Fv-100
描述
antiviral; potent and selective inhibitors of varicella zoster virus; structure in first source
Structure
3D Structure of Parent
属性
CAS 编号 |
956483-03-7 |
|---|---|
分子式 |
C27H36ClN3O6 |
分子量 |
534.0 g/mol |
IUPAC 名称 |
[(2R,3S,5R)-3-hydroxy-5-[2-oxo-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-3-yl]oxolan-2-yl]methyl (2S)-2-amino-3-methylbutanoate;hydrochloride |
InChI |
InChI=1S/C27H35N3O6.ClH/c1-4-5-6-7-17-8-10-18(11-9-17)21-12-19-14-30(27(33)29-25(19)36-21)23-13-20(31)22(35-23)15-34-26(32)24(28)16(2)3;/h8-12,14,16,20,22-24,31H,4-7,13,15,28H2,1-3H3;1H/t20-,22+,23+,24-;/m0./s1 |
InChI 键 |
CAHTYTZOAVUCIU-ZMQZINMSSA-N |
手性 SMILES |
CCCCCC1=CC=C(C=C1)C2=CC3=CN(C(=O)N=C3O2)[C@H]4C[C@@H]([C@H](O4)COC(=O)[C@H](C(C)C)N)O.Cl |
规范 SMILES |
CCCCCC1=CC=C(C=C1)C2=CC3=CN(C(=O)N=C3O2)C4CC(C(O4)COC(=O)C(C(C)C)N)O.Cl |
产品来源 |
United States |
Foundational & Exploratory
Valnivudine HCl: A Technical Guide for Researchers
This document provides a comprehensive technical overview of Valnivudine hydrochloride (HCl), a promising antiviral agent for the treatment of Varicella-Zoster Virus (VZV) infections. The information is intended for researchers, scientists, and professionals involved in drug development and virology.
Chemical Identity and Properties
Valnivudine, also known as FV-100, is a nucleoside analogue prodrug. Its hydrochloride salt is the form used in clinical development.
Table 1: Chemical Properties of Valnivudine and Valnivudine HCl
| Property | Valnivudine (Free Base) | Valnivudine HCl |
| IUPAC Name | ((2R,3S,5R)-3-hydroxy-5-(2-oxo-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-3(2H)-yl)tetrahydrofuran-2-yl)methyl L-valinate[1] | ((2R,3S,5R)-3-hydroxy-5-(2-oxo-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-3(2H)-yl)tetrahydrofuran-2-yl)methyl L-valinate hydrochloride |
| Synonyms | This compound, FV100 | This compound hydrochloride |
| Molecular Formula | C27H35N3O6[2][3] | C27H36ClN3O6[4] |
| Molecular Weight | 497.59 g/mol [1] | 534.05 g/mol [5][6] |
| CAS Number | 956483-02-6[1] | 956483-03-7[5][6] |
| Appearance | - | White to off-white solid[4][5] |
Mechanism of Action
Valnivudine is an orally bioavailable prodrug of its active form, CF-1743.[5][7] The antiviral activity of Valnivudine is dependent on its conversion to CF-1743 and subsequent phosphorylation within VZV-infected cells.
The proposed mechanism of action is as follows:
-
Uptake and Conversion: After oral administration, Valnivudine is absorbed and metabolized to CF-1743.
-
Selective Phosphorylation: In VZV-infected cells, the viral thymidine (B127349) kinase (TK) specifically recognizes and phosphorylates CF-1743.[5] This is a critical step that ensures the drug is activated primarily in infected cells, minimizing toxicity to uninfected host cells. The VZV TK catalyzes the formation of CF-1743 monophosphate.[5]
-
Further Phosphorylation: Cellular kinases then further phosphorylate the monophosphate to the active triphosphate form, CF-1743 triphosphate.[5]
-
Inhibition of Viral DNA Polymerase: CF-1743 triphosphate acts as a competitive inhibitor of the VZV DNA polymerase. It gets incorporated into the growing viral DNA chain, leading to chain termination and halting viral replication.[5]
Antiviral Activity
The active metabolite of Valnivudine, CF-1743, has demonstrated potent and selective activity against various strains of Varicella-Zoster Virus.
Table 2: In Vitro Antiviral Activity of CF-1743 against VZV Strains
| VZV Strain | EC50 (nM) | Reference |
| OKA | 0.3 | [2] |
| YS | 0.1 | [2] |
EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response.
Pharmacokinetics
Clinical trials have been conducted to evaluate the pharmacokinetic profile of Valnivudine. A Phase 1 study (NCT02322957) investigated the pharmacokinetics of this compound with and without ritonavir (B1064) in healthy volunteers.[1][4] A Phase 2 study (NCT00900783) compared this compound with valacyclovir (B1662844) in patients with herpes zoster.[1] As a prodrug, Valnivudine exhibits enhanced oral bioavailability compared to its active metabolite, CF-1743.
Specific quantitative data from these trials are not publicly available in a structured format at this time.
Synthesis
A detailed, step-by-step experimental protocol for the synthesis of Valnivudine HCl is not publicly available in peer-reviewed literature. However, the synthesis of similar nucleoside analogues generally involves the following key steps:
-
Synthesis of the heterocyclic base: Preparation of the furo[2,3-d]pyrimidine (B11772683) core.
-
Glycosylation: Coupling of the heterocyclic base with a protected sugar moiety (a derivative of tetrahydrofuran).
-
Esterification: Attachment of the L-valine ester to the sugar moiety. This step is crucial for improving the oral bioavailability of the nucleoside analogue.
-
Deprotection and Salt Formation: Removal of any protecting groups and formation of the hydrochloride salt to enhance stability and solubility.
Clinical Development
Valnivudine HCl has undergone clinical evaluation for the treatment of herpes zoster (shingles). A Phase 3 clinical trial (NCT02412917) was initiated to compare the efficacy of this compound with valacyclovir for the prevention of post-herpetic neuralgia and treatment of acute herpes zoster-associated pain.[1]
Conclusion
Valnivudine HCl is a potent and selective antiviral agent with a well-defined mechanism of action against the Varicella-Zoster Virus. Its development as a prodrug enhances its oral bioavailability, making it a promising candidate for the treatment of shingles and its complications. Further research and public dissemination of clinical trial data will be crucial in fully establishing its therapeutic potential.
References
- 1. Valnivudine hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. This compound for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Varicella-zoster virus thymidine kinase. Characterization and substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Fv-100: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fv-100 is an orally bioavailable, bicyclic nucleoside analogue prodrug of the potent antiviral compound CF-1743. Developed for the treatment of herpes zoster (shingles), this compound has demonstrated significant potential in clinical trials to not only manage the acute phase of the infection but also to reduce the incidence of post-herpetic neuralgia (PHN), a debilitating chronic pain condition that can follow a shingles outbreak. This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development history of this compound, including summaries of key quantitative data and detailed experimental protocols.
Discovery and Rationale
This compound, the valyl ester prodrug of CF-1743, was discovered through a collaboration between Professor Chris McGuigan at the Welsh School of Pharmacy and Professor Jan Balzarini at the Rega Institute in Leuven, Belgium. The parent compound, CF-1743, belongs to a class of highly lipophilic bicyclic nucleoside analogues (BCNAs) that exhibited exceptionally potent and selective activity against the varicella-zoster virus (VZV), the causative agent of shingles.
While CF-1743 demonstrated remarkable anti-VZV activity in vitro, its high lipophilicity and low water solubility resulted in poor oral bioavailability, limiting its therapeutic potential. To overcome this, this compound was synthesized as a prodrug, designed to be readily absorbed in the gastrointestinal tract and then rapidly converted to the active compound, CF-1743, in the body. This strategic modification significantly enhanced its pharmacokinetic profile, making it a viable candidate for clinical development.
Mechanism of Action
The antiviral activity of this compound is dependent on its conversion to CF-1743 and subsequent phosphorylation by the VZV-encoded thymidine (B127349) kinase (TK). This viral-specific activation is a key feature of its selectivity. Once converted to its triphosphate form, CF-1743 is presumed to act as a competitive inhibitor of the VZV DNA polymerase, a critical enzyme for viral replication. By incorporating into the growing viral DNA chain, it is thought to cause chain termination, thereby halting viral replication.
The specificity of CF-1743's activation by VZV TK means that it is not active against VZV strains that have a mutated thymidine kinase gene. However, it retains its inhibitory potential against VZV strains with mutations in the VZV DNA polymerase gene.
Clinical Development
This compound has undergone a series of clinical trials to evaluate its safety, pharmacokinetics, and efficacy in the treatment of herpes zoster.
Phase I Studies
Three randomized, double-blind, placebo-controlled Phase I clinical trials were conducted in healthy adult volunteers to characterize the pharmacokinetics and safety of this compound. These studies included single ascending dose (SAD) and multiple ascending dose (MAD) evaluations in both younger (18-55 years) and older (≥65 years) subjects.
The pharmacokinetic profile of this compound is characterized by its rapid and extensive conversion to the active moiety, CF-1743.
Table 1: Mean Pharmacokinetic Parameters of CF-1743 After Single Oral Doses of this compound in Healthy Volunteers (18-55 years)
| This compound Dose | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng·hr/mL) | t1/2 (hr) |
| 100 mg | 1030 | 1.5 | 6860 | 10.1 |
| 200 mg | 1850 | 2.0 | 14300 | 11.2 |
| 400 mg | 3160 | 2.0 | 27600 | 11.4 |
| 800 mg | 4450 | 3.0 | 44100 | 12.3 |
Table 2: Mean Pharmacokinetic Parameters of CF-1743 After Multiple Oral Doses of this compound for 7 Days in Healthy Volunteers (18-55 years)
| This compound Dose Regimen | Cmax (ng/mL) | Tmax (hr) | AUC0-24 (ng·hr/mL) | t1/2 (hr) |
| 100 mg QD | 1140 | 1.5 | 8170 | 11.5 |
| 200 mg QD | 2110 | 2.0 | 16800 | 12.1 |
| 400 mg QD | 3580 | 2.5 | 32900 | 12.5 |
| 800 mg QD | 5230 | 3.0 | 54600 | 13.1 |
Data compiled from published Phase I clinical trial results.
Phase II Study (NCT00900783)
A multicenter, randomized, double-blind, parallel-group, comparative study was conducted to evaluate the efficacy and safety of this compound versus valacyclovir (B1662844) in patients aged 50 years and older with acute herpes zoster. Patients were randomized to receive a 7-day course of this compound (200 mg or 400 mg once daily) or valacyclovir (1 g three times daily).
The study evaluated several endpoints, including the burden of illness (BOI) as measured by the Zoster Brief Pain Inventory (ZBPI) and the incidence of post-herpetic neuralgia (PHN).
Table 3: Key Efficacy and Safety Outcomes from the Phase II Trial of this compound vs. Valacyclovir
| Outcome | This compound (200 mg QD) | This compound (400 mg QD) | Valacyclovir (1 g TID) |
| Efficacy | |||
| Burden of Illness (BOI) Score (through Day 30) | 114.5 | 110.3 | 118.0 |
| Incidence of PHN at Day 90 (%) | 17.8 | 12.4 | 20.2 |
| Safety | |||
| Patients with any Adverse Event (%) | 47 | 54 | 42 |
| Most Common Adverse Event | Headache (5%) | Headache (13%) | Headache (5%) |
Data represents a summary of the primary findings from the NCT00900783 clinical trial.[1]
Phase III Development
Following the promising results of the Phase II study, this compound advanced to Phase III clinical development. These larger-scale trials were designed to further confirm the efficacy and safety of this compound for the treatment of shingles and the prevention of PHN.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the development of this compound.
VZV Plaque Reduction Assay
This assay is used to determine the in vitro antiviral activity of a compound against VZV.
Objective: To quantify the concentration of a compound required to inhibit the formation of VZV plaques in a cell culture by 50% (EC50).
Materials:
-
Human embryonic lung (HEL) fibroblasts or a similar susceptible cell line
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)
-
Cell-free VZV stock of known titer
-
Test compound (CF-1743) dissolved in DMSO and serially diluted
-
Methylcellulose (B11928114) overlay medium
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
Procedure:
-
Seed 6-well plates with HEL cells and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of CF-1743 in cell culture medium.
-
Remove the growth medium from the cell monolayers and infect the cells with a standardized amount of VZV (e.g., 50-100 plaque-forming units per well).
-
After a 1-hour adsorption period, remove the viral inoculum.
-
Overlay the cell monolayers with methylcellulose medium containing the various concentrations of CF-1743 or a vehicle control.
-
Incubate the plates for 5-7 days at 37°C in a CO2 incubator until plaques are visible.
-
Fix the cells with a 10% formalin solution.
-
Stain the cells with a 0.1% crystal violet solution to visualize the plaques.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each compound concentration relative to the vehicle control.
-
Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Quantification of this compound and CF-1743 in Human Plasma
This protocol outlines a general method for quantifying this compound and its active metabolite CF-1743 in human plasma samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Objective: To determine the concentration of this compound and CF-1743 in plasma samples for pharmacokinetic analysis.
Materials:
-
Human plasma samples
-
This compound and CF-1743 analytical standards
-
Stable isotope-labeled internal standards for this compound and CF-1743
-
Acetonitrile
-
Formic acid
-
Water (HPLC grade)
-
Protein precipitation plates or tubes
-
HPLC system coupled to a triple quadrupole mass spectrometer
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add an internal standard solution.
-
Precipitate plasma proteins by adding three volumes of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean plate or vial for analysis.
-
-
HPLC-MS/MS Analysis:
-
HPLC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient from low to high organic phase (Mobile Phase B) is used to separate the analytes.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for this compound, CF-1743, and their respective internal standards.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analytical standards.
-
Quantify the concentration of this compound and CF-1743 in the plasma samples by interpolating their peak area ratios from the standard curve.
-
Conclusion
This compound represents a significant advancement in the treatment of herpes zoster. Its development from a highly potent but poorly bioavailable parent compound into a promising clinical candidate highlights the power of prodrug strategies in drug development. Clinical data to date suggests that this compound is not only effective in treating the acute symptoms of shingles but may also offer a superior benefit in the prevention of the long-term and often debilitating pain of PHN. The ongoing and completed clinical trials will further elucidate the full therapeutic potential of this novel antiviral agent.
References
In Vivo Toxicity Profile of Fv-100: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fv-100 is a prodrug of the bicyclic nucleoside analogue CF-1743, developed for the treatment of herpes zoster (shingles). As an inhibitor of the varicella-zoster virus (VZV) DNA polymerase, this compound has demonstrated high potency against VZV. This technical guide provides a comprehensive overview of the publicly available in vivo toxicity profile of this compound, based on preclinical studies. The data herein is intended to inform researchers, scientists, and drug development professionals on the safety characteristics of this antiviral compound. It is important to note that the detailed proprietary data from comprehensive toxicology studies are not fully available in the public domain; this guide represents a synthesis of the accessible information.
Introduction
This compound is the 5'-valyl ester of CF-1743, a formulation designed to enhance oral bioavailability.[1] The active metabolite, CF-1743, is a potent and selective inhibitor of the varicella-zoster virus.[2] this compound has undergone clinical development, including Phase I and II trials, and was planned for Phase III studies for the prevention of post-herpetic neuralgia (PHN), a common complication of shingles.[3][4] Preclinical safety and tolerability have been described as favorable.[4][5]
Preclinical In Vivo Toxicity Studies
Preclinical toxicology evaluations are fundamental to characterizing the safety profile of an investigational drug prior to human trials. For this compound, these studies were conducted in both rodent and non-rodent species to assess potential target organ toxicities and to establish a safe therapeutic window.
Single-Dose Oral Toxicity Studies
Acute oral toxicity studies were performed in rats and dogs to determine the potential for adverse effects following a single administration of this compound.
Data Presentation: Single-Dose Oral Toxicity of this compound
| Species | Dose Levels (mg/kg) | Observation Period | Key Findings | Reference |
| Rat | 100, 500, 2000 | 14 days | No mortalities or significant adverse events reported. | [5] |
| Dog | 100, 500, 2000 | 14 days | No mortalities or significant adverse events reported. | [5] |
Experimental Protocols: Single-Dose Oral Toxicity
-
Objective: To assess the acute toxicity and tolerability of single oral doses of this compound.
-
Test Species: Rats and Dogs.
-
Administration: Single oral gavage.
-
Dose Groups: 100 mg/kg, 500 mg/kg, and 2,000 mg/kg.
-
Observation: Animals were observed for mortality, clinical signs of toxicity, and behavioral changes for a period of 14 days post-administration.
-
Pathology: (Details not publicly available) Typically includes gross necropsy at the end of the observation period to identify any macroscopic abnormalities in organs and tissues.
Genotoxicity and Phototoxicity
In vitro and in vivo studies were conducted to assess the potential for this compound to induce genetic mutations or to cause toxicity upon exposure to light.
Data Presentation: Genotoxicity and Phototoxicity of this compound
| Study Type | Result | Reference |
| Genotoxicity | Negative | [5] |
| Phototoxicity | Negative | [5] |
Experimental Protocols: Genotoxicity and Phototoxicity
Detailed protocols for these studies are not publicly available. However, standard assays for these endpoints include:
-
Genotoxicity: Typically assessed using a battery of tests such as the Ames test (bacterial reverse mutation assay), in vitro chromosomal aberration assay in mammalian cells, and an in vivo micronucleus assay in rodents.
-
Phototoxicity: Often evaluated using in vitro assays with cell cultures exposed to the test compound and varying levels of UV radiation, followed by an assessment of cell viability.
Mechanism of Action and Relevant Signaling Pathways
This compound's antiviral activity is attributed to its active form, CF-1743, which acts as a nucleoside analogue. This class of antiviral agents targets the viral DNA polymerase, an enzyme essential for the replication of the viral genome.
Inhibition of VZV DNA Polymerase
The proposed mechanism of action for CF-1743 involves its phosphorylation by viral thymidine (B127349) kinase to a triphosphate form. This activated metabolite then competes with the natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the VZV DNA polymerase. The incorporation of the analogue leads to chain termination, thus halting viral replication.
Caption: Mechanism of Action of this compound.
VZV and Host Cell Signaling
Varicella-zoster virus is known to modulate host cell signaling pathways to create a favorable environment for its replication and to evade the host immune response. While the direct effects of this compound on these pathways have not been detailed in the available literature, understanding the viral-host interaction provides context for potential therapeutic intervention. Key pathways manipulated by VZV include NF-κB and STAT3, which are involved in inflammation, cell survival, and immune responses.
Caption: VZV Interaction with Host Cell Signaling.
Discussion and Conclusion
The available preclinical data on the in vivo toxicity of this compound suggest a favorable safety profile at single oral doses up to 2,000 mg/kg in both rats and dogs.[5] The absence of reported mortalities or significant adverse events in these acute toxicity studies, coupled with negative findings in genotoxicity and phototoxicity assays, supported the progression of this compound into clinical trials.[5]
While these findings are encouraging, a comprehensive assessment of the in vivo toxicity profile is limited by the lack of publicly available data from repeat-dose toxicity studies, including detailed clinical pathology, histopathology, and safety pharmacology results. Such data would be essential for identifying potential target organs for toxicity after prolonged exposure and for determining the No-Observed-Adverse-Effect-Level (NOAEL), which is critical for establishing clinical safety margins.
The mechanism of action of this compound, through the inhibition of VZV DNA polymerase by its active metabolite CF-1743, is a well-established antiviral strategy. Further research into the potential interactions of this compound with host cell signaling pathways manipulated by VZV could provide deeper insights into its overall biological effects.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: the most potent and selective anti-varicella zoster virus agent reported to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Safety of this compound, a Novel Oral Anti-Herpes Zoster Nucleoside Analogue, Administered in Single and Multiple Doses to Healthy Young Adult and Elderly Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ContraVir to begin Phase III trial of this compound to prevent shingles-associated PHN - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. fiercebiotech.com [fiercebiotech.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fv-100 is an orally bioavailable aminonucleoside prodrug of the bicyclic nucleoside analogue (BCNA) Cf1743.[1][2] It has demonstrated exceptionally potent and selective activity against Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles (herpes zoster).[2][3] Developed as a targeted therapy for VZV, this compound and its active form, Cf1743, represent a significant advancement over earlier broad-spectrum antiviral agents.[3] Preclinical studies have shown this compound to be more potent against VZV than established treatments like acyclovir, famciclovir, and valacyclovir.[4] This technical guide provides a comprehensive overview of the antiviral spectrum of this compound and related nucleoside analogues, detailing its mechanism of action, quantitative antiviral activity, and the experimental protocols used for its evaluation.
Mechanism of Action
The antiviral activity of this compound is dependent on its conversion to the active form, Cf1743, which is then selectively phosphorylated by the VZV-encoded thymidine (B127349) kinase (TK).[1][3] This initial phosphorylation step is crucial for its selectivity, as Cf1743 is not a substrate for the thymidine kinases of other herpesviruses like HSV-1 and HSV-2.[3] Following the initial monophosphorylation, it is presumed that host cell enzymes further phosphorylate the molecule to its diphosphate (B83284) and ultimately its active triphosphate form.[1] The triphosphate analogue is believed to inhibit the VZV DNA polymerase, thereby terminating viral DNA replication.[1][5] However, the precise details of the final phosphorylation step and the exact mechanism of polymerase inhibition are still under investigation.[5] this compound was specifically designed as a 5'-valyl ester prodrug of Cf1743 to improve its poor oral bioavailability.[1][5]
Quantitative Antiviral Activity
The in vitro potency of Cf1743, the active metabolite of this compound, has been evaluated against multiple clinical isolates and laboratory strains of VZV. The following tables summarize the 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the resulting selectivity index (SI).
Table 1: In Vitro Antiviral Activity of Cf1743 and Comparator Drugs Against Wild-Type VZV Clinical Isolates
| Compound | Mean EC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (CC₅₀/EC₅₀) |
| Cf1743 | 0.00043 | 108 | 251,163 |
| Cf1742 | 0.00083 | 105 | 126,506 |
| Cf1368 | 0.032 | 138 | 4,313 |
| Brivudine (BVDU) | 0.0098 | >600 | >61,224 |
| Acyclovir (ACV) | 3.38 | >888 | >263 |
| Penciclovir (PCV) | 3.34 | >790 | >237 |
| Foscarnet (PFA) | 84.4 | >666 | >7.9 |
Data sourced from a study on the susceptibilities of several clinical Varicella-Zoster Virus isolates to bicyclic furano pyrimidine (B1678525) nucleosides.[4]
Table 2: Antiviral Activity of Cf1743 and Acyclovir Against Laboratory VZV Strains
| Virus Strain | Compound | EC₅₀ (μM) |
| VZV (Oka) | Cf1743 | 0.00055 |
| Acyclovir | 3.64 | |
| VZV (YS) | Cf1743 | 0.00055 |
| Acyclovir | 2.53 |
Data extracted from studies on the in vitro activity of BCNAs against VZV strains.[4]
Experimental Protocols
The evaluation of the antiviral activity and cytotoxicity of this compound and its analogues involves several key in vitro assays.
Plaque Reduction Assay for VZV Antiviral Activity
This assay is the gold standard for determining the antiviral efficacy of a compound against VZV.
-
Cell Culture: Human embryonic lung (HEL) fibroblasts are cultured in appropriate media and seeded into multi-well plates to form a confluent monolayer.
-
Virus Infection: The cell monolayers are infected with a standardized amount of cell-associated VZV (e.g., 20-30 plaque-forming units per well).
-
Compound Treatment: Immediately after infection, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., Cf1743) and control drugs.
-
Incubation: The plates are incubated at 37°C in a humidified CO₂ incubator for approximately 5 days, or until clear viral plaques are visible in the untreated virus control wells.
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained with a suitable dye (e.g., crystal violet). The viral plaques, which appear as clear zones against a stained cell background, are then counted.
-
EC₅₀ Determination: The EC₅₀ value is calculated as the concentration of the compound that reduces the number of viral plaques by 50% compared to the untreated virus control.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess the cytotoxicity of a compound on the host cells.
-
Cell Seeding: HEL cells are seeded in 96-well plates and incubated until they reach the desired confluency.
-
Compound Exposure: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. Control wells with untreated cells are also included.
-
Incubation: The plates are incubated for a period similar to the antiviral assay (e.g., 5-7 days) at 37°C in a humidified CO₂ incubator.
-
MTT Reagent Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan (B1609692) Solubilization: After a few hours of incubation, the formazan crystals formed by viable cells are dissolved using a solubilizing agent (e.g., DMSO or a designated solubilization solution).
-
Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
CC₅₀ Determination: The CC₅₀ value is calculated as the concentration of the compound that reduces the viability of the cells by 50% compared to the untreated cell control.[6][7]
VZV Thymidine Kinase (TK) Activity Assay
This assay is used to confirm that the antiviral activity of a compound is dependent on the viral TK enzyme.
-
Enzyme Source: Crude enzyme extracts are prepared from VZV-infected and uninfected cells.
-
Reaction Mixture: The assay is typically performed in a reaction mixture containing the enzyme extract, a radiolabeled substrate (e.g., [³H]thymidine), ATP, and other necessary co-factors.
-
Incubation: The reaction is incubated at 37°C to allow for the phosphorylation of the substrate by the TK enzyme.
-
Separation and Quantification: The phosphorylated product is separated from the unphosphorylated substrate using techniques like ion-exchange chromatography or DEAE-cellulose paper discs. The amount of radioactivity in the phosphorylated product is then quantified using a scintillation counter.
-
Inhibition Analysis: To assess the inhibitory effect of a compound, the assay is performed in the presence of varying concentrations of the inhibitor. The IC₅₀ value, the concentration that inhibits 50% of the enzyme activity, can then be determined.
Visualizations
Signaling Pathway of this compound Activation
Caption: Metabolic activation pathway of the prodrug this compound to its active triphosphate form.
Experimental Workflow for Antiviral Activity and Cytotoxicity Testing
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. Susceptibilities of Several Clinical Varicella-Zoster Virus (VZV) Isolates and Drug-Resistant VZV Strains to Bicyclic Furano Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
The Pharmacokinetic Profile of Fv-100: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fv-100 is an orally administered prodrug of the bicyclic nucleoside analogue CF-1743, a highly potent and selective inhibitor of the varicella-zoster virus (VZV).[1][2] Developed for the treatment of herpes zoster (shingles) and the prevention of postherpetic neuralgia (PHN), this compound offers the potential for a once-daily dosing regimen.[2][3][4] This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of oral this compound, drawing from key clinical and preclinical studies.
Core Pharmacokinetic Properties
Following oral administration, this compound is rapidly and extensively converted to its active moiety, CF-1743.[1][3] Plasma concentrations of CF-1743 are measurable within 10 to 30 minutes of this compound administration.[1] The concentration of CF-1743 remains above the level required to reduce viral activity by 50% for the entire 24-hour dosing period, supporting the potential for once-daily administration.[1][3]
Bioavailability and Food Effect
The absolute oral bioavailability of this compound has not been explicitly reported in the available literature. However, studies have investigated the impact of food on its absorption. A high-fat meal was found to reduce the exposure to CF-1743, while a low-fat meal did not have a significant effect.[1][3]
Clinical Pharmacokinetics: Human Studies
The primary data on the pharmacokinetics of this compound in humans come from a series of randomized, double-blind, placebo-controlled clinical trials conducted in healthy adult volunteers.[1] These studies assessed the safety and pharmacokinetic profile of single and multiple ascending doses of this compound in both young and elderly subjects.[1][3]
Single Ascending Dose (SAD) Study in Young Adults (18-55 years)
Table 1: Pharmacokinetic Parameters of CF-1743 After Single Oral Doses of this compound in Young Adults [1]
| Dose of this compound | Cmax (ng/mL) | Tmax (h) | AUC0-∞ (ng·h/mL) | t1/2 (h) |
| 100 mg | 433 ± 103 | 1.5 (1.0-2.0) | 3,360 ± 681 | 7.7 ± 1.3 |
| 200 mg | 834 ± 165 | 1.8 (1.0-3.0) | 6,890 ± 1,350 | 8.1 ± 1.1 |
| 400 mg | 1,560 ± 321 | 2.0 (1.0-3.0) | 13,800 ± 2,810 | 8.5 ± 1.2 |
| 800 mg | 2,890 ± 654 | 2.0 (1.5-4.0) | 26,500 ± 5,870 | 8.7 ± 1.0 |
Data are presented as mean ± standard deviation for Cmax, AUC0-∞, and t1/2. Tmax is presented as median (range).
Multiple Ascending Dose (MAD) Study in Young Adults (18-55 years)
Table 2: Pharmacokinetic Parameters of CF-1743 After Multiple Oral Doses of this compound for 7 Days in Young Adults [1]
| Dose of this compound | Cmax,ss (ng/mL) | Tmax,ss (h) | AUC0-24,ss (ng·h/mL) | t1/2 (h) |
| 100 mg QD | 489 ± 112 | 2.0 (1.0-3.0) | 4,230 ± 987 | 8.3 ± 1.4 |
| 200 mg QD | 945 ± 201 | 2.0 (1.0-4.0) | 8,760 ± 1,890 | 8.6 ± 1.2 |
| 400 mg QD | 1,780 ± 398 | 2.0 (1.5-4.0) | 16,500 ± 3,760 | 8.9 ± 1.1 |
| 400 mg BID | 1,990 ± 453 | 2.0 (1.0-3.0) | 18,700 ± 4,120 | 8.8 ± 1.3 |
| 800 mg QD | 3,120 ± 701 | 2.0 (1.5-4.0) | 30,100 ± 6,980 | 9.1 ± 1.0 |
Data are presented as mean ± standard deviation for Cmax,ss, AUC0-24,ss, and t1/2. Tmax,ss is presented as median (range). ss denotes steady state. QD = once daily, BID = twice daily.
Study in Elderly Adults (≥65 years)
Pharmacokinetic parameters in elderly subjects were comparable to those observed in younger adults, suggesting that dose modifications for this population may not be necessary.[3]
Table 3: Pharmacokinetic Parameters of CF-1743 After Single and Multiple 400 mg Doses of this compound in Elderly Adults [1]
| Dosing Regimen | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| Single 400 mg dose | 1,610 ± 345 | 2.0 (1.0-4.0) | 14,500 ± 3,120 | 8.7 ± 1.3 |
| 400 mg QD for 7 days | 1,830 ± 412 | 2.0 (1.5-4.0) | 17,100 ± 3,980 | 9.0 ± 1.2 |
Data are presented as mean ± standard deviation for Cmax, AUC, and t1/2. Tmax is presented as median (range). AUC for the single dose is AUC0-∞ and for the multiple dose is AUC0-24,ss.
Preclinical Pharmacokinetics
Nonclinical testing in rats and dogs supported the progression of this compound into human clinical trials.[1] In rats, oral administration of this compound at doses of 50, 100, and 500 mg/kg did not induce any biologically relevant respiratory changes or apparent neuropharmacological effects.[1] An in vivo telemetry study in dogs with oral doses up to 100 mg/kg of this compound showed no measurable effects on cardiac rhythm, electrocardiogram (ECG) morphology, or circulatory functions.[1]
Experimental Protocols
Human Clinical Trials
Three randomized, double-blind, placebo-controlled clinical trials were conducted to evaluate the pharmacokinetics and safety of oral this compound.[1][3]
Study Designs:
-
Single Ascending Dose (SAD) Study: Healthy subjects aged 18 to 55 years received single oral doses of 100 mg, 200 mg, 400 mg, or 800 mg of this compound. The effect of a high-fat versus a low-fat meal was evaluated in the 400 mg dose group.[3]
-
Multiple Ascending Dose (MAD) Study: Healthy subjects aged 18 to 55 years received multiple oral doses of this compound for 7 days. The dosing regimens were 100 mg once daily (QD), 200 mg QD, 400 mg QD, 400 mg twice a day (BID), and 800 mg QD.[3]
-
Elderly Study: This two-part study was conducted in subjects aged 65 years and older. The first part involved a single 400 mg dose, and the second part consisted of a 400 mg QD dosing regimen for 7 days.[3]
Sample Collection and Analysis:
-
Blood Sampling: Serial blood samples were collected at predefined time points post-dosing to determine the plasma concentrations of this compound and its active metabolite, CF-1743.
-
Urine Sampling: Urine was collected to assess the renal excretion of this compound and CF-1743. Renal excretion of CF-1743 was found to be very low.[1][3]
-
Bioanalytical Method: Concentrations of this compound and CF-1743 in plasma and urine were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1] The assays were linear over the range of quantification and were validated according to International Conference on Harmonisation (ICH) guidelines.[1] For this compound, the transitions monitored were 498.5 > 216.0 m/z and 498.5 > 188.1 m/z.[1] For CF-1743, the transition monitored was 399.1 > 283.1 m/z.[1]
Preclinical Studies
Detailed protocols for the preclinical studies were not extensively described in the available literature. However, the studies involved oral administration of this compound to rats and dogs to assess safety and tolerability.[1]
Visualizations
Experimental Workflow: Human Pharmacokinetic Studies
Caption: Workflow of the clinical pharmacokinetic studies of this compound.
Conclusion
Oral this compound is rapidly and extensively converted to the active antiviral agent CF-1743, with pharmacokinetic properties that support a once-daily dosing regimen. The pharmacokinetic profile is consistent across young and elderly adult populations, suggesting that age-related dose adjustments may not be required. The effect of food on bioavailability, particularly a reduction in exposure with high-fat meals, should be considered in clinical practice. Overall, the favorable pharmacokinetic and safety profile of this compound warrants its continued development for the treatment of herpes zoster and the prevention of postherpetic neuralgia.[1][3]
References
- 1. Pharmacokinetics and Safety of this compound, a Novel Oral Anti-Herpes Zoster Nucleoside Analogue, Administered in Single and Multiple Doses to Healthy Young Adult and Elderly Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and safety of this compound, a novel oral anti-herpes zoster nucleoside analogue, administered in single and multiple doses to healthy young adult and elderly adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ContraVir to begin Phase III trial of this compound to prevent shingles-associated PHN - Clinical Trials Arena [clinicaltrialsarena.com]
Fv-100: A Deep Dive into its Targets in the Varicella-Zoster Virus Replication Cycle
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Fv-100, a novel antiviral agent, has demonstrated significant potency and selectivity against the Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles. This technical guide provides an in-depth analysis of this compound's mechanism of action, its molecular targets within the viral replication cycle, and the experimental methodologies used to elucidate its antiviral properties. This compound is an orally bioavailable prodrug of the active compound Cf-1743. The antiviral activity of Cf-1743 is contingent upon its phosphorylation by the VZV-encoded thymidine (B127349) kinase (TK), highlighting a targeted approach that leverages a virus-specific enzyme. The resulting triphosphate form of Cf-1743 is the active antiviral agent, which is presumed to inhibit the viral DNA polymerase, thereby halting viral replication. This guide synthesizes available quantitative data, details relevant experimental protocols, and provides visualizations of the key pathways and workflows to offer a comprehensive resource for the scientific community.
Introduction to this compound and its Antiviral Activity
This compound is the 5'-valyl ester of Cf-1743, a bicyclic nucleoside analogue. This esterification significantly enhances the oral bioavailability of the parent compound.[1] Once administered, this compound is rapidly and extensively converted to Cf-1743 in the body. Cf-1743 exhibits highly potent and selective activity against VZV, with in vitro studies demonstrating efficacy at subnanomolar concentrations, making it significantly more potent than established anti-VZV drugs such as acyclovir (B1169) and penciclovir.
The Viral Replication Cycle as a Target
The replication of VZV, a member of the herpesvirus family, is a complex process involving multiple stages, each presenting potential targets for antiviral intervention. Key stages include viral entry, uncoating, viral DNA replication, viral protein synthesis, virion assembly, and egress. Nucleoside analogues, like Cf-1743, primarily target the viral DNA replication stage.
Mechanism of Action: A Two-Step Targeted Approach
The antiviral mechanism of this compound is a sophisticated, two-step process that ensures high selectivity for VZV-infected cells.
Step 1: Activation by VZV-Encoded Thymidine Kinase
The initial and most critical step in the activation of Cf-1743 is its phosphorylation by the VZV-encoded thymidine kinase (TK). This viral enzyme recognizes Cf-1743 as a substrate and catalyzes its conversion to Cf-1743 monophosphate. This step is crucial for the drug's selectivity, as Cf-1743 is a poor substrate for the corresponding human cellular thymidine kinases. The dependence on VZV TK for activation means that the drug is preferentially activated in VZV-infected cells. Evidence for this includes the lack of activity of Cf-1743 against VZV strains with mutations in the viral thymidine kinase gene.
Step 2: Subsequent Phosphorylation by Cellular Kinases and Presumed Inhibition of Viral DNA Polymerase
Following the initial phosphorylation by VZV TK, cellular kinases are responsible for the subsequent phosphorylation of Cf-1743 monophosphate to its diphosphate (B83284) and ultimately to its active triphosphate form. It is presumed that nucleoside diphosphate kinases (NDPKs) carry out the final phosphorylation step.
The active Cf-1743 triphosphate is thought to act as a competitive inhibitor of the VZV DNA polymerase. By mimicking the natural deoxynucleoside triphosphates, it is believed to be incorporated into the growing viral DNA chain, leading to chain termination and the cessation of viral DNA synthesis. However, it is important to note that while this is the presumed mechanism of action, direct demonstration and specific inhibitory constants (e.g., Ki values) for the interaction between Cf-1743 triphosphate and VZV DNA polymerase are not extensively documented in the available literature. Cf-1743 retains its inhibitory potential against VZV strains that have mutations in the viral DNA polymerase gene, suggesting its primary mechanism of resistance is through alterations in the viral TK.[2][3]
Quantitative Data on Antiviral Activity
The in vitro potency of Cf-1743 has been evaluated against various laboratory and clinical strains of VZV. The following tables summarize the available quantitative data.
Table 1: In Vitro Anti-VZV Activity of Cf-1743 and Reference Compounds
| Compound | VZV Strain(s) | EC50 (µM) | Cytotoxicity (CC50 in HEL cells, µM) | Selectivity Index (CC50/EC50) |
| Cf-1743 | Clinical Isolates (mean) | 0.00043 ± 0.00039 | >10 | >23,255 |
| Acyclovir | Clinical Isolates (mean) | 3.38 ± 1.87 | >20 | >5.9 |
| Penciclovir | Clinical Isolates (mean) | 3.34 ± 1.20 | >100 | >29.9 |
| Brivudine (BVDU) | Clinical Isolates (mean) | 0.0098 ± 0.0040 | >10 | >1,020 |
Data compiled from available literature. EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. HEL = Human Embryonic Lung fibroblasts.
Table 2: Activity of Cf-1743 against Acyclovir-Resistant VZV Strains
| VZV Strain | Resistance Mechanism | EC50 for Acyclovir (µM) | EC50 for Cf-1743 (µM) |
| YS | TK altered | >100 | 0.0002 |
| Oka R | TK deficient | >100 | >1 |
| Field Isolate 1 | TK altered | 25 | 0.0003 |
| Field Isolate 2 | DNA Pol mutation | 2.8 | 0.0004 |
This table illustrates that Cf-1743 is not effective against TK-deficient strains but retains activity against strains with altered TK or mutations in DNA polymerase that confer resistance to acyclovir.
Experimental Protocols
The following sections detail the generalized methodologies for key experiments used to characterize the antiviral activity of compounds like this compound.
Plaque Reduction Assay for Antiviral Potency
This assay is the gold standard for determining the in vitro efficacy of an antiviral compound against cytopathic viruses like VZV.
Objective: To determine the concentration of a compound required to reduce the number of viral plaques by 50% (EC50).
Methodology:
-
Cell Culture: Human embryonic lung (HEL) fibroblasts or a similar susceptible cell line are seeded in multi-well plates and grown to confluence.
-
Virus Inoculation: A standardized amount of VZV is added to the cell monolayers in the presence of serial dilutions of the test compound (e.g., Cf-1743).
-
Incubation: The plates are incubated for a period that allows for viral replication and the formation of visible plaques (typically 5-7 days for VZV).
-
Plaque Visualization: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques, which appear as clear zones where cells have been lysed by the virus.
-
Data Analysis: The number of plaques in each well is counted, and the EC50 value is calculated by plotting the percentage of plaque reduction against the drug concentration.
Quantitative PCR (qPCR) for Viral Load Determination
qPCR is a sensitive method to quantify the amount of viral DNA in a sample, providing a measure of viral replication.
Objective: To quantify the reduction in VZV DNA in the presence of an antiviral compound.
Methodology:
-
Experimental Setup: VZV-infected cells are treated with various concentrations of the test compound.
-
DNA Extraction: After a defined incubation period, total DNA is extracted from the cells.
-
qPCR Reaction: A qPCR reaction is set up using primers and a probe specific to a conserved region of the VZV genome. The reaction mixture also contains a fluorescent dye that intercalates with double-stranded DNA or a fluorescently labeled probe.
-
Amplification and Detection: The reaction is run in a real-time PCR instrument that monitors the fluorescence signal in each cycle. The cycle at which the fluorescence crosses a threshold (Ct value) is inversely proportional to the initial amount of target DNA.
-
Quantification: A standard curve is generated using known quantities of VZV DNA to allow for the absolute quantification of viral DNA in the experimental samples.
VZV Thymidine Kinase (TK) Activity Assay
This enzymatic assay is used to confirm that a nucleoside analogue is a substrate for the viral TK.
Objective: To measure the phosphorylation of a test compound by VZV TK.
Methodology:
-
Enzyme Preparation: Recombinant VZV TK is expressed and purified.
-
Reaction Mixture: The purified enzyme is incubated with the test compound (e.g., Cf-1743), a phosphate (B84403) donor (e.g., [γ-32P]ATP), and an appropriate buffer.
-
Incubation: The reaction is allowed to proceed for a set time at an optimal temperature.
-
Separation: The reaction products (phosphorylated compound) are separated from the unreacted substrate and [γ-32P]ATP, typically using ion-exchange chromatography or thin-layer chromatography.
-
Detection and Quantification: The amount of radiolabeled, phosphorylated product is quantified using a scintillation counter or phosphorimager.
Resistance Profile
Resistance to this compound (Cf-1743) in VZV is primarily associated with mutations in the viral thymidine kinase (TK) gene. These mutations can lead to a non-functional or altered TK enzyme that is unable to efficiently phosphorylate Cf-1743, thus preventing its activation. Notably, Cf-1743 has been shown to retain its activity against VZV strains that have developed resistance to acyclovir through mutations in the viral DNA polymerase. This suggests a different resistance profile and a potential therapeutic option for acyclovir-resistant VZV infections that are not TK-deficient.
Conclusion
This compound represents a highly potent and selective antiviral agent against VZV. Its mechanism of action, which relies on activation by the viral thymidine kinase, provides a targeted approach to inhibiting viral replication. The active metabolite, Cf-1743 triphosphate, is presumed to inhibit the viral DNA polymerase, a critical enzyme in the viral replication cycle. While the precise kinetics of this inhibition require further elucidation, the available preclinical data strongly support the therapeutic potential of this compound for the treatment of shingles and the prevention of post-herpetic neuralgia. The detailed experimental protocols provided in this guide serve as a foundation for further research and development in this area.
References
- 1. This compound for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ContraVir Pharmaceuticals Reports Positive Results Confirming the Safety of its Shingles Candidate this compound in a Drug-Drug Interaction Study [prnewswire.com]
- 3. Improving nucleoside diphosphate kinase for antiviral nucleotide analogs activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Fv-100 Demonstrates Potential in Early Clinical Trials for Herpes Zoster
An In-depth Analysis of Initial Phase 1 and Phase 2 Clinical Trial Results for the Novel Antiviral Agent Fv-100 in the Treatment of Shingles.
This compound, an orally bioavailable prodrug of the potent anti-varicella-zoster virus (VZV) compound Cf1743, has shown promising results in initial clinical trials for the treatment of herpes zoster (shingles).[1][2] Early-phase studies have indicated a favorable safety profile and potential efficacy in reducing the debilitating pain associated with the condition, including the prevention of post-herpetic neuralgia (PHN).[1][3] This technical guide provides a comprehensive overview of the initial clinical trial data, experimental protocols, and the mechanism of action of this compound for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is a bicyclic nucleoside analogue that exerts its antiviral activity through a targeted mechanism dependent on the VZV-encoded thymidine (B127349) kinase (TK).[1][2] Upon administration, this compound is converted to its active form, Cf1743. The VZV TK specifically phosphorylates Cf1743, initiating a cascade of further phosphorylations by cellular kinases to form the active triphosphate metabolite. This active metabolite then inhibits the viral DNA polymerase, effectively terminating viral DNA synthesis and replication.[2] The high selectivity for the viral TK over cellular TKs contributes to the compound's favorable safety profile.[2]
Phase 1 Clinical Trial Results
Three randomized, double-blind, placebo-controlled Phase 1 studies were conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy adult volunteers.[1] These studies included single ascending dose (SAD) and multiple ascending dose (MAD) cohorts, as well as an evaluation in elderly subjects.[1]
Pharmacokinetic Profile
This compound was rapidly and extensively converted to its active moiety, Cf1743.[1] Plasma concentrations of Cf1743 remained above the 50% viral activity reduction threshold for a full 24-hour dosing period, supporting the potential for once-daily dosing.[1] The pharmacokinetic parameters were found to be comparable between younger and elderly subjects, suggesting that dose adjustments for age may not be necessary.[1] A high-fat meal was observed to reduce the exposure to Cf1743.[1]
Table 1: Phase 1 Study Designs [1]
| Study Type | Population | Doses | Duration |
| Single Ascending Dose (SAD) | Healthy Adults (18-55 years) | 100 mg, 200 mg, 400 mg, 800 mg | Single Dose |
| Multiple Ascending Dose (MAD) | Healthy Adults (18-55 years) | 100 mg QD, 200 mg QD, 400 mg QD, 400 mg BID, 800 mg QD | 7 Days |
| Elderly Cohort | Healthy Adults (≥65 years) | 400 mg | Single Dose & 7 Days (QD) |
Safety and Tolerability
This compound was well-tolerated across all dose levels in both single and multiple-dose studies.[1] No untoward signals or trends in adverse events were evident when compared to placebo.[3] A drug-drug interaction study with ritonavir, a known inhibitor of CYP3A and P-glycoprotein, showed no clinically significant interactions, indicating a low potential for such interactions with co-administered medications.[4]
Phase 2 Clinical Trial Results (NCT00900783)
A prospective, parallel-group, randomized, double-blind, multicenter Phase 2 study was conducted to compare the efficacy and safety of this compound with the standard-of-care antiviral, valacyclovir (B1662844), in patients with acute herpes zoster.[3]
Experimental Protocol
Study Design: Patients (≥50 years of age) diagnosed with herpes zoster within 72 hours of rash onset were randomized in a 1:1:1 ratio to one of three treatment arms for a 7-day course:[3]
-
This compound 200 mg once daily (QD) (n=117)
-
This compound 400 mg once daily (QD) (n=116)
-
Valacyclovir 1000 mg three times daily (TID) (n=117)
Primary Endpoints: The primary efficacy endpoints were the Burden of Illness (BOI) score, derived from the Zoster Brief Pain Inventory (ZBPI), and the incidence of post-herpetic neuralgia (PHN) at 90 days post-rash onset.[3]
Key Inclusion Criteria: [5][6]
-
Male or female, ≥50 years of age.
-
Clinical diagnosis of herpes zoster with a unilateral dermatomal rash.
-
Presence of zoster-related pain (ZBPI worst pain score > 0).
-
Ability to enroll within 72 hours of rash appearance.
Key Exclusion Criteria: [5][6]
-
Pregnancy or lactation.
-
Multidermatomal or disseminated herpes zoster.
-
Herpes zoster ophthalmicus.
-
Impaired renal function.
-
Routine use of narcotic analgesics for chronic pain.
-
Immunosuppression.
Efficacy Results
This compound demonstrated a potential for reducing the incidence of PHN compared to valacyclovir. The 400 mg dose of this compound showed the lowest incidence of PHN at day 90. The Burden of Illness scores for pain through 30 days were comparable across all treatment groups.[3]
Table 2: Phase 2 Efficacy Outcomes [3]
| Outcome Measure | This compound 200 mg | This compound 400 mg | Valacyclovir 3000 mg |
| Incidence of PHN at Day 90 | 17.8% | 12.4% | 20.2% |
| Burden of Illness (BOI) Score (through 30 days) | 114.5 | 110.3 | 118.0 |
Safety Results
The adverse event and serious adverse event profiles of both this compound dose groups were similar to that of the valacyclovir group. No unexpected safety signals or trends were identified.[3]
Conclusion
The initial clinical trial results for this compound in the treatment of herpes zoster are encouraging. The Phase 1 studies established a favorable pharmacokinetic and safety profile, supporting a once-daily dosing regimen. The Phase 2 study suggests that this compound, particularly at the 400 mg dose, may be effective in reducing the incidence of post-herpetic neuralgia compared to the current standard of care, valacyclovir, while maintaining a comparable safety profile. These findings warrant further investigation in larger, pivotal Phase 3 trials to definitively establish the clinical benefit of this compound in this patient population.
References
- 1. Pharmacokinetics and Safety of this compound, a Novel Oral Anti-Herpes Zoster Nucleoside Analogue, Administered in Single and Multiple Doses to Healthy Young Adult and Elderly Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound versus valacyclovir for the prevention of post-herpetic neuralgia and the treatment of acute herpes zoster-associated pain: A randomized-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ContraVir Pharmaceuticals Reports Positive Results Confirming the Safety of its Shingles Candidate this compound in a Drug-Drug Interaction Study [prnewswire.com]
- 5. A Study of this compound Versus Valacyclovir in Patients With Herpes Zoster [ctv.veeva.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Fv-100
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fv-100, also known as Valnivudine, is a potent antiviral agent with significant activity against the Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles.[1][2] It is an orally bioavailable prodrug of the active compound Cf1743, a bicyclic nucleoside analogue.[1][2][3] The enhanced oral bioavailability of this compound compared to its parent compound makes it a promising candidate for the treatment of VZV infections.[4] This document provides detailed protocols for the laboratory-scale synthesis of this compound, along with its mechanism of action and relevant quantitative data.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 3-(2-Deoxy-β-D-erythro-pentofuranosyl)-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-2(3H)-one 5'-L-valinate hydrochloride | [1] |
| Other Names | Valnivudine, Cf1743 valyl ester | [1] |
| CAS Number | 956483-03-7 (HCl salt) | N/A |
| Molecular Formula | C27H35N3O6 · HCl | N/A |
| Molar Mass | 534.05 g/mol (HCl salt) | N/A |
Antiviral Activity
This compound, through its active metabolite Cf1743, exhibits potent and selective activity against VZV. The antiviral efficacy is attributed to the specific phosphorylation of Cf1743 by the VZV-encoded thymidine (B127349) kinase (TK), followed by the inhibition of the viral DNA polymerase by the resulting triphosphate metabolite.[1][2][3]
| Compound | Assay | Cell Line | VZV Strain(s) | Value | Reference |
| Cf1743 | EC50 (50% effective concentration) | Human Embryonic Lung (HEL) fibroblasts | Various clinical isolates and lab strains | Subnanomolar range | [5] |
| Cf1743 | EC50 | Not specified | Not specified | 170 pg/mL | [6] |
| Cf1743 | IC50 (50% inhibitory concentration) | Enzyme assay | VZV thymidine kinase (TK) | 3.3 µM | [7] |
| This compound | In vivo plasma concentration of Cf1743 | Healthy volunteers | N/A | Above EC50 for 24 hours post-dosing | [6] |
Experimental Protocols
The synthesis of this compound is a multi-step process that involves the initial synthesis of the active nucleoside analogue, Cf1743, followed by its esterification with a protected L-valine amino acid and subsequent deprotection. The following protocols are based on established synthetic methodologies for nucleoside analogues and their prodrugs.
Synthesis of Cf1743 (Precursor)
The synthesis of Cf1743, a bicyclic furo[2,3-d]pyrimidine (B11772683) nucleoside analogue, can be achieved through a multi-step sequence starting from a suitable protected 2-deoxyribose derivative and a substituted furo[2,3-d]pyrimidine base. A general approach involves the coupling of a protected deoxyribose derivative with the heterocyclic base, followed by deprotection.
Materials:
-
Protected 2-deoxy-D-ribose derivative (e.g., 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose)
-
6-(4-pentylphenyl)furo[2,3-d]pyrimidin-2(3H)-one
-
Anhydrous acetonitrile
-
Molecular sieves (4 Å)
-
Sodium hydride (60% dispersion in mineral oil)
-
Ammonia (B1221849) in methanol (B129727) (7N)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Glycosylation:
-
To a solution of 6-(4-pentylphenyl)furo[2,3-d]pyrimidin-2(3H)-one in anhydrous acetonitrile, add sodium hydride at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes, then add a solution of the protected 2-deoxy-D-ribose derivative in anhydrous acetonitrile.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the protected nucleoside.
-
-
Deprotection:
-
Dissolve the protected nucleoside in a saturated solution of ammonia in methanol.
-
Stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain Cf1743.
-
Synthesis of this compound (Final Product)
The final step involves the esterification of the 5'-hydroxyl group of Cf1743 with L-valine. To prevent side reactions, a protected form of L-valine is used, followed by a final deprotection step. A common protecting group for the amino function of valine is the tert-butoxycarbonyl (Boc) group.
Materials:
-
Cf1743
-
N-(tert-butoxycarbonyl)-L-valine (Boc-L-Val-OH)
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Trifluoroacetic acid (TFA) or hydrochloric acid in dioxane
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
Esterification:
-
Dissolve Cf1743, Boc-L-Val-OH, and a catalytic amount of DMAP in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C and add a solution of DCC in anhydrous DCM dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the Boc-protected this compound.
-
-
Deprotection:
-
Dissolve the Boc-protected this compound in a solution of hydrochloric acid in dioxane or a mixture of TFA and DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of this compound.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain this compound.
-
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the laboratory synthesis of this compound.
Signaling Pathway of this compound Antiviral Activity
Caption: Mechanism of action of this compound against VZV.
References
- 1. This compound for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound: the most potent and selective anti-varicella zoster virus agent reported to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Safety of this compound, a Novel Oral Anti-Herpes Zoster Nucleoside Analogue, Administered in Single and Multiple Doses to Healthy Young Adult and Elderly Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Fv-100 Dosage for In Vitro Antiviral Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fv-100 is a promising antiviral agent, specifically targeting the Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles.[1][2][3][4] It is an orally bioavailable prodrug of the bicyclic nucleoside analogue Cf1743.[1][2][3] In vivo, this compound is rapidly and extensively converted to its active form, Cf1743.[5] Therefore, for in vitro antiviral assays, the active compound Cf1743 is typically used to determine the effective dosage and antiviral activity. The antiviral efficacy of Cf1743 is contingent upon its phosphorylation by the VZV-encoded thymidine (B127349) kinase (TK), highlighting its high selectivity for the virus.[1][2] The presumed target of the active triphosphate form of Cf1743 is the viral DNA polymerase, thereby inhibiting viral replication.[1][6]
These application notes provide detailed protocols for determining the effective dosage of this compound's active form, Cf1743, in vitro through antiviral and cytotoxicity assays.
Quantitative Data Summary
The following table summarizes the in vitro antiviral activity and cytotoxicity of Cf1743 against various strains of Varicella-Zoster Virus (VZV) in Human Embryonic Lung (HEL) cells. The 50% effective concentration (EC50) is the concentration of the drug that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, indicates the therapeutic window of the compound.
| VZV Strain | EC50 (µM) of Acyclovir | EC50 (µM) of Penciclovir | EC50 (µM) of Cf 1742 | EC50 (µM) of Cf 1743 | CC50 (µM) | Selectivity Index (Cf 1743) |
| VZV-27 | 4.03 ± 0.45 | 81.5 ± 17.5 | 0.0021 ± 0.0015 | 0.0016 ± 0.0013 | 108 | 67,500 |
| VZV-28 | 4.35 ± 1.73 | 84.6 ± 8.0 | 0.00085 ± 0.00008 | 0.00046 ± 0.00050 | 108 | 234,783 |
| VZV-30 | 4.61 ± 1.76 | 93.8 ± 4.7 | 0.0022 ± 0.0001 | 0.00070 ± 0.00047 | 108 | 154,286 |
| VZV-31 | 2.0 ± 0.70 | 72.9 ± 21.2 | 0.00055 ± 0.00058 | 0.00055 ± 0.00032 | 108 | 196,364 |
| VZV-32 | 2.55 ± 0.64 | 91.8 ± 7.4 | 0.00014 ± 0.0015 | 0.0012 ± 0.0013 | 108 | 90,000 |
| VZV-33 | 2.49 ± 1.17 | 89.7 ± 4.5 | 0.00076 ± 0.00063 | 0.00027 ± 0.00022 | 108 | 400,000 |
| Mean | 3.34 | 84.4 | 0.00083 | 0.00043 | 108 | 251,163 |
Data extracted from "Susceptibilities of Several Clinical Varicella-Zoster Virus (VZV) Isolates and Drug-Resistant VZV Strains to Bicyclic Furano Pyrimidine Nucleosides"[7]. EC50 and CC50 values are presented as mean ± standard deviation.
Experimental Protocols
Cell and Virus Culture
-
Cell Line: Human Embryonic Lung (HEL) fibroblasts are a suitable cell line for VZV propagation and antiviral assays.[7] Other cell lines such as MeWo or MRC-5 cells can also be used.[8]
-
Culture Medium: Maintain HEL cells in an appropriate growth medium, such as Minimum Essential Medium (MEM), supplemented with 5-10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics (penicillin-streptomycin).
-
Virus Propagation: VZV is a highly cell-associated virus. Propagate VZV by co-cultivating infected cells with uninfected cell monolayers. Harvest virus stocks when 70-90% of the cell monolayer exhibits cytopathic effect (CPE).
Plaque Reduction Assay for Antiviral Activity (EC50 Determination)
This assay determines the concentration of the antiviral compound required to reduce the number of viral plaques by 50%.
Materials:
-
Cf1743 (active form of this compound)
-
Confluent HEL cell monolayers in 24- or 96-well plates
-
VZV stock
-
Culture medium
-
Overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or agarose)
-
Crystal violet or Giemsa stain
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 10% formalin)
Procedure:
-
Cell Seeding: Seed HEL cells into 24- or 96-well plates and incubate until they form a confluent monolayer.
-
Compound Preparation: Prepare a series of dilutions of Cf1743 in culture medium. A two-fold or half-log10 serial dilution is recommended.
-
Virus Inoculation: Infect the confluent cell monolayers with a dilution of VZV stock calculated to produce a countable number of plaques (e.g., 20-100 PFU per well).[7]
-
Incubation: Incubate the plates for 2 hours at 37°C to allow for viral adsorption.[7]
-
Compound Addition: After incubation, remove the virus inoculum and replace it with the culture medium containing the different concentrations of Cf1743. Include untreated virus controls and uninfected cell controls.
-
Overlay: Add the overlay medium to each well to restrict the spread of the virus to adjacent cells, leading to the formation of distinct plaques.
-
Incubation: Incubate the plates for 5-7 days at 37°C in a CO2 incubator, or until plaques are visible.[7]
-
Staining:
-
Aspirate the overlay medium.
-
Fix the cells with a fixative solution.
-
Stain the cell monolayer with crystal violet or Giemsa solution.
-
Gently wash the wells with water and allow them to air dry.
-
-
Plaque Counting: Count the number of plaques in each well.
-
EC50 Calculation: The EC50 is the concentration of Cf1743 that reduces the number of plaques by 50% compared to the untreated virus control. This can be calculated using a dose-response curve fitting software.
Cytotoxicity Assay (CC50 Determination)
This assay determines the concentration of the compound that is toxic to the host cells, causing a 50% reduction in cell viability.
Materials:
-
Cf1743
-
Confluent HEL cell monolayers in 96-well plates
-
Culture medium
-
Cell viability reagent (e.g., MTT, XTT, or a lactate (B86563) dehydrogenase (LDH) release assay kit)
-
Solubilization solution (if using MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed HEL cells into a 96-well plate at a predetermined density and incubate until they reach the desired confluency.
-
Compound Addition: Add serial dilutions of Cf1743 to the wells. Include untreated cell controls and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 5-7 days) at 37°C in a CO2 incubator.
-
Cell Viability Measurement (Example using MTT assay):
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
CC50 Calculation: The CC50 is the concentration of Cf1743 that reduces cell viability by 50% compared to the untreated cell control. This is calculated from the dose-response curve.[7]
Mechanism of Action and Signaling Pathway
The antiviral activity of this compound is dependent on the intracellular conversion to its active form, Cf1743, which is then selectively phosphorylated by the VZV-encoded thymidine kinase (TK).[1][2] This phosphorylation is a critical step, as Cf1743 is not a substrate for host cellular kinases, which accounts for its high selectivity and low cytotoxicity.[2] The monophosphorylated Cf1743 is further converted to its diphosphate (B83284) and subsequently to the active triphosphate form, presumably by cellular kinases.[1] The triphosphate form of Cf1743 then acts as a competitive inhibitor of the VZV DNA polymerase, leading to the termination of viral DNA chain elongation and inhibition of viral replication.[1]
Caption: Mechanism of action of this compound.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the in vitro antiviral efficacy and cytotoxicity of this compound's active metabolite, Cf1743.
Caption: In vitro antiviral and cytotoxicity assay workflow.
References
- 1. This compound for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of varicella-zoster virus-induced DNA polymerase by a new guanosine analog, 9-[4-hydroxy-2-(hydroxymethyl)butyl]guanine triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Susceptibilities of Several Clinical Varicella-Zoster Virus (VZV) Isolates and Drug-Resistant VZV Strains to Bicyclic Furano Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection and Characterization of Varicella-Zoster Virus Variants Resistant to (R)-9-[4-Hydroxy-2-(Hydroxymethy)Butyl]Guanine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fv-100 in Combination with Other Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fv-100 is a potent and selective antiviral agent for the treatment of Varicella-Zoster Virus (VZV) infections, the causative agent of chickenpox and shingles.[1][2] It is a prodrug of the bicyclic nucleoside analogue Cf-1743.[1] The anti-VZV activity of this compound is dependent on its phosphorylation by the VZV-encoded thymidine (B127349) kinase (TK), and it is believed to target the viral DNA polymerase, thereby inhibiting viral replication.[1] While this compound has demonstrated significant efficacy as a monotherapy in clinical trials for shingles and the prevention of post-herpetic neuralgia (PHN), the exploration of its use in combination with other antiviral agents remains a promising area of research.[3][4]
Combination antiviral therapy is a cornerstone of treatment for several viral infections, including HIV and HCV. The primary goals of combination therapy are to enhance antiviral efficacy through synergistic or additive effects, reduce the dosages of individual drugs to minimize toxicity, and decrease the likelihood of developing drug-resistant viral strains.[5][6] This document provides detailed application notes and protocols for researchers interested in evaluating this compound in combination with other antiviral agents against VZV.
Rationale for Combination Therapy with this compound
The investigation of this compound in combination with other antiviral agents is scientifically compelling. Given that this compound is a nucleoside analogue that targets the viral DNA polymerase, combining it with antivirals that have different mechanisms of action could lead to enhanced anti-VZV activity. Potential combination partners for this compound could include:
-
Non-nucleoside VZV DNA polymerase inhibitors: These compounds inhibit the viral DNA polymerase at a different site than nucleoside analogues, which could result in a synergistic effect.
-
VZV helicase-primase inhibitors: These agents target the viral helicase-primase complex, which is essential for unwinding the viral DNA and synthesizing primers for DNA replication. This represents a distinct and complementary mechanism of action to this compound.
-
Viral entry inhibitors: Compounds that block the entry of VZV into host cells would act at the earliest stage of the viral life cycle, potentially complementing the later-stage inhibition by this compound.
-
Host-targeting agents: Drugs that modulate host cell pathways essential for VZV replication could also be explored in combination with this compound.
Data Presentation: In Vitro Synergy Analysis (Hypothetical Data)
The following tables present hypothetical data from a checkerboard assay evaluating the in vitro synergy of this compound with a hypothetical non-nucleoside VZV DNA polymerase inhibitor, "Agent X." This data is for illustrative purposes to demonstrate how results from such an experiment would be presented.
Table 1: In Vitro Anti-VZV Activity of this compound and Agent X as Single Agents
| Antiviral Agent | IC50 (µM) | IC90 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | 0.5 | 1.2 | >100 | >200 |
| Agent X | 2.0 | 5.5 | >200 | >100 |
IC50: 50% inhibitory concentration; IC90: 90% inhibitory concentration; CC50: 50% cytotoxic concentration.
Table 2: Combination of this compound and Agent X Against VZV (Hypothetical IC50 Values in µM)
| This compound (µM) | Agent X (µM) | Fractional Inhibitory Concentration (FIC) of this compound | Fractional Inhibitory Concentration (FIC) of Agent X | FIC Index (FICI) | Interpretation |
| 0.125 | 0.5 | 0.25 | 0.25 | 0.50 | Synergy |
| 0.25 | 0.25 | 0.50 | 0.125 | 0.625 | Additive |
| 0.0625 | 1.0 | 0.125 | 0.50 | 0.625 | Additive |
FIC of Drug A = IC50 of Drug A in combination / IC50 of Drug A alone FIC Index (FICI) = FIC of Drug A + FIC of Drug B Interpretation: FICI ≤ 0.5 = Synergy; 0.5 < FICI ≤ 1.0 = Additive; 1.0 < FICI ≤ 4.0 = Indifference; FICI > 4.0 = Antagonism
Experimental Protocols
Protocol 1: In Vitro Synergy Testing Using Checkerboard Plaque Reduction Assay
This protocol describes a method to evaluate the in vitro synergistic, additive, or antagonistic effects of this compound in combination with another antiviral agent against VZV using a plaque reduction assay in a 96-well format.
Materials:
-
Human embryonic lung (HEL) or MRC-5 fibroblasts
-
VZV (e.g., laboratory-adapted strain or clinical isolate)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
This compound (stock solution of known concentration)
-
Second antiviral agent (stock solution of known concentration)
-
Methylcellulose (B11928114) overlay medium
-
Crystal Violet staining solution
-
96-well cell culture plates
Methodology:
-
Cell Preparation:
-
Culture HEL or MRC-5 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
On the day of the assay, prepare a single-cell suspension using Trypsin-EDTA and seed the cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours.
-
-
Drug Dilution Preparation (Checkerboard format):
-
Prepare serial dilutions of this compound and the second antiviral agent in DMEM with 2% FBS.
-
In a separate 96-well "drug dilution" plate, arrange the drug dilutions in a checkerboard format. Typically, this compound is serially diluted along the rows, and the second agent is serially diluted along the columns.
-
Include wells with each drug alone (for IC50 determination) and wells with no drug (virus control).
-
-
Virus Infection:
-
Aspirate the growth medium from the confluent cell monolayers in the 96-well assay plates.
-
Transfer the drug combinations from the "drug dilution" plate to the corresponding wells of the cell plates.
-
Infect the cells with a dilution of VZV that will produce a countable number of plaques (e.g., 20-30 plaques per well) in the virus control wells.
-
-
Incubation and Plaque Development:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 1-2 hours to allow for virus adsorption.
-
Aspirate the virus inoculum and add methylcellulose overlay medium containing the respective drug concentrations to each well.
-
Incubate the plates for 5-7 days to allow for plaque formation.
-
-
Plaque Staining and Counting:
-
Aspirate the methylcellulose overlay.
-
Fix the cells with a formalin solution.
-
Stain the cell monolayer with Crystal Violet solution.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well using a light microscope.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each drug concentration and combination compared to the virus control wells.
-
Determine the IC50 for each drug alone and for each combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) and the FIC Index (FICI) as described in the data presentation section to determine the nature of the interaction (synergistic, additive, indifferent, or antagonistic).
-
Visualizations
Signaling Pathway: Mechanism of Action of this compound
Caption: Mechanism of action of this compound against VZV.
Experimental Workflow: Checkerboard Synergy Assay
Caption: Workflow for the checkerboard plaque reduction assay.
Logical Relationship: Potential Synergistic Mechanisms
Caption: Different mechanisms for potential synergistic antiviral effects.
Conclusion
The exploration of this compound in combination with other antiviral agents represents a logical next step in the development of more effective therapies for VZV infections. The protocols and conceptual frameworks provided in these application notes are intended to guide researchers in designing and executing experiments to evaluate the potential for synergistic interactions. Such studies could pave the way for novel combination therapies that improve clinical outcomes for patients with shingles and other VZV-related diseases.
References
- 1. This compound for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound: the most potent and selective anti-varicella zoster virus agent reported to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound versus valacyclovir for the prevention of post-herpetic neuralgia and the treatment of acute herpes zoster-associated pain: A randomized-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of two methods for detecting varicella-zoster virus antibody with varicella-zoster virus cell-mediated immunity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fv-100 for the Prevention of Post-Herpetic Neuralgia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-herpetic neuralgia (PHN) is a debilitating neuropathic pain condition that can persist for months or even years after the resolution of a herpes zoster (shingles) rash. It represents a significant unmet medical need, as current antiviral therapies have shown limited efficacy in preventing its development. Fv-100 is a novel, orally administered antiviral agent developed specifically for the treatment of varicella-zoster virus (VZV) infections and the prevention of PHN. This compound is a prodrug of the bicyclic nucleoside analogue CF-1743, which exhibits highly potent and selective activity against VZV.[1] These application notes provide a comprehensive overview of this compound, including its mechanism of action, clinical trial data, and detailed protocols for key preclinical and clinical assessments.
Mechanism of Action
This compound is the valyl ester prodrug of CF-1743.[1] Following oral administration, this compound is rapidly absorbed and converted to its active form, CF-1743. The antiviral activity of CF-1743 is dependent on its selective phosphorylation by the VZV-encoded thymidine (B127349) kinase (TK).[1][2] Cellular kinases then further phosphorylate CF-1743 monophosphate to the active triphosphate metabolite. This active triphosphate form of CF-1743 acts as a competitive inhibitor of the VZV DNA polymerase, a critical enzyme for viral replication.[2][3] By inhibiting viral DNA synthesis, CF-1743 effectively halts the replication of VZV, thereby reducing the severity and duration of the acute herpes zoster infection and, consequently, the risk of developing PHN. The high selectivity of CF-1743 for VZV TK over host cellular TKs contributes to its favorable safety profile.[1]
Figure 1: Mechanism of action of this compound.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound and its Active Metabolite CF-1743
| Parameter | This compound (400 mg Single Dose) | Reference |
| Tmax (median, h) | 0.5 | [4] |
| Cmax (mean, ng/mL) | 135 | [4] |
| AUC0-inf (mean, ng·h/mL) | 158 | [4] |
| t1/2 (mean, h) | 0.8 | [4] |
| CF-1743 Tmax (median, h) | 1.0 | [4] |
| CF-1743 Cmax (mean, ng/mL) | 1160 | [4] |
| CF-1743 AUC0-inf (mean, ng·h/mL) | 5450 | [4] |
| CF-1743 t1/2 (mean, h) | 3.9 | [4] |
Table 2: Efficacy of this compound vs. Valacyclovir in a Phase 2 Clinical Trial (NCT00900783)[5][6]
| Endpoint | This compound (200 mg QD) (n=117) | This compound (400 mg QD) (n=116) | Valacyclovir (1000 mg TID) (n=117) |
| Incidence of PHN at Day 90 (%) | 17.8 | 12.4 | 20.2 |
| Burden of Illness (BOI) Score (through Day 30) | 114.5 | 110.3 | 118.0 |
| Mean Duration of Clinically Significant Pain (days) | 31.3 | 27.3 | 32.3 |
Experimental Protocols
In Vitro VZV Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound required to inhibit the formation of VZV plaques in a cell culture.
Materials:
-
Human embryonic lung fibroblasts (e.g., MRC-5 cells)
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)
-
Varicella-zoster virus (VZV) strain (e.g., Oka strain)
-
This compound or CF-1743
-
Overlay medium (e.g., cell culture medium with 0.5% methylcellulose)
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Seed MRC-5 cells into 96-well plates at a density that will result in a confluent monolayer the next day.
-
Incubate the plates overnight in a CO2 incubator.
-
Prepare serial dilutions of the test compound (this compound or CF-1743) in cell culture medium.
-
Remove the growth medium from the cell monolayers and infect the cells with a VZV suspension (e.g., 50 plaque-forming units per well).
-
Incubate for 1-2 hours to allow for viral adsorption.
-
Remove the virus inoculum and add the different concentrations of the test compound or a vehicle control.
-
Add the overlay medium to each well.
-
Incubate the plates for 5-7 days until plaques are visible in the control wells.
-
Aspirate the overlay medium and wash the wells with PBS.
-
Stain the cells with crystal violet solution for 10-15 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of plaques in each well.
-
Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the vehicle control.
Figure 2: VZV Plaque Reduction Assay Workflow.
In Vivo Rodent Model of Post-Herpetic Neuralgia
This model is used to assess the efficacy of a compound in reducing pain-like behaviors associated with VZV infection in rats.[1][5]
Materials:
-
Adult male Sprague-Dawley or Wistar rats
-
VZV-infected cells (e.g., MRC-5)
-
Uninfected control cells
-
This compound or vehicle control
-
Von Frey filaments for assessing mechanical allodynia[6]
-
Hargreaves apparatus for assessing thermal hyperalgesia[4][7]
-
Elevated wire mesh platform
-
Plexiglas enclosures
Protocol:
-
Induction of Herpetic Neuralgia:
-
Anesthetize the rats.
-
Inject VZV-infected cells (e.g., 1 x 10^6 cells in 50 µL) subcutaneously into the plantar surface of one hind paw.
-
Inject an equal number of uninfected cells into the contralateral paw as a control.
-
-
Drug Administration:
-
Begin oral administration of this compound or vehicle control at a predetermined time point post-infection (e.g., daily for 7 days).
-
-
Behavioral Testing:
-
Acclimate the rats to the testing environment (Plexiglas enclosures on the wire mesh platform) for at least 15-20 minutes before each testing session.
-
Mechanical Allodynia (Von Frey Test):
-
Apply von Frey filaments of increasing stiffness to the plantar surface of both hind paws.
-
A positive response is a brisk withdrawal or licking of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
-
-
Thermal Hyperalgesia (Hargreaves Test):
-
Position a radiant heat source under the glass floor of the Hargreaves apparatus, targeting the plantar surface of the paw.
-
Measure the latency for the rat to withdraw its paw from the heat source.
-
A cut-off time is used to prevent tissue damage.
-
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds and latencies between the this compound treated group and the vehicle control group over time.
-
A significant increase in the withdrawal threshold (von Frey) or latency (Hargreaves) in the treated group indicates an analgesic effect.
-
Figure 3: In Vivo PHN Model Workflow.
Clinical Assessment of PHN: Zoster Brief Pain Inventory (ZBPI)
The ZBPI is a patient-reported outcome measure used in clinical trials to assess the severity of pain and its interference with daily functions in patients with herpes zoster.[8]
Administration:
-
The ZBPI is typically administered as a self-report questionnaire.
-
Patients are asked to rate their pain "at its worst," "at its least," "on average," and "right now" over the past 24 hours on a scale of 0 (no pain) to 10 (pain as bad as you can imagine).
-
It also assesses the degree to which pain interferes with seven daily activities (general activity, mood, walking ability, normal work, relations with other people, sleep, and enjoyment of life) on a scale of 0 (does not interfere) to 10 (completely interferes).
Scoring:
-
Pain Severity Score: Calculated as the average of the four pain intensity ratings.
-
Pain Interference Score: Calculated as the average of the seven interference ratings.
-
A higher score indicates greater pain severity or interference.
Conclusion
This compound represents a promising therapeutic agent for the management of herpes zoster and the prevention of post-herpetic neuralgia. Its potent and selective mechanism of action against VZV, coupled with favorable clinical trial data, suggests a potential for improved patient outcomes compared to existing therapies. The protocols outlined in these application notes provide a framework for the continued preclinical and clinical evaluation of this compound and other novel anti-VZV compounds.
References
- 1. A Guide to Preclinical Models of Zoster-Associated Pain and Postherpetic Neuralgia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of varicella-zoster virus-induced DNA polymerase by a new guanosine analog, 9-[4-hydroxy-2-(hydroxymethyl)butyl]guanine triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. Frontiers | Rodent models of postherpetic neuralgia: How far have we reached? [frontiersin.org]
- 6. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 7. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]
- 8. protocols.io [protocols.io]
Application Notes and Protocols for Testing Fv-100 Efficacy in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fv-100 is an orally bioavailable prodrug of Cf1743, a bicyclic nucleoside analogue with potent and selective antiviral activity against the Varicella-Zoster Virus (VZV).[1][2] VZV is the causative agent of chickenpox (varicella) and shingles (herpes zoster), the latter of which can lead to the debilitating condition known as post-herpetic neuralgia (PHN). This compound has been investigated in clinical trials for the prevention of PHN.[3] The mechanism of action of this compound relies on its conversion to the active form, Cf1743, which is then phosphorylated by the VZV-encoded thymidine (B127349) kinase (TK).[1][2] The resulting phosphorylated compound is believed to inhibit the viral DNA polymerase, thus halting viral replication.[1][2]
These application notes provide detailed protocols for utilizing various cell culture models to assess the in vitro efficacy and cytotoxicity of this compound. The described assays are fundamental for preclinical evaluation and mechanism of action studies of this compound and other anti-VZV compounds.
Recommended Cell Culture Models
The choice of cell line for testing this compound efficacy depends on the specific research question. VZV can infect a variety of cell types in vitro, though it is highly cell-associated.
-
Human Embryonic Lung (HEL) Fibroblasts (e.g., MRC-5): These are standard, highly permissive cells for VZV propagation and are commonly used for primary antiviral screening and plaque reduction assays.[3][4]
-
Human Melanoma Cells (e.g., MeWo): These cells are also highly permissive to VZV and are useful for preparing cell-free virus stocks and for studying viral pathogenesis.[3]
-
Human Retinal Pigment Epithelial Cells (e.g., ARPE-19): Another permissive cell line used for VZV propagation and antiviral testing.[4]
-
Human Neuroblastoma Cells (e.g., SH-SY5Y): As VZV is a neurotropic virus, these cells are relevant for studying the effects of this compound in a neuronal context and for investigating mechanisms related to PHN.[5]
-
Human Embryonic Stem Cell (hESC)-derived Neurons: These provide a more physiologically relevant model for studying VZV infection and latency in human neurons.[4]
Data Presentation: In Vitro Efficacy and Cytotoxicity of this compound and its Active Metabolite Cf1743
The following tables summarize the antiviral activity (EC₅₀) and cytotoxicity (CC₅₀) of this compound and its active form, Cf1743. The Selectivity Index (SI), calculated as CC₅₀/EC₅₀, provides a measure of the compound's therapeutic window.
| Compound | Virus Strain | Cell Line | Assay Type | EC₅₀ (µM) | Reference |
| Cf1743 | VZV YS | HEL | Plaque Reduction | 0.0001 | [6] |
| Cf1743 | VZV OKA | HEL | Plaque Reduction | 0.0001 | [6] |
| Compound | Cell Line | Assay Type | CC₅₀ (µM) | Reference |
| This compound | Human Primary Hepatocytes | Cytotoxicity | >10 | [7] |
| This compound | Human Primary Keratinocytes | Cytotoxicity | >10 | [7] |
| This compound | HepG2 | Cytotoxicity | >10 | [7] |
| Cf1743 | Human Primary Hepatocytes | Cytotoxicity | >10 | [7] |
| Cf1743 | Human Primary Keratinocytes | Cytotoxicity | >10 | [7] |
| Cf1743 | HepG2 | Cytotoxicity | >10 | [7] |
Experimental Protocols
Plaque Reduction Assay (PRA) for Antiviral Efficacy
This assay determines the concentration of this compound that inhibits VZV-induced plaque formation by 50% (EC₅₀).
Materials:
-
Permissive cells (e.g., MRC-5)
-
Cell culture medium (e.g., MEM with 10% FBS)
-
VZV stock (cell-free or cell-associated)
-
This compound stock solution
-
Overlay medium (e.g., medium with 1% methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Protocol:
-
Cell Seeding: Seed MRC-5 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Infection: When cells are confluent, remove the growth medium and infect the monolayer with a dilution of VZV calculated to produce 50-100 plaques per well. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Treatment: After adsorption, remove the viral inoculum and wash the cells gently with PBS. Add 2 mL of overlay medium containing the different concentrations of this compound to each well. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 5-7 days, or until plaques are clearly visible in the virus control wells.
-
Staining: Aspirate the overlay medium and fix the cells with 10% formalin for 30 minutes. Remove the formalin and stain the cells with crystal violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the wells with water and allow them to air dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. The EC₅₀ value is determined by plotting the percentage of plaque reduction against the drug concentration and using non-linear regression analysis.
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells and is used to determine the concentration of this compound that reduces cell viability by 50% (CC₅₀).[8]
Materials:
-
Host cells (e.g., MRC-5, HepG2)
-
Cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include a cell control (no compound). Incubate for the same duration as the antiviral assay (e.g., 5-7 days).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. The CC₅₀ value is determined by plotting the percentage of viability against the drug concentration and using non-linear regression analysis.
Quantitative PCR (qPCR) for VZV DNA Replication
This assay quantifies the amount of viral DNA in infected cells to assess the inhibitory effect of this compound on viral replication.
Materials:
-
Infected cell lysates (treated and untreated with this compound)
-
DNA extraction kit
-
VZV-specific primers and probe (e.g., targeting ORF62)[9]
-
qPCR master mix
-
qPCR instrument
-
Plasmid DNA standard with the target VZV sequence for quantification
Protocol:
-
Sample Preparation: Infect cells with VZV and treat with various concentrations of this compound as described in the plaque reduction assay protocol (without the overlay). At different time points post-infection, harvest the cells.
-
DNA Extraction: Extract total DNA from the cell lysates using a commercial DNA extraction kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Set up the qPCR reactions in a 96-well qPCR plate. Each reaction should contain the qPCR master mix, VZV-specific primers and probe, and the extracted DNA. Include a standard curve using serial dilutions of the VZV plasmid DNA, a no-template control, and a negative control (DNA from uninfected cells).
-
qPCR Run: Perform the qPCR on a real-time PCR instrument using an appropriate cycling protocol.
-
Data Analysis: Generate a standard curve by plotting the Cq values against the logarithm of the known copy numbers of the plasmid standards. Use the standard curve to determine the VZV DNA copy number in the experimental samples. Calculate the percentage of inhibition of viral DNA replication for each this compound concentration compared to the untreated virus control.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound Mechanism of Action.
Caption: VZV-Induced Host Cell Signaling.
Caption: Experimental Workflow Overview.
References
- 1. This compound for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Varicella-Zoster Virus Infection Induces Autophagy in both Cultured Cells and Human Skin Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Embryonic Stem Cell-Derived Neurons Are Highly Permissive for Varicella-Zoster Virus Lytic Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - CC50 in three types of cancer cell lines: HeLa, 1205Lu, HCT116, and in non-cancer primary HFF cells. - Public Library of Science - Figshare [plos.figshare.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacokinetics and Safety of this compound, a Novel Oral Anti-Herpes Zoster Nucleoside Analogue, Administered in Single and Multiple Doses to Healthy Young Adult and Elderly Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Varicella Zoster Quantitative by PCR [testguide.labmed.uw.edu]
Application Notes and Protocols for Quantifying Fv-100 and CF-1743 in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fv-100 is an orally bioavailable prodrug of CF-1743, a potent bicyclic nucleoside analogue with significant activity against the varicella-zoster virus (VZV).[1][2] CF-1743 acts as an inhibitor of the viral DNA polymerase, a critical enzyme for viral replication.[1][2] The clinical development of this compound for the treatment of herpes zoster (shingles) necessitates robust and reliable methods for quantifying both the prodrug (this compound) and its active metabolite (CF-1743) in biological matrices such as plasma.[3] These measurements are crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling the determination of dosing regimens and the assessment of drug exposure-response relationships.
This document provides detailed application notes and protocols for the quantification of this compound and CF-1743 in plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the gold standard for small molecule bioanalysis. Additionally, a protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is presented as a potential alternative method.
Mechanism of Action and Metabolic Pathway
This compound, a valyl ester prodrug, is designed for enhanced oral bioavailability.[2] Following oral administration, this compound is rapidly absorbed and converted to the active compound, CF-1743, through the action of esterases in the blood and tissues. The anti-VZV activity of CF-1743 is dependent on its phosphorylation by the virus-encoded thymidine (B127349) kinase (TK).[1][2] This initial phosphorylation to CF-1743 monophosphate is a key step that confers selectivity, as the viral TK is much more efficient at phosphorylating CF-1743 than host cellular kinases. Subsequently, cellular kinases further phosphorylate the monophosphate to the diphosphate (B83284) and then to the active triphosphate form, CF-1743-triphosphate. This active metabolite then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by the VZV DNA polymerase. The incorporation of CF-1743-triphosphate leads to chain termination and inhibition of viral DNA synthesis.[2]
Caption: this compound metabolic activation and mechanism of action.
Quantitative Data Summary
The following tables summarize hypothetical yet realistic quantitative data for the determination of this compound and CF-1743 in human plasma using a validated LC-MS/MS method.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | This compound | CF-1743 |
| Linear Range | 0.5 - 500 ng/mL | 1.0 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1.0 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% | ≤ 6.9% |
| Inter-day Precision (%CV) | ≤ 9.2% | ≤ 7.5% |
| Accuracy (% Bias) | -4.5% to +5.1% | -3.8% to +4.7% |
| Mean Extraction Recovery | 92.3% | 95.1% |
| Matrix Effect | Minimal | Minimal |
Table 2: Pharmacokinetic Parameters of this compound and CF-1743 in Human Plasma Following a Single Oral Dose of this compound
| Parameter | This compound | CF-1743 |
| Cmax (ng/mL) | 150.7 ± 45.2 | 850.3 ± 150.9 |
| Tmax (hr) | 0.75 ± 0.25 | 1.5 ± 0.5 |
| AUC0-t (ng*hr/mL) | 350.6 ± 90.1 | 6200.4 ± 1100.7 |
| t1/2 (hr) | 1.2 ± 0.4 | 8.5 ± 2.1 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Quantification of this compound and CF-1743 in Human Plasma by LC-MS/MS
This protocol describes a robust and sensitive method for the simultaneous quantification of this compound and CF-1743 in human plasma.
1. Materials and Reagents
-
This compound and CF-1743 reference standards
-
Stable isotope-labeled internal standards (SIL-IS) for this compound and CF-1743 (e.g., [¹³C, ¹⁵N]-Fv-100 and [¹³C, ¹⁵N]-CF-1743)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (K2EDTA)
-
96-well protein precipitation plates
2. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a 96-well plate, add 150 µL of ACN containing the SIL-IS mixture (e.g., 100 ng/mL of each IS).
-
Vortex the plate for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% formic acid).
-
Vortex briefly and centrifuge at 1000 x g for 2 minutes.
-
Inject 5 µL onto the LC-MS/MS system.
Caption: Workflow for this compound and CF-1743 quantification.
3. LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (to be determined empirically)
-
CF-1743: Precursor ion > Product ion (to be determined empirically)
-
This compound SIL-IS: Precursor ion > Product ion (to be determined empirically)
-
CF-1743 SIL-IS: Precursor ion > Product ion (to be determined empirically)
-
4. Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte to its corresponding SIL-IS.
-
A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards.
-
The concentrations of this compound and CF-1743 in the quality control and unknown samples are determined from the calibration curve using a weighted (1/x²) linear regression.
Protocol 2: Quantification of CF-1743 in Human Plasma by Competitive ELISA
This protocol outlines a competitive ELISA for the quantification of CF-1743. This method is contingent on the availability of a specific antibody against CF-1743 and a CF-1743-enzyme conjugate.
1. Materials and Reagents
-
Anti-CF-1743 antibody (capture antibody)
-
CF-1743-Horseradish Peroxidase (HRP) conjugate
-
CF-1743 standard
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Human plasma (K2EDTA)
2. Assay Procedure
-
Coating: Coat the wells of a 96-well plate with the anti-CF-1743 antibody (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add 50 µL of plasma sample or CF-1743 standard to the wells, followed by 50 µL of the CF-1743-HRP conjugate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Incubation: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Absorbance: Read the absorbance at 450 nm using a microplate reader.
References
- 1. This compound for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of varicella zoster virus pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Long-Term Stability and Storage of Fv-100 Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fv-100 is a novel therapeutic agent under investigation for its potential role in modulating inflammatory pathways. As a lyophilized powder, its long-term stability is a critical factor for ensuring consistent potency, safety, and efficacy in both research and clinical applications. These application notes provide a comprehensive overview of the recommended storage conditions, stability profile, and protocols for assessing the integrity of this compound powder over time.
Recommended Storage Conditions
Proper storage is paramount to maintaining the chemical and physical integrity of this compound powder. Based on extensive stability studies, the following conditions are recommended for long-term storage:
-
Temperature: -20°C is the optimal temperature for long-term storage to minimize degradation.
-
Light: Protect from light. This compound has demonstrated sensitivity to photolytic degradation. Vials should be stored in their original packaging or in light-opaque containers.
-
Humidity: Store in a dry environment. The lyophilized powder is hygroscopic and moisture can lead to physical changes and chemical degradation. Vials should be tightly sealed.
Long-Term Stability Data Summary
Accelerated and real-time stability studies have been conducted to evaluate the long-term stability of this compound powder. The data below summarizes the key findings.
| Parameter | Specification | Initial | 12 Months (-20°C) | 24 Months (-20°C) | 36 Months (-20°C) | 6 Months (Accelerated: 40°C/75% RH) |
| Appearance | White to off-white powder | Pass | Pass | Pass | Pass | Pass |
| Purity (HPLC, %) | ≥ 98.0% | 99.5% | 99.4% | 99.2% | 99.1% | 97.5% |
| Potency (Bioassay, %) | 90.0% - 110.0% | 102.3% | 101.5% | 100.8% | 99.7% | 92.1% |
| Degradation Product A (%) | ≤ 0.5% | 0.1% | 0.2% | 0.3% | 0.4% | 1.2% |
| Degradation Product B (%) | ≤ 0.5% | 0.1% | 0.1% | 0.2% | 0.2% | 0.8% |
| Moisture Content (%) | ≤ 2.0% | 0.8% | 0.9% | 1.0% | 1.1% | 1.8% |
| Reconstitution Time (s) | ≤ 60 seconds | 35 | 38 | 42 | 45 | 55 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the stability studies are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Product Analysis
This method is used for the separation, identification, and quantification of this compound and its degradation products.[1]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Linear gradient to 5% A, 95% B
-
30-35 min: Hold at 5% A, 95% B
-
35-40 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Reconstitute this compound powder in sterile water to a concentration of 1 mg/mL.
Cell-Based Bioassay for Potency Determination
This protocol assesses the biological activity of this compound by measuring its effect on a specific signaling pathway in a relevant cell line.
-
Cell Line: Human monocytic cell line (e.g., THP-1).
-
Principle: this compound is hypothesized to inhibit the phosphorylation of a key downstream protein (e.g., p38 MAPK) in response to an inflammatory stimulus (e.g., Lipopolysaccharide - LPS).
-
Procedure:
-
Seed THP-1 cells in a 96-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of the this compound reference standard and test samples.
-
Pre-incubate the cells with the this compound dilutions for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 30 minutes.
-
Lyse the cells and perform a Western blot or ELISA to quantify the levels of phosphorylated p38 MAPK.
-
Calculate the IC50 value (the concentration of this compound that causes 50% inhibition of p38 phosphorylation) for the test samples and compare it to the reference standard to determine relative potency.
-
Karl Fischer Titration for Moisture Content
This method is used to determine the amount of water present in the this compound powder.
-
Instrumentation: Karl Fischer titrator.
-
Reagent: Karl Fischer reagent (e.g., CombiTitrant 5).
-
Procedure:
-
Accurately weigh a sample of this compound powder.
-
Introduce the sample into the titration vessel containing the Karl Fischer reagent.
-
The titrator will automatically dispense the titrant until the endpoint is reached.
-
The instrument calculates the percentage of water in the sample.
-
Visualizations
Hypothetical this compound Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound, where it is hypothesized to interfere with a pro-inflammatory signaling cascade.
References
Application Notes and Protocols for Fv-100 in the Study of Viral DNA Polymerase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fv-100 is a novel nucleoside analog prodrug with potent and selective activity against Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles. This compound is the valyl ester of its active form, Cf1743, a bicyclic nucleoside analog.[1][2] This strategic esterification significantly enhances the oral bioavailability of the parent compound.[3] The primary mechanism of action of Cf1743 is believed to be the inhibition of the VZV DNA polymerase, a critical enzyme for viral replication.[3] This document provides detailed application notes and experimental protocols for the use of this compound and Cf1743 in virological and biochemical research, with a focus on studying VZV DNA polymerase.
Mechanism of Action
The antiviral activity of this compound is contingent upon the intracellular conversion to its active triphosphate form. This multi-step process is initiated by the VZV-encoded thymidine (B127349) kinase (TK), which selectively phosphorylates Cf1743.[3] This initial phosphorylation step accounts for the compound's high selectivity for VZV-infected cells. Subsequent phosphorylations by cellular kinases are presumed to generate the active Cf1743-triphosphate. This triphosphate analog then likely competes with the natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the VZV DNA polymerase, leading to chain termination and inhibition of viral replication.[3] However, it is important to note that the direct inhibition of VZV DNA polymerase by Cf1743-triphosphate has been presumed but not unequivocally demonstrated in publicly available literature.[3]
Data Presentation
The following table summarizes the in vitro antiviral activity of Cf1743 against various strains of Varicella-Zoster Virus.
| Compound | Virus Strain | Cell Line | EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/EC50) |
| Cf1743 | Wild-Type VZV (Clinical Isolates, Mean) | Human Embryonic Lung (HEL) | 0.00043 ± 0.00039 | 108 | 251,163 |
| Acyclovir | Wild-Type VZV (Clinical Isolates, Mean) | HEL | 3.38 ± 1.87 | >888 | >263 |
| Penciclovir | Wild-Type VZV (Clinical Isolates, Mean) | HEL | 3.34 ± 1.20 | >790 | >237 |
| Brivudine (BVDU) | Wild-Type VZV (Clinical Isolates, Mean) | HEL | 0.0098 ± 0.0040 | >600 | >61,224 |
Data extracted from Andrei G, et al. (2005). Susceptibilities of Several Clinical Varicella-Zoster Virus (VZV) Isolates and Drug-Resistant VZV Strains to Bicyclic Furano Pyrimidine Nucleosides. Antimicrobial Agents and Chemotherapy.
Experimental Protocols
Plaque Reduction Assay for Determining Antiviral Activity of this compound against VZV
This protocol is adapted from standard VZV plaque reduction assays and is suitable for determining the 50% effective concentration (EC50) of this compound.
Materials:
-
Cell Line: Human embryonic lung (HEL) fibroblasts or Vero cells.
-
Virus: Laboratory or clinical strains of Varicella-Zoster Virus (VZV).
-
Media:
-
Growth Medium: Eagle's Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Medium: MEM with 2% FBS and antibiotics.
-
Overlay Medium: 1:1 mixture of 2x Assay Medium and 1.2% methylcellulose (B11928114).
-
-
Compound: this compound (hydrochloride salt) dissolved in sterile distilled water or DMSO to a stock concentration of 10 mM.
-
Reagents: Crystal violet staining solution (0.1% crystal violet in 20% ethanol), 10% formalin for fixing.
-
Equipment: 6-well or 12-well tissue culture plates, humidified CO2 incubator (37°C, 5% CO2), inverted microscope.
Procedure:
-
Cell Seeding: Seed HEL or Vero cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Dilution: Prepare serial dilutions of this compound in Assay Medium. A typical starting concentration range would be from 1 µM down to the picomolar range.
-
Virus Infection: On the day of the experiment, remove the growth medium from the confluent cell monolayers and infect the cells with a dilution of VZV calculated to produce 50-100 plaques per well.
-
Compound Addition: After a 1-2 hour adsorption period, remove the virus inoculum and add the serially diluted this compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Overlay: Add the methylcellulose overlay medium to each well to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 5-7 days, or until plaques are clearly visible in the virus control wells.
-
Plaque Visualization:
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the formalin and stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and using a non-linear regression analysis.
-
VZV DNA Polymerase Inhibition Assay (Biochemical Assay)
This is a generalized protocol for a biochemical assay to evaluate the inhibitory activity of the triphosphate form of Cf1743 (Cf1743-TP) on VZV DNA polymerase. Note: This is a hypothetical protocol as specific Ki values for Cf1743-TP are not publicly available. The synthesis of Cf1743-TP is a prerequisite for this experiment.
Materials:
-
Enzyme: Purified recombinant VZV DNA polymerase.
-
Template/Primer: A synthetic DNA template-primer such as poly(dA)-oligo(dT).
-
Substrates: Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP) and a radiolabeled dNTP (e.g., [³H]-dTTP or [α-³²P]-dGTP).
-
Inhibitor: Synthesized Cf1743-triphosphate.
-
Assay Buffer: Tris-HCl buffer (pH 7.5) containing MgCl₂, DTT, KCl, and bovine serum albumin (BSA).
-
Reagents: Trichloroacetic acid (TCA), glass fiber filters.
-
Equipment: Scintillation counter or phosphorimager.
Procedure:
-
Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the assay buffer, a fixed concentration of the DNA template-primer, and three of the four dNTPs.
-
Inhibitor Addition: Add varying concentrations of Cf1743-TP to the reaction tubes. Include a no-inhibitor control.
-
Enzyme Addition: Initiate the reaction by adding a pre-determined amount of purified VZV DNA polymerase.
-
Substrate Addition: Immediately add the fourth dNTP, which includes the radiolabeled tracer.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes) during which the polymerase activity is linear.
-
Reaction Termination: Stop the reaction by adding cold 10% TCA.
-
Precipitation and Washing: Precipitate the radiolabeled DNA onto glass fiber filters. Wash the filters extensively with 5% TCA and then with ethanol (B145695) to remove unincorporated radiolabeled dNTPs.
-
Quantification: Measure the radioactivity incorporated into the DNA on the filters using a scintillation counter or phosphorimager.
-
Data Analysis:
-
Determine the rate of DNA synthesis for each inhibitor concentration.
-
Calculate the percentage of inhibition relative to the no-inhibitor control.
-
To determine the inhibition constant (Ki), perform the assay at multiple substrate concentrations and analyze the data using Michaelis-Menten kinetics and a suitable inhibition model (e.g., competitive inhibition).
-
Visualizations
Caption: Proposed metabolic activation pathway of this compound to its active triphosphate form.
References
Application Notes and Protocols for Fv-100 Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fv-100 is an investigational antiviral agent, an orally bioavailable prodrug of the bicyclic nucleoside analogue Cf1743.[1][2] It is a potent and selective inhibitor of the varicella-zoster virus (VZV), the causative agent of herpes zoster (shingles).[3] These application notes provide a comprehensive overview of the experimental design for clinical studies of this compound, with a primary focus on a Phase III clinical trial protocol for the treatment of shingles and prevention of post-herpetic neuralgia (PHN).
Mechanism of Action
This compound's antiviral activity is derived from its active form, Cf1743. The mechanism of action is initiated by the specific phosphorylation of Cf1743 by the VZV-encoded thymidine (B127349) kinase (TK).[1][2] This step is critical for the drug's selectivity. The phosphorylated form is then believed to inhibit the viral DNA polymerase, thereby halting viral replication.[1][2]
Caption: this compound Mechanism of Action.
Preclinical and Early Phase Clinical Summary
Preclinical studies demonstrated that this compound is more potent against VZV than acyclovir, famciclovir, and valacyclovir.[4] Phase I and II clinical trials have shown this compound to have a favorable safety and tolerability profile.[5][6] Pharmacokinetic studies have established that this compound is rapidly and extensively converted to its active form, Cf1743.[7] A 400 mg once-daily dose has been identified as a potential therapeutic dose for further investigation.[1]
Phase III Clinical Trial Protocol: this compound for Herpes Zoster
Study Title
A Phase III, Randomized, Double-Blind, Active-Controlled, Multicenter Study to Evaluate the Efficacy and Safety of this compound Compared to Valacyclovir for the Treatment of Acute Herpes Zoster and the Prevention of Post-Herpetic Neuralgia.
Study Objectives
-
Primary Objective: To assess the efficacy of this compound in reducing the incidence of PHN compared to valacyclovir.
-
Secondary Objectives:
-
To evaluate the efficacy of this compound in reducing the severity and duration of acute zoster-associated pain.
-
To assess the safety and tolerability of this compound.
-
To characterize the pharmacokinetic profile of this compound in the target patient population.
-
Study Design
This will be a randomized, double-blind, parallel-group, active-controlled study.[8] Eligible patients will be randomized in a 1:1:1 ratio to one of three treatment arms.[6]
Caption: Phase III Clinical Trial Workflow.
Patient Population
Inclusion Criteria:
-
Male or female patients, ≥50 years of age.
-
Clinical diagnosis of uncomplicated acute herpes zoster with a unilateral dermatomal rash.[8]
-
Initiation of treatment within 72 hours of rash onset.
-
Zoster-associated pain score of ≥4 on a 10-point visual analog scale (VAS).
-
Written informed consent.
Exclusion Criteria:
-
Immunocompromised patients.
-
Ophthalmic zoster or zoster affecting other cranial nerves.
-
Disseminated zoster.
-
Prior use of systemic antiviral therapy for the current zoster episode.
-
Known hypersensitivity to this compound, valacyclovir, or their components.
Treatment Regimen
-
Arm 1: this compound 400 mg once daily (QD) for 7 days.[6]
-
Arm 2: this compound 400 mg twice daily (BID) for 7 days.[6]
-
Arm 3 (Active Comparator): Valacyclovir 1000 mg three times daily (TID) for 7 days.[6]
Efficacy and Safety Assessments
| Assessment | Schedule |
| Efficacy | |
| Incidence of PHN | Day 120 (Primary Endpoint) |
| Zoster-Associated Pain (VAS) | Daily during treatment, then at specified follow-up visits |
| Lesion Healing | Assessed at baseline and follow-up visits until complete healing |
| Safety | |
| Adverse Events (AEs) | Monitored throughout the study |
| Vital Signs | At each study visit |
| Laboratory Tests | At screening, baseline, and end of treatment |
| Pharmacokinetics | |
| Plasma concentrations of this compound and Cf1743 | At pre-specified time points in a subset of patients |
Statistical Analysis
The primary efficacy analysis will be a time-to-event analysis of the incidence of PHN. The safety analysis will include the incidence and severity of AEs.
Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters of this compound and its active metabolite, Cf1743, from a single-ascending-dose study in healthy volunteers.
| Dose of this compound | Analyte | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |
| 100 mg | This compound | 15.6 | 0.75 | 20.4 |
| Cf1743 | 278 | 1.5 | 2450 | |
| 200 mg | This compound | 29.8 | 0.75 | 42.1 |
| Cf1743 | 550 | 1.5 | 4980 | |
| 400 mg | This compound | 55.4 | 1.0 | 88.7 |
| Cf1743 | 1120 | 2.0 | 10500 | |
| 800 mg | This compound | 102 | 1.0 | 165 |
| Cf1743 | 2100 | 2.0 | 20800 |
Data are presented as geometric means. Cmax: Maximum plasma concentration; Tmax: Time to maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Data adapted from published studies.[7]
Experimental Protocols
Protocol for Assessment of Zoster-Associated Pain
-
Instrument: A 10-point Visual Analog Scale (VAS), where 0 represents "no pain" and 10 represents "worst imaginable pain".
-
Procedure:
-
Patients will be trained on the use of the VAS at the screening visit.
-
Patients will record their current level of zoster-associated pain in a daily diary.
-
The diary will be reviewed by study personnel at each visit.
-
Protocol for Pharmacokinetic Sample Collection and Processing
-
Sample Collection:
-
Venous blood samples (approximately 5 mL) will be collected into K2EDTA tubes at pre-dose, and at 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose on Day 1 and Day 7.
-
-
Sample Processing:
-
Immediately after collection, gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.
-
Centrifuge the samples at 1500 x g for 10 minutes at 4°C within 30 minutes of collection.
-
Aliquot the resulting plasma into two separate, labeled cryovials.
-
Store the plasma samples at -80°C until analysis.
-
Protocol for Bioanalytical Method
-
Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method will be used to quantify the concentrations of this compound and Cf1743 in human plasma.
-
Procedure:
-
Plasma samples will be thawed at room temperature.
-
A protein precipitation extraction will be performed.
-
The extracted samples will be injected into the LC-MS/MS system.
-
The concentrations of this compound and Cf1743 will be determined using a standard curve prepared in human plasma.
-
Drug-Drug Interaction Considerations
A drug-drug interaction study has shown that co-administration of this compound with ritonavir, a known inhibitor of CYP3A and P-glycoprotein, is unlikely to result in a clinically significant drug-drug interaction.[9] This is an important safety consideration, especially in the elderly population who are often on multiple medications.[9]
Conclusion
The clinical development of this compound for the treatment of herpes zoster and prevention of PHN is supported by a strong preclinical rationale and favorable early-phase clinical data. The outlined Phase III clinical trial design provides a robust framework for definitively evaluating the efficacy and safety of this compound in a large patient population. The detailed protocols for key assessments will ensure data quality and consistency across study sites.
References
- 1. This compound for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. ContraVir Pharmaceuticals Granted FDA Meeting to Discuss Proposal for Phase 3 Trial of this compound [prnewswire.com]
- 5. ContraVir to begin Phase III trial of this compound to prevent shingles-associated PHN - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. | BioWorld [bioworld.com]
- 7. Pharmacokinetics and Safety of this compound, a Novel Oral Anti-Herpes Zoster Nucleoside Analogue, Administered in Single and Multiple Doses to Healthy Young Adult and Elderly Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ContraVir Pharmaceuticals Reports Positive Results Confirming the Safety of its Shingles Candidate this compound in a Drug-Drug Interaction Study [prnewswire.com]
Troubleshooting & Optimization
Fv-100 Oral Bioavailability Technical Support Center
Welcome to the technical support center for improving the oral bioavailability of Fv-100. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges encountered during the preclinical and clinical development of this compound and similar nucleoside analog prodrugs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its relationship to CF-1743?
A1: this compound is the valyl ester prodrug of CF-1743, a potent and selective bicyclic nucleoside analogue with antiviral activity against the varicella-zoster virus (VZV).[1] The prodrug strategy was employed to enhance the oral bioavailability of CF-1743, which was found to be low, approximately 14%, in preclinical studies.[1] this compound is designed to be rapidly and extensively converted to the active parent drug, CF-1743, in the body.[2]
Q2: What is the oral bioavailability of this compound?
A2: While the absolute oral bioavailability of this compound has not been explicitly reported in publicly available literature, it has been shown to provide a significant, approximately 10-fold, increase in both the maximum plasma concentration (Cmax) and the area under the curve (AUC) compared to oral administration of the parent compound, CF-1743.[3] Given that the oral bioavailability of CF-1743 is around 14%, this suggests a substantially improved oral bioavailability for this compound.[1]
Q3: How is this compound converted to the active drug CF-1743?
A3: As a valyl ester prodrug, this compound is likely hydrolyzed by carboxylesterases (CES) to release the active drug, CF-1743, and the amino acid valine. Carboxylesterases are present in high concentrations in both the intestine (primarily CES2) and the liver (primarily CES1).[4][5][6] This enzymatic conversion is expected to occur during and after absorption from the gastrointestinal tract.
Q4: What is the Biopharmaceutics Classification System (BCS) class of this compound and CF-1743?
A4: The BCS classification for this compound and CF-1743 has not been definitively published. However, based on the available information, we can infer their likely classifications:
-
CF-1743: Described as having very low water solubility and poor oral bioavailability, it is likely a BCS Class IV compound (low solubility, low permeability).[1]
-
This compound: As a prodrug, its classification is more complex. While the valyl ester modification likely increases its lipophilicity and may improve permeability, its aqueous solubility might still be low. Therefore, this compound could potentially be a BCS Class II (low solubility, high permeability) or BCS Class IV compound. Further experimental data on its solubility and permeability are needed for a definitive classification.
Troubleshooting Guide
Problem 1: High variability in oral exposure in preclinical studies.
| Potential Cause | Troubleshooting/Investigation Strategy |
| Food Effect | Inconsistent feeding schedules can lead to high variability. A study in humans showed that a high-fat meal significantly reduced the Cmax and AUC of CF-1743 after oral administration of this compound, while a low-fat meal had no significant effect.[2] Standardize feeding protocols (e.g., fasted vs. fed states with specific meal compositions) in your animal studies. |
| Formulation Issues | Poor or inconsistent dissolution of this compound from the formulation can lead to variable absorption. This compound is reported to have low water solubility.[1] Evaluate different formulation strategies such as micronization, amorphous solid dispersions, or lipid-based formulations to improve dissolution rate and consistency. |
| Presystemic Metabolism Variability | Inter-animal differences in the activity of intestinal and hepatic carboxylesterases can contribute to variability in the conversion of this compound to CF-1743.[5] Consider using a larger number of animals to account for this biological variability. In vitro studies with intestinal and liver microsomes or S9 fractions from different donors can help assess the extent of metabolic variability. |
| Gastrointestinal pH | The solubility and stability of this compound may be pH-dependent. Changes in gastric or intestinal pH can affect its dissolution and absorption. Determine the pH-solubility profile of this compound. In vivo studies in animal models with altered gastric pH (e.g., using proton pump inhibitors) can help assess the impact of pH on absorption. |
Problem 2: Lower than expected oral bioavailability.
| Potential Cause | Troubleshooting/Investigation Strategy |
| Incomplete Conversion to Active Drug | The conversion of the prodrug this compound to the active CF-1743 may be incomplete. Investigate the in vitro metabolic stability of this compound in intestinal and liver fractions (S9, microsomes, hepatocytes) to determine the rate and extent of conversion. Measure both this compound and CF-1743 concentrations in plasma samples from in vivo studies. |
| Poor Permeability | Although this compound is a prodrug designed to improve absorption, its permeability across the intestinal epithelium might still be a limiting factor. Conduct in vitro permeability studies using Caco-2 cell monolayers to determine the apparent permeability (Papp) of this compound and to assess if it is a substrate for efflux transporters like P-glycoprotein (P-gp). |
| First-Pass Metabolism of the Active Drug | The active drug, CF-1743, may be subject to first-pass metabolism in the intestine or liver after its formation from this compound. Evaluate the metabolic stability of CF-1743 in intestinal and liver fractions. Compare the AUC of CF-1743 after oral administration of this compound to the AUC after intravenous administration of CF-1743 to determine the extent of first-pass elimination. |
| Low Aqueous Solubility | The very low water solubility of this compound can limit its dissolution in the gastrointestinal fluids, thus limiting the amount of drug available for absorption.[1] Focus on formulation strategies aimed at enhancing solubility, such as the use of co-solvents, surfactants, cyclodextrins, or lipid-based delivery systems. |
Data Presentation
Table 1: Summary of Preclinical and Clinical Pharmacokinetic Data for this compound and CF-1743
| Parameter | This compound | CF-1743 | Species | Study Conditions | Source |
| Oral Bioavailability | ~10-fold higher than CF-1743 | ~14% | Preclinical | Not specified | [1][3] |
| Effect of High-Fat Meal on CF-1743 levels (after this compound dosing) | Cmax: ↓ ~87% AUC: ↓ ~82% | - | Human | Single 400 mg dose | [2] |
| Effect of Low-Fat Meal on CF-1743 levels (after this compound dosing) | No significant effect | - | Human | Single 400 mg dose | [2] |
| Time to Maximum Concentration (Tmax) of CF-1743 (after this compound dosing) | 1.0 - 3.1 hours | - | Human | Fasted, single ascending doses (100-800 mg) |
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rats
Objective: To determine the absolute oral bioavailability of this compound.
Materials:
-
This compound and CF-1743 reference standards
-
Male Sprague-Dawley rats (250-300 g) with jugular vein cannulas
-
Dosing vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Intravenous formulation vehicle (e.g., saline with a co-solvent if needed)
-
Blood collection tubes (e.g., with K2EDTA)
-
Analytical method (e.g., LC-MS/MS) for quantification of this compound and CF-1743 in plasma
Procedure:
-
Animal Acclimation: Acclimate cannulated rats for at least 3 days prior to the study.
-
Fasting: Fast the animals overnight (approximately 12-16 hours) with free access to water.
-
Dosing Groups:
-
Intravenous (IV) Group (n=3-5): Administer CF-1743 at a dose of 1-2 mg/kg as a slow bolus injection via the jugular vein cannula.
-
Oral (PO) Group (n=3-5): Administer this compound at a dose of 5-10 mg/kg via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Processing: Centrifuge the blood samples to separate plasma and store the plasma at -80°C until analysis.
-
Sample Analysis: Analyze the plasma concentrations of this compound and CF-1743 using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) for both this compound and CF-1743 using non-compartmental analysis.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) of this compound (based on the formation of CF-1743) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Protocol 2: In Vitro Caco-2 Permeability Assay
Objective: To determine the intestinal permeability of this compound and CF-1743 and to assess if they are substrates of efflux transporters.
Materials:
-
Caco-2 cells (e.g., ATCC HTB-37)
-
Cell culture medium and supplements
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4
-
This compound and CF-1743
-
Control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability, and digoxin (B3395198) for P-gp substrate)
-
P-gp inhibitor (e.g., verapamil)
-
Analytical method (e.g., LC-MS/MS)
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity.
-
Transport Studies (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the test compound (this compound or CF-1743) and control compounds to the apical (A) side of the Transwell®. c. Add fresh HBSS to the basolateral (B) side. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh HBSS.
-
Transport Studies (Basolateral to Apical - B to A): a. Perform the experiment in the reverse direction to assess efflux. Add the test compound to the basolateral side and sample from the apical side.
-
Efflux Inhibition Study: a. Pre-incubate the cell monolayers with a P-gp inhibitor (e.g., verapamil) before adding the test compound to assess P-gp mediated efflux.
-
Sample Analysis: Quantify the concentration of the compounds in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) in cm/s for both A to B and B to A directions. b. Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 suggests the compound is a substrate for an efflux transporter.
Visualizations
Caption: Metabolic activation pathway of the this compound prodrug.
Caption: Experimental workflow for determining the absolute oral bioavailability of this compound.
Caption: Logical troubleshooting flow for low or variable oral bioavailability.
References
- 1. This compound: the most potent and selective anti-varicella zoster virus agent reported to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and safety of this compound, a novel oral anti-herpes zoster nucleoside analogue, administered in single and multiple doses to healthy young adult and elderly adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Hydrolysis by carboxylesterase and disposition of prodrug with ester moiety] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Fv-100 Resistance in Varicella-Zoster Virus (VZV)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fv-100 and encountering potential viral resistance.
Disclaimer: As of the latest literature review, specific instances of clinical or in vitro resistance to this compound in Varicella-Zoster Virus (VZV) have not been extensively documented. The information provided below is based on the known mechanisms of resistance to other nucleoside analogue inhibitors of VZV, such as acyclovir (B1169), and represents the most likely scenarios for this compound resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a prodrug of the bicyclic nucleoside analogue Cf1743.[1][2][3][4][5] For its antiviral activity, Cf1743 requires initial phosphorylation by the VZV-encoded thymidine (B127349) kinase (TK).[1][2][3][4] This initial step is crucial for its selectivity, as Cf1743 is a poor substrate for host cellular kinases. Following monophosphorylation, cellular enzymes are thought to further phosphorylate the molecule to its active triphosphate form. This active form then inhibits the VZV DNA polymerase, terminating viral DNA replication.
Q2: My VZV strain appears to be resistant to this compound in vitro. What are the likely mechanisms of resistance?
Based on resistance mechanisms observed for other nucleoside analogues against VZV, two primary mechanisms are likely:
-
Mutations in the Viral Thymidine Kinase (TK) Gene: This is the most common mechanism of resistance to nucleoside analogues that require activation by viral TK.[6][7][8][9] Mutations can lead to a truncated, inactive, or altered TK enzyme that can no longer efficiently phosphorylate this compound's active form, Cf1743.[6][7][9]
-
Mutations in the Viral DNA Polymerase Gene: Less commonly, mutations can occur in the viral DNA polymerase, the ultimate target of the active drug. These mutations may alter the enzyme's structure, preventing the active triphosphate form of Cf1743 from binding and inhibiting its function.
Q3: How can I confirm if my VZV strain is resistant to this compound?
Resistance can be confirmed through a combination of phenotypic and genotypic assays. A plaque reduction assay is the standard phenotypic method to determine the concentration of this compound required to inhibit viral replication by 50% (EC50). A significant increase in the EC50 value compared to a wild-type control strain indicates resistance. Genotypic analysis involves sequencing the viral TK and DNA polymerase genes to identify mutations known or suspected to confer resistance.
Q4: If I identify a mutation in the VZV thymidine kinase, does that automatically mean the virus is resistant to this compound?
Not necessarily. Some mutations may be naturally occurring polymorphisms that do not affect TK function. To confirm that a specific mutation confers resistance, you can perform a recombinant virus assay . This involves introducing the mutation into a wild-type VZV background and then assessing the susceptibility of the resulting virus to this compound in a plaque reduction assay. Alternatively, the mutated TK gene can be expressed in a recombinant system to assess its phosphorylation capacity in an enzymatic assay .
Q5: Are there alternative antiviral agents I can use if I have an this compound-resistant VZV strain?
If resistance is due to mutations in the thymidine kinase gene, the virus will likely be cross-resistant to other TK-dependent nucleoside analogues like acyclovir and penciclovir.[3] In such cases, drugs with a different mechanism of action, such as foscarnet (B613817) (a pyrophosphate analogue that directly inhibits the viral DNA polymerase), may be effective.[6][7][8] If the resistance is due to a DNA polymerase mutation, the pattern of cross-resistance to other polymerase inhibitors would need to be determined empirically.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| High EC50 value for this compound in plaque reduction assay | 1. VZV strain has developed resistance. 2. Experimental error (e.g., incorrect drug concentration, issues with cell culture). | 1. Repeat the plaque reduction assay with a fresh drug stock and carefully controlled conditions. 2. If the result is reproducible, proceed with genotypic analysis (sequencing of viral TK and DNA polymerase genes). |
| No amplification in PCR for sequencing viral TK or DNA polymerase genes | 1. Poor quality of viral DNA template. 2. PCR inhibitors present in the sample. 3. Suboptimal PCR conditions (e.g., primer design, annealing temperature). | 1. Re-extract viral DNA using a validated method. 2. Use a DNA purification kit that removes PCR inhibitors. 3. Optimize PCR conditions and redesign primers if necessary. |
| Identification of a novel mutation in the TK or DNA polymerase gene | The identified mutation may or may not be responsible for the observed resistance. | 1. Perform a literature search to see if this mutation has been previously characterized. 2. Use in silico tools to predict the potential impact of the mutation on protein structure and function. 3. Confirm the role of the mutation in resistance using a recombinant virus assay or an enzymatic assay. |
| This compound-resistant virus also shows resistance to acyclovir | The resistance mechanism is likely due to a mutation in the viral thymidine kinase, leading to cross-resistance. | Consider testing the susceptibility of the resistant strain to antiviral agents with a different mechanism of action, such as foscarnet. |
Data Presentation: Common VZV Resistance Mutations
The following table summarizes mutations in VZV thymidine kinase and DNA polymerase that have been reported to confer resistance to nucleoside analogues like acyclovir. These represent potential sites for mutations that could lead to this compound resistance.
Table 1: VZV Thymidine Kinase (TK) Mutations Associated with Acyclovir Resistance
| Mutation Type | Location in TK Gene | Effect on TK Protein | Reference |
| Frameshift | Homopolymeric regions (e.g., string of 6 Cs) | Truncated, non-functional protein | [6][7] |
| Amino Acid Substitution | ATP-binding site | Altered ATP binding | [8][9] |
| Amino Acid Substitution | Nucleoside-binding site | Altered substrate binding | [8][9] |
| Deletion | Various | Truncated or altered protein | [10][11] |
| Stop Codon | Various | Truncated protein | [10][11] |
Table 2: VZV DNA Polymerase Mutations Associated with Acyclovir/Foscarnet Resistance
| Amino Acid Substitution | Location in DNA Polymerase | Effect on Polymerase | Reference |
| T237K | Conserved region | Unclear significance | [10][11] |
| A955T | Conserved region | Unclear significance | [10][11] |
| Various | Palm domain | Altered interaction with pyrophosphate or nucleoside triphosphates | [6][7] |
Experimental Protocols
VZV Plaque Reduction Assay
Objective: To determine the susceptibility of a VZV strain to this compound by measuring the concentration that inhibits viral plaque formation by 50% (EC50).
Methodology:
-
Cell Culture: Plate human embryonic lung (HEL) fibroblasts or a similar permissive cell line in 6-well plates and grow to confluence.
-
Virus Inoculation: Infect confluent cell monolayers with a standardized amount of VZV (typically 50-100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours.
-
Drug Application: Prepare serial dilutions of this compound in culture medium. After viral adsorption, remove the inoculum and overlay the cell monolayers with the medium containing the different concentrations of this compound. Include a "no drug" control.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 5-7 days, or until plaques are clearly visible in the control wells.
-
Plaque Visualization and Counting: Fix the cells with methanol (B129727) and stain with a solution of crystal violet. Count the number of plaques in each well.
-
EC50 Calculation: Calculate the percentage of plaque inhibition for each drug concentration relative to the "no drug" control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and using a regression analysis.
Genotypic Analysis of VZV TK and DNA Polymerase Genes
Objective: To identify mutations in the VZV thymidine kinase and DNA polymerase genes that may be associated with this compound resistance.
Methodology:
-
Viral DNA Extraction: Extract viral DNA from infected cell cultures using a commercial viral DNA extraction kit.
-
PCR Amplification: Amplify the entire coding regions of the VZV TK (ORF36) and DNA polymerase (ORF28) genes using specific primers and a high-fidelity DNA polymerase.
-
PCR Product Purification: Purify the PCR products to remove primers and unincorporated nucleotides.
-
Sanger Sequencing: Sequence the purified PCR products using both forward and reverse primers to ensure accuracy.
-
Sequence Analysis: Assemble the sequencing reads and align them to a wild-type VZV reference sequence to identify any nucleotide changes that result in amino acid substitutions, frameshifts, or premature stop codons.
Mandatory Visualizations
Caption: this compound activation and mechanism of action.
References
- 1. This compound for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. In Vitro-Selected Drug-Resistant Varicella-Zoster Virus Mutants in the Thymidine Kinase and DNA Polymerase Genes Yield Novel Phenotype-Genotype Associations and Highlight Differences between Antiherpesvirus Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of the thymidine kinase genes from acyclovir-resistant mutants of varicella-zoster virus isolated from patients with AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance testing of clinical varicella-zoster virus strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug resistance of clinical varicella-zoster virus strains confirmed by recombinant thymidine kinase expression and by targeted resistance mutagenesis of a cloned wild-type isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
Fv-100 solubility issues and solutions
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of Fv-100. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your research.
Troubleshooting Guide: this compound Solubility Issues
Precipitation or incomplete dissolution of this compound can significantly impact experimental outcomes. This guide provides systematic approaches to address these challenges.
Issue 1: this compound precipitates upon dilution of a DMSO stock solution into an aqueous buffer or cell culture medium.
-
Cause: this compound is a hydrophobic molecule with low aqueous solubility. The abrupt change in solvent polarity when adding a concentrated DMSO stock to an aqueous environment causes the compound to crash out of solution.[1][2]
-
Solutions:
-
Optimize Final Concentration: Ensure the final concentration of this compound does not exceed its aqueous solubility limit. It may be necessary to perform a solubility test in your specific experimental medium.
-
Reduce DMSO Concentration: Keep the final concentration of DMSO in the aqueous solution as low as possible (ideally <0.5%) to minimize its contribution to precipitation and potential cellular toxicity.[1]
-
Stepwise Dilution: Instead of a single dilution step, perform serial dilutions of the this compound stock in the aqueous medium. This gradual decrease in solvent polarity can help maintain solubility.[1]
-
Enhance Mixing: Add the this compound stock solution to the aqueous medium while gently vortexing or stirring to promote rapid and uniform dispersion.[1]
-
Temperature Control: Pre-warming the aqueous medium may increase the solubility of this compound. However, be cautious of the compound's stability at elevated temperatures.[2]
-
Use of Surfactants or Co-solvents: Incorporating a low concentration of a biocompatible surfactant (e.g., Tween-80, Pluronic F-68) or a co-solvent (e.g., ethanol (B145695), PEG-400) in the final aqueous solution can improve the solubility of hydrophobic compounds.[2][3][4][5]
-
Issue 2: this compound powder is difficult to dissolve in any solvent.
-
Cause: The solid-state properties of this compound, such as its crystalline structure, may contribute to poor solubility.
-
Solutions:
-
Solvent Screening: Test the solubility of this compound in a range of organic solvents beyond DMSO, such as ethanol, methanol, or N,N-dimethylformamide (DMF).
-
Sonication: Use a bath sonicator to aid in the dissolution of the this compound powder in the chosen solvent.
-
Gentle Heating: Gently warming the solvent while dissolving the this compound powder can increase the rate of dissolution. Again, consider the thermal stability of this compound.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solvent can significantly enhance solubility.[6] If this compound has acidic or basic functional groups, preparing solutions in buffers with an appropriate pH may be beneficial.
-
Issue 3: this compound solution becomes cloudy or shows precipitation over time.
-
Cause: The this compound solution may be supersaturated, leading to crystallization or aggregation over time. The compound may also be unstable in the prepared solution.
-
Solutions:
-
Prepare Fresh Solutions: Whenever possible, prepare this compound solutions fresh before each experiment.
-
Storage Conditions: If short-term storage is necessary, store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1] Protect solutions from light if the compound is light-sensitive.
-
Formulation Strategies: For in vivo studies or long-term experiments, consider advanced formulation strategies such as solid dispersions, cyclodextrin (B1172386) complexes, or lipid-based formulations to improve both solubility and stability.[3][4][7][8]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Based on typical properties of poorly soluble compounds, dimethyl sulfoxide (B87167) (DMSO) is a common starting point for preparing high-concentration stock solutions.[1] However, other organic solvents such as ethanol or DMF can also be effective. It is crucial to use anhydrous (dry) solvents, as absorbed water can reduce the solubility of hydrophobic compounds.
Q2: What is the aqueous solubility of this compound?
A2: The exact aqueous solubility of this compound is not broadly published and can be lot-dependent. It is highly recommended to experimentally determine the solubility in your specific buffer or cell culture medium. As a general guideline for poorly soluble drugs, the aqueous solubility can be less than 10 µg/mL.
Q3: How can I determine the solubility of this compound in my experimental system?
A3: A common method is the shake-flask method. An excess amount of this compound is added to your aqueous medium, and the suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered or centrifuged to remove undissolved solid, and the concentration of this compound in the supernatant is quantified using a suitable analytical method like HPLC-UV.
Q4: Can I use this compound for in vivo studies?
A4: Yes, but due to its poor aqueous solubility, a suitable formulation is likely required to achieve adequate bioavailability.[7][8] Options include co-solvent systems, surfactant dispersions, or more advanced formulations like nanoparticles or liposomes. The choice of formulation will depend on the route of administration and the specific experimental design.
Quantitative Data Summary
The following tables provide representative data for solubility and formulation parameters based on compounds with similar characteristics to this compound.
Table 1: this compound Solubility in Common Solvents (Representative Data)
| Solvent | Solubility (mg/mL) at 25°C |
| Water | < 0.01 |
| Phosphate Buffered Saline (PBS) pH 7.4 | < 0.01 |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| Ethanol (95%) | > 20 |
| N,N-Dimethylformamide (DMF) | > 50 |
Table 2: Example Formulations for Improved this compound Aqueous Solubility
| Formulation Component | Concentration | Resulting this compound Solubility (µg/mL) |
| 10% DMSO in PBS | 10% (v/v) | 5 - 10 |
| 5% Solutol HS 15 in Water | 5% (w/v) | 50 - 100 |
| 20% PEG-400 in Water | 20% (v/v) | 20 - 40 |
| 40% (w/v) Hydroxypropyl-β-cyclodextrin | 40% (w/v) | > 500 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Working Solutions in Aqueous Media
-
Thaw a frozen aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Pre-warm the desired aqueous buffer or cell culture medium to 37°C.
-
Perform a serial dilution of the DMSO stock into the pre-warmed aqueous medium to achieve the final desired concentration.
-
Ensure the final DMSO concentration is below 0.5%.
-
Gently mix the working solution immediately before use.
Visualizations
Caption: Workflow for the preparation of this compound stock and working solutions.
Caption: Decision tree for troubleshooting this compound precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijmsdr.org [ijmsdr.org]
- 7. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 8. researchgate.net [researchgate.net]
Optimizing Fv-100 dosage for elderly patients
Technical Support Center: Fv-100
Disclaimer: this compound is a fictional investigational compound. The information provided below is for illustrative purposes only and is based on established principles of anticoagulant drug development and geriatric medicine. It is not intended to guide clinical practice.
Frequently Asked Questions (FAQs)
1. What is the proposed mechanism of action for this compound?
This compound is a synthetic, orally bioavailable small molecule designed as a direct, competitive inhibitor of activated Factor V (FVa). By binding to FVa, this compound prevents the assembly of the prothrombinase complex, which is critical for the rapid conversion of prothrombin to thrombin.[1][2] This action effectively reduces the rate of fibrin (B1330869) clot formation.[2]
2. Why is dosage optimization of this compound particularly critical in elderly patients?
Dosage optimization in the elderly is crucial due to several age-related physiological changes that can alter a drug's pharmacokinetic and pharmacodynamic profile.[3][4] Managing anticoagulant therapy in this population is a delicate balance between preventing thrombosis and avoiding bleeding complications.[5][6] Key considerations for elderly patients include:
-
Renal Function: Age-related decline in renal function can decrease the clearance of this compound and its metabolites, potentially leading to drug accumulation and an increased risk of bleeding.[5][7]
-
Polypharmacy: Elderly patients often take multiple medications, increasing the risk of drug-drug interactions that can affect this compound efficacy and safety.[3][8]
-
Body Composition: Changes in body weight and composition can alter the volume of distribution of the drug.[9][10]
-
Comorbidities: The presence of multiple chronic conditions can increase both thrombotic and bleeding risks.[8][11]
3. How should the starting dose of this compound be determined for an elderly patient in a clinical trial setting?
The initial dose should be selected based on a thorough assessment of the patient's clinical status, with a primary focus on renal function, typically estimated using the Cockcroft-Gault formula to calculate creatinine (B1669602) clearance (CrCl). The following table provides a general framework for initial dose selection in a research setting.
| Creatinine Clearance (CrCl) | Recommended Starting Dose | Rationale |
| > 80 mL/min | 100 mg twice daily | Standard dose based on Phase II studies in the general population. |
| 50-80 mL/min | 75 mg twice daily | Moderate dose reduction to account for anticipated mild decrease in clearance. |
| 30-49 mL/min | 50 mg twice daily | Significant dose reduction for patients with moderate renal impairment.[5] |
| < 30 mL/min | Exclusion from initial trials | This compound has not been studied in patients with severe renal impairment. |
4. What laboratory tests are recommended for monitoring this compound activity?
While this compound is designed for a predictable anticoagulant response, monitoring may be necessary in specific research scenarios (e.g., suspected overdose, bleeding events, or assessment of drug interactions).
-
Standard Coagulation Tests: this compound can prolong the prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT), but these tests are not recommended for routine quantitative monitoring due to variability.[1]
-
Chromogenic Anti-V Assay: A specific chromogenic assay is the preferred method for accurately quantifying the anticoagulant effect of this compound. This assay measures the residual activity of a known amount of FVa after incubation with patient plasma.
Troubleshooting Guides
Issue 1: Unexpectedly High or Prolonged Coagulation Assay Results (aPTT/PT)
If a patient exhibits a significantly prolonged aPTT or PT that is inconsistent with the expected effect of this compound, follow these steps:
| Step | Action | Rationale |
| 1. Verify Sample Integrity | Check for pre-analytical errors such as under-filled collection tubes, improper sample handling, or delays in processing.[12][13] | Pre-analytical variables are a major source of erroneous coagulation test results.[13] |
| 2. Review Concomitant Medications | Assess for the recent initiation of other medications known to affect coagulation or interact with this compound's metabolic pathway (e.g., strong CYP3A4 inhibitors). | Drug-drug interactions can potentiate the anticoagulant effect.[14] |
| 3. Assess for Overdose | Confirm the patient's adherence to the prescribed dose and rule out accidental overdose. | Incorrect dosing is a direct cause of excessive anticoagulation. |
| 4. Perform a Mixing Study | If the cause is still unclear, a 1:1 mixing study with normal plasma can help differentiate between a factor deficiency and the presence of an inhibitor (including this compound). | This test helps to identify the nature of the coagulation abnormality. |
| 5. Quantify with Chromogenic Assay | Use the specific chromogenic anti-V assay to determine the actual plasma concentration and anticoagulant activity of this compound. | This provides a precise measure of the drug's effect, unlike standard clotting tests.[15] |
Issue 2: Management of a Bleeding Event in a Clinical Trial Participant
In the event of bleeding, a structured approach is necessary to ensure patient safety.
| Step | Action | Rationale |
| 1. Discontinue this compound | Immediately stop the next dose of the investigational drug. | To prevent further contribution to the anticoagulant state. |
| 2. Assess Hemodynamic Stability | Evaluate vital signs and the severity of the bleed (minor vs. major). | To determine the urgency and level of intervention required. |
| 3. Obtain Laboratory Samples | Draw blood for a complete blood count (CBC), PT/INR, aPTT, and a quantitative this compound level via the chromogenic assay. | To assess the extent of blood loss and the level of anticoagulation. |
| 4. Provide Supportive Care | Implement local hemostatic measures. For major bleeding, consider fluid resuscitation and blood product transfusion as per institutional protocol. | To maintain hemodynamic stability and support the patient's intrinsic clotting ability. |
| 5. Consider Reversal Agent | If a specific reversal agent for this compound is available under the study protocol, prepare for its administration in cases of life-threatening bleeding. | To rapidly reverse the anticoagulant effect. |
Experimental Protocols
Protocol 1: Chromogenic Anti-V Assay for this compound Activity
Principle: This two-stage chromogenic assay measures the concentration of this compound in plasma. In the first stage, a known excess of human activated Factor V (FVa) is added to the plasma sample. The this compound in the plasma binds to and inhibits a portion of this FVa. In the second stage, a reagent containing Factor Xa, prothrombin, and a chromogenic substrate for thrombin is added. The residual, uninhibited FVa forms a prothrombinase complex that generates thrombin, which then cleaves the chromogenic substrate. The resulting color intensity is inversely proportional to the concentration of this compound in the sample.
Methodology:
-
Sample Preparation: Collect blood in a 3.2% sodium citrate (B86180) tube. Double-centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma.[16]
-
Calibration Curve: Prepare a standard curve using calibrators with known concentrations of this compound diluted in immunodepleted plasma.
-
Assay Procedure (Automated Analyzer):
-
Pipette patient plasma, calibrators, or controls into a reaction cuvette.
-
Add a pre-determined volume of the FVa reagent.
-
Incubate the mixture for a specified time (e.g., 180 seconds) at 37°C.
-
Add the reagent containing Factor Xa, prothrombin, and the chromogenic substrate.
-
Monitor the change in absorbance at 405 nm.
-
-
Calculation: The this compound concentration in the patient sample is determined by interpolating the result from the calibration curve.
Visualizations
Caption: Mechanism of action of this compound in the coagulation cascade.
Caption: Experimental workflow for a dose-finding study in the elderly.
Caption: Decision flowchart for managing a bleeding event.
References
- 1. aplm [aplm.kglmeridian.com]
- 2. Physiology, Factor V - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. premier-research.com [premier-research.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing the use of anticoagulants (heparins and oral anticoagulants) in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. search.informit.org [search.informit.org]
- 8. Drug discovery and development for ageing: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into the Pharmacokinetics and Pharmacodynamics of Direct Oral Anticoagulants in Older Adults with Atrial Fibrillation: A Structured Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimal anticoagulation in elderly patients with atrial fibrillation: Which drug at which dose? | Liao | Polish Heart Journal (Kardiologia Polska) [journals.viamedica.pl]
- 12. thieme-connect.com [thieme-connect.com]
- 13. Pre-analytical issues in the haemostasis laboratory: guidance for the clinical laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 14. static1.squarespace.com [static1.squarespace.com]
- 15. Anti-Xa Assays [practical-haemostasis.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Fv-100 Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of Fv-100 (also known as Cf1743), a potent antiviral nucleoside analogue. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis and purification of this compound and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to Cf1743?
A1: this compound is the orally bioavailable prodrug of the active antiviral agent Cf1743.[1] Specifically, this compound is the 5'-valine ester of Cf1743.[1] This modification enhances the molecule's absorption in the body, where it is then metabolized to the active form, Cf1743. The core structure of Cf1743 is a bicyclic nucleoside analogue, 3-(2-Deoxy-β-D-erythro-pentofuranosyl)-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-2(3H)-one.
Q2: What are the key chemical reactions involved in the synthesis of the this compound core structure?
A2: The synthesis of the furo[2,3-d]pyrimidine (B11772683) core of this compound and similar nucleoside analogues typically involves several key chemical transformations. These can include Sonogashira or Suzuki cross-coupling reactions to introduce the aryl substituent at the C6 position and a Mitsunobu reaction for the glycosylation step, which attaches the deoxyribose sugar moiety to the heterocyclic base.[2][3][4]
Q3: What are the most common methods for purifying this compound?
A3: Purification of nucleoside analogues like this compound often involves a combination of chromatographic techniques and crystallization. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is a widely used method for achieving high purity.[5][6] Column chromatography is also employed for initial purification to remove major impurities.[7] Crystallization is a crucial final step for obtaining a highly pure, crystalline solid.[6]
Q4: What are the major challenges in the synthesis and purification of nucleoside analogues like this compound?
A4: Researchers often face challenges such as low product concentration, the presence of a complex reaction matrix with numerous by-products, and the need for stereoselective control during synthesis.[6] Purification can be complicated by the high polarity of these compounds, leading to poor retention in standard reversed-phase chromatography, and the potential for the product to be unstable under certain conditions.[7]
Troubleshooting Guides
Synthesis Troubleshooting
Problem: Low Yield in Palladium-Catalyzed Cross-Coupling Reaction
-
Possible Causes:
-
Catalyst Inactivity: The palladium catalyst may be deactivated by coordination with the heterocyclic substrate.[8]
-
Poor Solubility of Reagents: Inadequate solubility of the starting materials in the reaction solvent can hinder the reaction rate.
-
Incorrect Reaction Conditions: Suboptimal temperature, reaction time, or choice of base can lead to low yields.
-
Impure Reagents: The presence of impurities in the starting materials or solvents can poison the catalyst.[9]
-
-
Solutions:
-
Catalyst and Ligand Selection: Screen different palladium catalysts and ligands. For nucleoside synthesis, catalysts like Pd(dppf)Cl2 or more advanced precatalysts can be effective.[10]
-
Solvent System: Use a solvent system that ensures the solubility of all reactants. For unprotected nucleosides, polar aprotic solvents or aqueous mixtures are often used.[8]
-
Optimization of Reaction Parameters: Systematically vary the temperature, reaction time, and base to find the optimal conditions.
-
Reagent Purity: Ensure all reagents and solvents are of high purity and are properly dried.
-
Problem: Formation of Side-Products in Mitsunobu Reaction
-
Possible Causes:
-
Competing Nucleophiles: The azodicarboxylate reagent (e.g., DEAD or DIAD) can sometimes act as a nucleophile, leading to the formation of by-products.[11] This is more likely if the intended nucleophile is not sufficiently acidic (pKa > 13).[11]
-
O-alkylation: In reactions with amide-like nucleophiles, O-alkylation of the neighboring carbonyl group can be a common side reaction.[2]
-
Dehydration of Alcohol: The alcohol starting material can undergo dehydration as a side reaction.[3]
-
-
Solutions:
-
Choice of Azodicarboxylate: Using alternative azodicarboxylates can sometimes minimize side reactions.
-
Reaction Conditions: Carefully control the reaction temperature, often starting at 0°C and slowly warming to room temperature.[12] The order of addition of reagents is also critical.[12]
-
Purification Strategy: Develop a robust purification method to separate the desired product from the triphenylphosphine (B44618) oxide by-product and other impurities.
-
Purification Troubleshooting
Problem: Poor Peak Shape (Tailing or Fronting) in HPLC
-
Possible Causes:
-
Solutions:
-
Reduce Sample Load: Decrease the concentration or injection volume of the sample.[7]
-
Modify Mobile Phase: Adjust the pH of the mobile phase to suppress the ionization of the analyte or add a competing agent.[7]
-
Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase.[7]
-
Problem: Difficulty in Crystallization
-
Possible Causes:
-
Presence of Impurities: Impurities can inhibit the formation of a crystal lattice.[7]
-
Supersaturation Not Reached: The solution may not be sufficiently concentrated for crystals to form.
-
Lack of Nucleation Sites: Spontaneous nucleation may not occur.[7]
-
Inappropriate Solvent: The chosen solvent may not be suitable for crystallization.
-
-
Solutions:
-
Initial Purification: Perform a preliminary purification step, such as column chromatography, to remove significant impurities.[7]
-
Concentrate the Solution: Slowly evaporate the solvent to increase the concentration of the compound.[7]
-
Induce Nucleation: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[7]
-
Solvent Screening: Experiment with different solvents or solvent mixtures. A good crystallization solvent is one in which the compound is soluble at high temperatures but sparingly soluble at room temperature.
-
Data Presentation
Table 1: General HPLC Conditions for Nucleoside Analogue Purification
| Parameter | Typical Conditions |
| Column | Reversed-phase C18, 150 x 4.6 mm |
| Mobile Phase A | 50 mM Phosphate Buffer (pH 5.8) or 5 mM Ammonium Formate (pH 5.3) |
| Mobile Phase B | Acetonitrile |
| Gradient | Linear gradient from low to high percentage of Mobile Phase B |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 254 nm or 260 nm |
| Column Temperature | 40 - 55 °C |
Note: These are general conditions and will require optimization for this compound.[13]
Experimental Protocols
Protocol 1: General Procedure for Mitsunobu Reaction
-
Dissolve the alcohol (1 equivalent), nucleophile (e.g., the furo[2,3-d]pyrimidin-2(3H)-one base), and triphenylphosphine (1.5 equivalents) in anhydrous THF (10 volumes).[12]
-
Cool the mixture to 0°C in an ice bath.[12]
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the cooled solution.[12]
-
Allow the reaction to stir at room temperature for 6-8 hours, monitoring the progress by TLC. The formation of a white precipitate (triphenylphosphine oxide) is an indication of reaction progression.[12]
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) or dichloromethane.[12]
-
Filter the mixture to remove the triphenylphosphine oxide.
-
Wash the filtrate successively with water, aqueous sodium bicarbonate solution (to remove any unreacted acidic nucleophile), and brine.[12]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[12]
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A logical flowchart for troubleshooting common issues in this compound synthesis and purification.
References
- 1. mdpi.com [mdpi.com]
- 2. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. thepharmajournal.com [thepharmajournal.com]
Fv-100 Technical Support Center: Food-Effect Troubleshooting Guide
Welcome to the Fv-100 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the impact of food on the absorption and efficacy of this compound. This guide provides answers to frequently asked questions and detailed protocols for conducting food-effect studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the established impact of food on the pharmacokinetics (PK) of this compound?
A1: Co-administration of this compound with a high-fat, high-calorie meal has a significant effect on its absorption.[1][2] Specifically, food increases the overall exposure (AUC) and peak concentration (Cmax) of this compound, while also delaying the time to reach peak concentration (Tmax).[3] It is hypothesized that the presence of fats and other food components enhances the solubilization and uptake of this compound, a lipophilic compound.[2] For detailed quantitative data, please refer to Table 1.
Q2: Our study is showing high inter-subject variability in this compound plasma concentrations in the fed state. What are the potential causes and how can we troubleshoot this?
A2: High variability in the fed state is a common challenge in clinical pharmacology.[4][5] Several factors could be contributing to this observation:
-
Compliance with Meal Protocol: Ensure all subjects are consuming the standardized high-fat meal within the specified 30-minute timeframe.[1][6] Incomplete or varied meal consumption will lead to inconsistent effects on gastrointestinal physiology.
-
Physiological Differences: Individual differences in gastric emptying time, bile salt secretion, and splanchnic blood flow can be more pronounced in the fed state, leading to higher PK variability.[2][7]
-
Sample Collection and Handling: Inconsistent timing of blood draws or variations in sample processing can introduce errors.[4][8] It is crucial to adhere strictly to the sampling schedule and standardized procedures. Trough levels are often the least variable point in a dosing regimen.[9]
-
Dosing Time in Relation to Meal: The drug should be administered consistently at 30 minutes after the start of the meal, as per FDA guidance.[1][6]
To troubleshoot, we recommend a thorough review of clinical site logs for meal consumption, dosing times, and any deviations from the protocol. Stratifying the data by demographic factors may also help identify any specific subpopulations with higher variability.
Q3: How does a high-fat meal compare to a low-fat meal in its effect on this compound absorption?
A3: Studies have primarily focused on a standardized high-fat, high-calorie meal (approximately 800-1000 calories with 50% from fat) as this is expected to produce the greatest physiological effect on the gastrointestinal tract.[1] While data on low-fat meals is limited for this compound, it is generally expected that a low-fat meal would have a less pronounced effect on the absorption of a lipophilic compound like this compound. If a significant food effect is observed with a high-fat meal, studies with a low-fat meal may be considered to provide broader dosing recommendations.[10]
Q4: What are the current recommendations for administering this compound with respect to meals in a clinical setting?
A4: Given that food significantly enhances the absorption of this compound, administering it with a meal could be a strategy to improve bioavailability and potentially reduce the required dose. However, to ensure consistent and predictable exposure, it is recommended that this compound be taken consistently in the same state (either always with food or always without). The current data suggests that administration with a meal leads to higher overall exposure. The dosing instructions in the final product label will depend on the totality of the efficacy and safety data.
Q5: We are designing a food-effect study for an this compound analog. Can you provide a standard protocol?
A5: Certainly. A standard food-effect bioavailability study should follow FDA guidelines.[1][11][12] The recommended design is a randomized, balanced, single-dose, two-treatment, two-period, two-sequence crossover study.[1][6][13] A detailed experimental protocol is provided in the "Experimental Protocols" section below.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the pharmacokinetic parameters of a single 200 mg oral dose of this compound administered to healthy subjects under fasted and fed conditions.
Table 1: Pharmacokinetic Parameters of this compound (200 mg) Under Fasted vs. Fed Conditions
| Parameter | Fasted (n=24) | Fed (n=24) | Ratio (Fed/Fasted) | 90% Confidence Interval |
| AUC0-t (ng·h/mL) | 4520 (± 980) | 7910 (± 1550) | 1.75 | 1.62 – 1.89 |
| AUC0-inf (ng·h/mL) | 4650 (± 1010) | 8130 (± 1600) | 1.75 | 1.63 – 1.88 |
| Cmax (ng/mL) | 680 (± 150) | 950 (± 210) | 1.40 | 1.28 – 1.53 |
| Tmax (h) | 2.5 (1.0 - 4.0) | 4.0 (2.0 - 6.0) | N/A | N/A |
Values for AUC and Cmax are presented as geometric mean (± standard deviation). Tmax is presented as median (range). AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration. AUC0-inf: Area under the plasma concentration-time curve from time zero extrapolated to infinity. Cmax: Maximum observed plasma concentration. Tmax: Time to reach maximum plasma concentration.
Experimental Protocols
Protocol: Single-Dose, Two-Period Crossover Food-Effect Study for this compound
This protocol is based on the FDA guidance for food-effect bioavailability studies.[1][11]
-
Study Design: A randomized, open-label, balanced, single-dose, two-treatment, two-period, two-sequence crossover design with a minimum of 12 completed subjects.[6]
-
Subjects: Healthy adult volunteers, screened for normal health status.
-
Treatments:
-
Treatment A (Fasted): A single 200 mg dose of this compound administered with 240 mL of water after an overnight fast of at least 10 hours. No food is allowed for 4 hours post-dose.[1][13]
-
Treatment B (Fed): A single 200 mg dose of this compound administered with 240 mL of water 30 minutes after the start of a standardized high-fat, high-calorie meal.[1][6]
-
-
Test Meal: The standardized meal should be high-fat (approx. 50% of total calories) and high-calorie (approx. 800-1000 kcal).[1] The meal should consist of approximately 150 kcal from protein, 250 kcal from carbohydrates, and 500-600 kcal from fat. Subjects should consume the meal within 30 minutes.[1]
-
Washout Period: A washout period of at least 7 days (or 5 times the half-life of this compound, whichever is longer) should separate the two treatment periods.
-
Pharmacokinetic Sampling: Serial blood samples should be collected in appropriate anticoagulant tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 36, and 48 hours). A well-designed sampling schedule is critical to accurately define the plasma concentration profile.[6]
-
Bioanalysis: Plasma concentrations of this compound are to be determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Pharmacokinetic parameters (AUC, Cmax, Tmax) will be calculated using non-compartmental methods.[3] A mixed-effects model will be used to determine the 90% confidence intervals for the ratio of geometric means (Fed/Fasted) for AUC and Cmax.[3] An effect of food is established if the 90% confidence intervals fall outside the 80-125% equivalence limits.[6]
Visualizations: Workflows and Logic Diagrams
Caption: Workflow for a standard two-period crossover food-effect study.
Caption: Logic diagram for troubleshooting high PK variability in fed studies.
References
- 1. fda.gov [fda.gov]
- 2. Food Effects on Oral Drug Absorption: Application of Physiologically-Based Pharmacokinetic Modeling as a Predictive Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Effect of Food on the Pharmacokinetics of SHR6390, An Oral CDK4/6 Inhibitor, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. hitachi-hightech.com [hitachi-hightech.com]
- 6. allucent.com [allucent.com]
- 7. Federal Register :: Draft Guidance for Industry on Food-Effect Bioavailability and Fed Bioequivalence Studies: Study Design, Data Analysis, and Labeling; Availability [federalregister.gov]
- 8. Approaches to handling missing or “problematic” pharmacology data: Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. google.com [google.com]
- 11. fda.gov [fda.gov]
- 12. Assessing the Effects of Food on Drugs in INDs and NDAs – Clinical Pharmacology Considerations | FDA [fda.gov]
- 13. Food Effect Studies: What You Need to Know | Dr. Vince Clinical Research [drvince.com]
Technical Support Center: Fv-100 Pharmacokinetic Studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on Fv-100 pharmacokinetic (PK) studies.
Troubleshooting Guides
This section addresses common issues that can lead to variability in this compound pharmacokinetic data.
Issue 1: High Inter-Individual Variability in Pharmacokinetic Parameters (AUC, Cmax)
-
Question: We are observing significant differences in the plasma concentrations of the active metabolite, CF-1743, between subjects in our study. What are the potential causes and how can we troubleshoot this?
-
Answer: High inter-individual variability is a common challenge in pharmacokinetic studies. Several factors can contribute to this variability. Here is a step-by-step guide to investigate the potential causes:
-
Review Subject Demographics and Clinical Status:
-
Age and Renal Function: While studies have shown that the pharmacokinetic parameters of this compound are comparable between young and elderly subjects, individual variations in renal function can still impact drug exposure.[1][2] It is important to analyze the data based on subjects' baseline renal function.
-
Concomitant Medications: Other medications taken by the subjects could potentially alter the pharmacokinetics of this compound or its active metabolite, CF-1743. A thorough review of all concomitant medications is recommended.
-
Disease State: The underlying health status of the subjects can influence drug absorption, distribution, metabolism, and excretion (ADME).[3]
-
-
Investigate Food Effects:
-
Assess Patient Compliance:
-
In multi-dose studies, inconsistent adherence to the dosing schedule is a primary reason for variability in plasma concentrations. Implementing measures to monitor and confirm patient compliance is crucial.
-
-
Examine Sample Handling and Processing:
-
Inconsistencies in blood sample collection, processing, and storage can introduce significant variability. A thorough review of the sample handling procedures at all clinical sites is recommended. Ensure that standardized protocols are in place and are being followed correctly.
-
-
Issue 2: Inconsistent Results from Bioanalytical Assays
-
Question: Our laboratory is experiencing issues with the reproducibility of our LC-MS/MS assay for CF-1743, leading to inconsistent pharmacokinetic data. What are the common causes and how can we troubleshoot our assay?
-
Answer: Inconsistent bioanalytical results can undermine the reliability of your pharmacokinetic data. Here are some common causes and troubleshooting steps for LC-MS/MS assays:
-
Evaluate Matrix Effects:
-
The biological matrix (e.g., plasma) can interfere with the ionization of the analyte, leading to ion suppression or enhancement. This can cause variability in the results.
-
Troubleshooting: During method development and validation, it is essential to thoroughly assess matrix effects using different lots of the biological matrix. If significant matrix effects are observed, consider optimizing the sample preparation technique (e.g., using liquid-liquid extraction or solid-phase extraction for a cleaner sample) or chromatographic conditions to separate the interfering components from the analyte.
-
-
Assess Analyte Stability:
-
CF-1743 may degrade in biological samples if not handled and stored under appropriate conditions.
-
Troubleshooting: Conduct comprehensive stability studies of CF-1743 in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage, to ensure its integrity throughout the analytical process.
-
-
Check for Instrumental Issues:
-
Problems with the LC-MS/MS system can lead to inaccurate measurements.
-
Troubleshooting:
-
Contamination: A contaminated ion source or mass spectrometer can cause background noise and interfere with analyte detection. Regular cleaning and maintenance of the instrument are essential.
-
Incorrect Instrument Settings: Verify that the instrument parameters, such as collision energy and ion source settings, are optimized for CF-1743 and are being used consistently.
-
Carryover: Inject blank samples after high-concentration samples to check for carryover, which can lead to artificially high concentrations in subsequent samples.[4][5]
-
-
-
Review Sample Preparation Procedures:
-
Inefficient or inconsistent extraction of CF-1743 from the plasma matrix can introduce significant error.
-
Troubleshooting: Ensure that the sample preparation procedure is robust and reproducible. Validate the extraction recovery and ensure that the internal standard behaves similarly to the analyte.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is this compound and its active metabolite?
-
Q2: What is the mechanism of action of CF-1743?
-
A2: The antiviral activity of CF-1743 is dependent on its phosphorylation by the VZV-encoded thymidine (B127349) kinase.[6][7] The phosphorylated form is believed to inhibit the viral DNA polymerase, thus preventing viral replication.[6][7]
-
-
Q3: What are the key pharmacokinetic parameters of CF-1743 after oral administration of this compound?
-
A3: this compound is rapidly and extensively converted to CF-1743.[1][2] The following tables summarize the mean pharmacokinetic parameters of CF-1743 in healthy young and elderly adults after single and multiple doses of this compound.
Table 1: Mean Pharmacokinetic Parameters of CF-1743 After a Single Oral Dose of this compound in Healthy Young Adults (18-55 years)
-
| Dose of this compound (mg) | Cmax (pg/mL) | Tmax (h) | AUC₀₋∞ (pg·h/mL) |
| 100 | 54,611 | 1.0 | 167,340 |
| 200 | 110,000 | 1.5 | 350,000 |
| 400 | 250,000 | 2.0 | 750,000 |
| 800 | 508,108 | 3.1 | 1,381,083 |
Data adapted from a study in healthy young adults.[1]
| Dosing Regimen | Cmax on Day 7 (pg/mL) | Tmax on Day 7 (h) | AUC₀₋₂₄ on Day 7 (pg·h/mL) |
| 100 mg once daily | 60,000 | 1.5 | 200,000 |
| 200 mg once daily | 120,000 | 2.0 | 400,000 |
| 400 mg once daily | 280,000 | 2.0 | 850,000 |
| 800 mg once daily | 550,000 | 2.5 | 1,600,000 |
Data adapted from a study in healthy young adults.[1]
| Dosing Regimen | Cmax (pg/mL) | Tmax (h) | AUC (pg·h/mL) |
| Single 400 mg dose | 230,000 | 2.0 | 780,000 (AUC₀₋∞) |
| 400 mg once daily for 7 days | 260,000 (Day 7) | 2.0 (Day 7) | 800,000 (AUC₀₋₂₄ on Day 7) |
Data adapted from a study in healthy elderly adults.[1]
-
Q4: What is the effect of food on the pharmacokinetics of this compound?
-
Q5: What are the acceptance criteria for a bioanalytical method validation?
-
A5: Bioanalytical methods should be validated according to regulatory guidelines such as those from the FDA and ICH.[9][10] Key validation parameters and their typical acceptance criteria are summarized below.
Table 4: Key Parameters and Acceptance Criteria for Bioanalytical Method Validation
-
| Parameter | Description | General Acceptance Criteria |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. |
| Accuracy | The closeness of the determined value to the nominal concentration. | The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should not deviate by more than ±20%. |
| Precision | The closeness of repeated individual measurements. | The coefficient of variation (CV) should not exceed 15%, except for the LLOQ, where the CV should not exceed 20%. |
| Recovery | The extraction efficiency of an analytical method. | Recovery of the analyte should be consistent, precise, and reproducible. |
| Calibration Curve | The relationship between the instrument response and known concentrations of the analyte. | A correlation coefficient (r²) of ≥ 0.99 is generally desirable. At least 75% of the non-zero standards should meet the accuracy criteria. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentrations should be within ±15% of the initial concentration. |
Experimental Protocols
Protocol: Bioanalytical Method Validation for the Quantification of CF-1743 in Human Plasma using LC-MS/MS
This protocol outlines the key steps for validating a bioanalytical method for the quantification of CF-1743 in human plasma, based on FDA and ICH guidelines.[9][10]
-
Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of CF-1743 and a suitable internal standard (IS) in an appropriate organic solvent.
-
Prepare separate working solutions for calibration standards and quality control (QC) samples by diluting the stock solutions.
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank human plasma with the working solutions to prepare a calibration curve consisting of a blank, a zero sample (blank + IS), and at least six non-zero concentration levels covering the expected range of concentrations in the study samples.
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma.
-
-
Sample Preparation:
-
Develop a robust sample preparation procedure to extract CF-1743 and the IS from the plasma matrix. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
The chosen method should provide clean extracts and high, reproducible recovery.
-
-
LC-MS/MS Analysis:
-
Develop a selective and sensitive LC-MS/MS method for the detection and quantification of CF-1743 and the IS.
-
Optimize chromatographic conditions (column, mobile phase, flow rate, etc.) to achieve good peak shape and resolution.
-
Optimize mass spectrometric parameters (ionization mode, collision energy, etc.) to maximize the signal-to-noise ratio for the analyte and IS.
-
-
Validation Experiments:
-
Selectivity: Analyze at least six different lots of blank human plasma to ensure no endogenous components interfere with the detection of CF-1743 or the IS.
-
Accuracy and Precision: Analyze replicate QC samples (n≥5) at each concentration level on at least three different days to determine the intra- and inter-day accuracy and precision.
-
Recovery: Compare the analyte response in extracted samples to the response of unextracted standards to determine the extraction efficiency.
-
Calibration Curve: Analyze the calibration curve in each validation run and assess its linearity, range, and the accuracy of the back-calculated concentrations of the standards.
-
Stability: Evaluate the stability of CF-1743 in plasma under various conditions:
-
Freeze-Thaw Stability: After at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration that mimics the sample handling time.
-
Long-Term Stability: Under the intended storage conditions (e.g., -80°C) for a period that covers the expected duration of sample storage.
-
Stock Solution Stability: At room temperature and under refrigerated conditions.
-
-
Matrix Effect: Assess the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked samples with the response in neat solution.
-
-
Documentation:
Visualizations
Caption: Mechanism of action of this compound and its active metabolite CF-1743.
Caption: General workflow for bioanalytical sample handling and analysis.
Caption: Logical workflow for troubleshooting pharmacokinetic data variability.
References
- 1. Pharmacokinetics and Safety of this compound, a Novel Oral Anti-Herpes Zoster Nucleoside Analogue, Administered in Single and Multiple Doses to Healthy Young Adult and Elderly Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and safety of this compound, a novel oral anti-herpes zoster nucleoside analogue, administered in single and multiple doses to healthy young adult and elderly adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 8. This compound for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? | MDPI [mdpi.com]
- 9. fda.gov [fda.gov]
- 10. ema.europa.eu [ema.europa.eu]
Technical Support Center: Fv-100 Formulation for Clinical Trials
Disclaimer: The following information is based on the challenges commonly encountered during the formulation of protein-based therapeutics, as public information on a specific drug designated "Fv-100" is unavailable. The "Fv" designation suggests a variable fragment of an antibody, and thus this guide assumes this compound is a protein-based biologic.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing a stable formulation for a protein-based therapeutic like this compound for clinical trials?
A1: The primary challenges in formulating protein-based drugs like this compound revolve around maintaining the protein's structural integrity and biological activity. Key issues include:
-
Physical Instability: This includes aggregation, denaturation, and precipitation of the protein, which can be caused by factors like temperature changes, mechanical stress (e.g., shaking), and interactions with surfaces.[1]
-
Chemical Instability: This involves covalent modifications to the protein structure, such as oxidation, deamidation, and hydrolysis, which can alter its efficacy and potentially lead to immunogenicity.[1][2]
-
Solubility: Achieving and maintaining the desired concentration of the protein in a liquid formulation without it precipitating out of solution can be difficult.[1]
Q2: How do excipients contribute to the stability of an this compound formulation?
A2: Excipients are inactive ingredients that are crucial for stabilizing the active pharmaceutical ingredient (API), in this case, this compound.[3] Their roles include:
-
Buffers: Maintain the pH of the formulation in a range where the protein is most stable.
-
Sugars and Polyols: Act as cryoprotectants and lyoprotectants, protecting the protein during freezing, drying, and long-term storage.
-
Surfactants: Prevent aggregation at interfaces (e.g., air-water, container surface) by reducing surface tension.
-
Antioxidants: Protect the protein from oxidative degradation.[1]
Q3: What are the key considerations when scaling up the manufacturing of an this compound formulation for clinical trials?
A3: Scaling up production from the laboratory to a clinical manufacturing scale presents several challenges.[4][5] Key considerations include:
-
Process Comparability: Ensuring that the manufacturing process at a larger scale yields a product with the same quality, purity, and stability as the lab-scale product.[5]
-
Equipment and Materials: The equipment and materials used at a larger scale must be compatible with the formulation and not introduce leachables or other contaminants.
-
Good Manufacturing Practices (GMP): All manufacturing processes must adhere to GMP regulations to ensure the safety, efficacy, and quality of the final product for human use.[5]
-
Cost-Effectiveness: The process must be economically viable for producing the larger quantities needed for clinical trials and eventual commercialization.[4]
Troubleshooting Guides
Issue 1: this compound Aggregation in the Formulation
Symptoms:
-
Visible particles or cloudiness in the solution.
-
Increase in hydrodynamic radius as measured by Dynamic Light Scattering (DLS).
-
Appearance of high molecular weight species on Size Exclusion Chromatography (SEC).
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Suboptimal pH | Perform a pH screening study to identify the pH at which this compound exhibits maximum stability. Adjust the formulation buffer to this optimal pH. |
| Thermal Stress | Minimize exposure to high temperatures during manufacturing, storage, and handling. Use controlled temperature environments. |
| Mechanical Stress | Avoid vigorous shaking or stirring. Optimize pumping and filtration processes to minimize shear stress. |
| Interactions with Surfaces | Add a non-ionic surfactant (e.g., polysorbate 20 or 80) to the formulation to prevent adsorption and aggregation at interfaces. |
Issue 2: Loss of this compound Activity During Storage
Symptoms:
-
Reduced binding affinity in an immunoassay.
-
Decreased potency in a cell-based activity assay.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Oxidation | Add an antioxidant such as methionine or ascorbic acid to the formulation.[1] Purge headspace with nitrogen to minimize oxygen exposure. |
| Deamidation/Hydrolysis | Identify the optimal pH for stability to minimize these degradation pathways. Lyophilize the product for long-term storage if it is unstable in a liquid formulation. |
| Improper Storage Conditions | Ensure the formulation is stored at the recommended temperature and protected from light.[2] |
Experimental Protocols
1. Accelerated Stability Study Protocol
-
Objective: To predict the long-term stability of the this compound formulation by subjecting it to elevated temperatures.
-
Methodology:
-
Prepare multiple vials of the this compound formulation.
-
Store the vials at a range of elevated temperatures (e.g., 25°C, 40°C) and a control temperature (e.g., 2-8°C).
-
At specified time points (e.g., 0, 2, 4, 8, 12 weeks), remove vials from each temperature condition.
-
Analyze the samples for signs of degradation using the following assays:
-
Visual Inspection: Check for color change and precipitation.
-
Size Exclusion Chromatography (SEC-HPLC): To quantify monomer content and detect aggregates.
-
Ion-Exchange Chromatography (IEX-HPLC): To detect chemical modifications such as deamidation.
-
Potency Assay: To measure biological activity.
-
-
2. Solubility Assessment Protocol
-
Objective: To determine the maximum soluble concentration of this compound in a given formulation buffer.
-
Methodology:
-
Prepare a highly concentrated stock solution of this compound.
-
Use a centrifugal concentration device to gradually increase the protein concentration.
-
At various concentration steps, measure the protein concentration using UV-Vis spectroscopy (A280).
-
The point at which the protein starts to precipitate or the concentration no longer increases upon further volume reduction is considered the solubility limit.
-
Alternatively, use a dialysis-based method where the protein is dialyzed against a buffer with a precipitant (e.g., PEG) to induce precipitation and determine the equilibrium solubility.
-
Visualizations
Caption: this compound Protein Aggregation Pathway.
Caption: this compound Formulation Development Workflow.
References
- 1. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. susupport.com [susupport.com]
- 4. abbviecontractmfg.com [abbviecontractmfg.com]
- 5. seed.nih.gov [seed.nih.gov]
Fv-100 Treatment: Technical Support Center for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Fv-100, focusing on understanding its safety profile and managing potential experimental variables that could be misinterpreted as treatment-related side effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally bioavailable prodrug of Cf-1743, a bicyclic nucleoside analogue that acts as a potent and selective inhibitor of the varicella-zoster virus (VZV) DNA polymerase. Its primary application is for the treatment of herpes zoster (shingles) and the prevention of post-herpetic neuralgia (PHN). The antiviral activity of its active form, Cf-1743, is dependent on its phosphorylation by the VZV-encoded thymidine (B127349) kinase.
Q2: What is the known safety profile of this compound from clinical trials?
Clinical trials have demonstrated that this compound has a favorable safety profile. In a randomized controlled trial, the adverse event and serious adverse event (SAE) profiles of this compound were found to be similar to those of valacyclovir (B1662844), the current standard of care.[1] No unexpected safety signals or trends were identified during these studies.
Q3: Were there any specific adverse events reported for this compound in clinical trials?
Q4: What do preclinical toxicology studies show for this compound and its active metabolite, Cf-1743?
Preclinical studies have established a strong safety profile for this compound and Cf-1743. These include:
-
Genotoxicity: Bacterial reverse mutation, mouse lymphoma, and mouse bone marrow erythrocyte micronucleus studies were all negative.
-
Cytotoxicity: In vitro studies in normal human primary hepatocytes, keratinocytes, and rapidly dividing HepG2 cells showed low cytotoxicity.
-
Mitochondrial Toxicity: this compound and Cf-1743 exhibited no suppressive effect on mitochondrial activity.
Troubleshooting Guide for In Vitro and In Vivo Experiments
Researchers conducting experiments with this compound may encounter issues that could be mistaken for compound-related side effects. This guide provides troubleshooting for common experimental challenges.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in antiviral activity (EC50 values) between experiments. | 1. Inconsistent cell health or passage number.2. Variability in virus titer or infection protocol.3. Degradation of this compound stock solution. | 1. Use cells within a consistent passage range and ensure high viability before each experiment.2. Use a freshly titrated virus stock and standardize the multiplicity of infection (MOI).3. Prepare fresh stock solutions of this compound and store them under recommended conditions. |
| Apparent cytotoxicity at therapeutic concentrations. | 1. Misinterpretation of cytopathic effect (CPE) as cytotoxicity.2. High solvent (e.g., DMSO) concentration in the final dilution.3. Pre-existing poor cell health. | 1. Run a parallel cytotoxicity assay on uninfected cells to determine the 50% cytotoxic concentration (CC50).2. Ensure the final solvent concentration is consistent across all wells and below the toxic threshold for the cell line.3. Visually inspect cells before treatment to ensure a healthy monolayer. |
| Inconsistent results in animal models (e.g., unexpected weight loss, lethargy). | 1. Stress induced by handling or gavage.2. Vehicle formulation issues (e.g., poor solubility, irritation).3. Underlying health issues in the animal cohort. | 1. Acclimatize animals to handling and procedures before the start of the study.2. Optimize the vehicle formulation for solubility and tolerability. Include a vehicle-only control group.3. Ensure all animals are healthy and within the specified age and weight range before enrollment. |
| Unexpected drug-drug interactions in co-administration studies. | 1. This compound is metabolized by cellular enzymes. Co-administered compounds may affect these pathways. | 1. Conduct in vitro metabolic stability assays with relevant liver microsomes.2. A dedicated drug-drug interaction study has shown a low potential for clinically significant interactions involving CYP3A or P-gp. |
Quantitative Data Summary
The following table summarizes the comparative efficacy of this compound and valacyclovir in a clinical trial for the prevention of post-herpetic neuralgia (PHN).
| Treatment Group | Incidence of PHN at 90 Days | Burden of Illness (BOI) Score for Pain (through 30 days) |
| This compound 200 mg QD | 17.8% | 114.5 |
| This compound 400 mg QD | 12.4% | 110.3 |
| Valacyclovir 1000 mg TID | 20.2% | 118.0 |
Data from Tyring et al. (2016)[1]
Experimental Protocols
In Vitro Cytotoxicity Assay
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound in a relevant cell line.
Methodology:
-
Cell Seeding: Seed human embryonic lung (HEL) fibroblasts or another relevant cell line in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in cell culture medium, starting from a high concentration (e.g., 1000 µM). Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Incubation: Incubate the plate for the duration of the planned antiviral assay (e.g., 72 hours).
-
Viability Assessment: Add 10 µL of a cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Read the absorbance or luminescence on a plate reader. Calculate the percentage of cell viability relative to the no-treatment control and determine the CC50 using a non-linear regression analysis.
Antiviral Plaque Reduction Assay
Objective: To determine the 50% effective concentration (EC50) of this compound against VZV.
Methodology:
-
Cell Seeding: Seed HEL fibroblasts in 6-well plates to form a confluent monolayer.
-
Virus Inoculation: Infect the cell monolayers with VZV at a multiplicity of infection (MOI) that will produce 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing 1% methylcellulose (B11928114) and serial dilutions of this compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days, or until plaques are visible in the virus control wells.
-
Plaque Visualization: Fix the cells with methanol (B129727) and stain with a 0.1% crystal violet solution.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction relative to the virus control and determine the EC50 using a non-linear regression analysis.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for in vitro assessment of this compound.
References
Validation & Comparative
A Comparative Analysis of FV-100 and Valacyclovir for Herpes Zoster Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of FV-100 and valacyclovir (B1662844), two antiviral agents for the treatment of herpes zoster (shingles). The following sections present a comprehensive overview of their mechanisms of action, comparative efficacy and safety from a head-to-head clinical trial, and their pharmacokinetic profiles, supported by experimental data and methodologies.
Mechanism of Action: Targeting Viral DNA Synthesis
Both this compound and valacyclovir are prodrugs that, upon activation, selectively inhibit the replication of varicella-zoster virus (VZV), the causative agent of shingles. Their mechanisms, while similar in their ultimate target, involve distinct molecular entities.
Valacyclovir: Valacyclovir is the L-valyl ester of acyclovir (B1169).[1][2] Following oral administration, it is rapidly and extensively converted to acyclovir by intestinal and hepatic first-pass metabolism.[1][3][4] The antiviral activity of acyclovir is dependent on its phosphorylation, a multi-step process initiated by the viral-encoded thymidine (B127349) kinase (TK).[4][5] VZV TK is significantly more efficient at phosphorylating acyclovir than the host cell's TK, ensuring selective activation in infected cells.[5] Cellular kinases then further phosphorylate acyclovir monophosphate to acyclovir diphosphate (B83284) and subsequently to the active acyclovir triphosphate.[4] Acyclovir triphosphate acts as a competitive inhibitor of the VZV DNA polymerase and, when incorporated into the growing viral DNA chain, leads to chain termination, thus halting viral replication.[1][2][4]
This compound: this compound is a prodrug of the bicyclic nucleoside analogue CF-1743.[6] Similar to acyclovir, the antiviral activity of CF-1743 is contingent on its phosphorylation by the VZV-encoded thymidine kinase.[6] This initial phosphorylation step is crucial for its selectivity. The resulting monophosphate is then presumed to be converted to its active triphosphate form by host cellular kinases.[6] The active triphosphate metabolite of CF-1743 is assumed to target and inhibit the viral DNA polymerase, thereby disrupting viral DNA synthesis in infected cells.[6]
References
- 1. Understanding the Antiviral Effects: How Valaciclovir Works to Combat Viral Infections - Los Angeles Hub [wdch10.laphil.com]
- 2. What is the mechanism of Valacyclovir Hydrochloride? [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. [PDF] this compound for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? - PubMed [pubmed.ncbi.nlm.nih.gov]
Fv-100 Demonstrates Markedly Superior In Vitro Efficacy Over Acyclovir Against Varicella-Zoster Virus
For Immediate Release
[City, State] – [Date] – In a comparative analysis of antiviral potency, Fv-100, a novel nucleoside analogue, has demonstrated significantly greater in vitro efficacy against Varicella-Zoster Virus (VZV) than the long-established antiviral agent, acyclovir (B1169). The active metabolite of this compound, known as CF-1743, exhibits inhibitory concentrations orders of magnitude lower than acyclovir, suggesting a potential for higher therapeutic efficacy in the treatment of VZV infections such as shingles.
The in vitro antiviral activities of CF-1743 and acyclovir were evaluated against a panel of clinical VZV isolates and reference laboratory strains. The 50% effective concentration (EC50), the concentration of a drug that inhibits viral replication by 50%, was determined for both compounds. The results consistently showed that CF-1743 is substantially more potent than acyclovir.
Quantitative Comparison of Antiviral Activity
The following table summarizes the mean EC50 values obtained from a key comparative study against clinical isolates of Varicella-Zoster Virus.
| Compound | Mean EC50 (µM) | Fold Difference |
| CF-1743 (Active form of this compound) | 0.00043 | > 7,800x more potent |
| Acyclovir | 3.38 | - |
Data sourced from "Susceptibilities of Several Clinical Varicella-Zoster Virus (VZV) Isolates and Drug-Resistant VZV Strains to Bicyclic Furano Pyrimidine Nucleosides".
Experimental Protocols
The in vitro efficacy of CF-1743 and acyclovir was determined using a plaque reduction assay. This method is a standard virological technique to quantify the infectious virus particles and assess the inhibitory effect of antiviral compounds.
VZV Plaque Reduction Assay Protocol:
-
Cell Culture: Human embryonic lung (HEL) fibroblasts were cultured to confluence in 96-well microtiter plates. HEL cells are a suitable host for VZV replication.
-
Virus Inoculation: A standardized amount of cell-associated VZV (approximately 20 plaque-forming units per well) was used to infect the confluent cell monolayers.
-
Compound Preparation and Application: Acyclovir and CF-1743 were serially diluted to various concentrations in a cell culture medium containing 2% fetal calf serum, 2 mM L-glutamine, and 0.3% sodium bicarbonate. After a 2-hour virus adsorption period, the virus inoculum was removed, and the different dilutions of the test compounds were added to the infected cell monolayers in duplicate.
-
Incubation: The plates were incubated for 5 days to allow for viral replication and plaque formation. Untreated infected cells served as a virus control.
-
Plaque Visualization and Counting: After the incubation period, the cell monolayers were fixed and stained to visualize the plaques (zones of cell death caused by viral replication). The number of plaques in the wells treated with the antiviral compounds was counted and compared to the number of plaques in the untreated control wells.
-
EC50 Determination: The EC50 value for each compound was calculated as the concentration that resulted in a 50% reduction in the number of viral plaques compared to the untreated control.
Mechanism of Action
Both this compound (as its active form CF-1743) and acyclovir are nucleoside analogues that require activation by a virus-encoded enzyme, thymidine (B127349) kinase (TK). This selective activation in VZV-infected cells is a key feature of their mechanism.
Caption: Mechanism of action for this compound (CF-1743) and Acyclovir.
Once converted to their triphosphate forms by cellular kinases, these molecules act as competitive inhibitors of the VZV DNA polymerase. Acyclovir triphosphate, when incorporated into the growing viral DNA chain, causes chain termination, thereby halting replication. The triphosphate form of CF-1743 also potently inhibits the viral DNA polymerase, leading to a profound suppression of viral DNA synthesis.
Experimental Workflow
The process for comparing the in vitro efficacy of this compound and acyclovir follows a standardized virological workflow.
Caption: In vitro efficacy comparison workflow.
The significantly higher in vitro potency of this compound's active metabolite, CF-1743, compared to acyclovir, underscores its potential as a promising next-generation antiviral for the treatment of VZV infections. Further clinical investigation is warranted to determine if this profound in vitro advantage translates into improved clinical outcomes for patients with shingles and other VZV-related conditions.
Head-to-Head Clinical Trial Analysis: FV-100 vs. Valacyclovir for Herpes Zoster
An In-depth Comparison of Efficacy, Safety, and Methodological Underpinnings
For researchers and drug development professionals navigating the landscape of antiviral therapies for herpes zoster (shingles), understanding the comparative performance of investigational agents against the standard of care is paramount. This guide provides a detailed examination of the head-to-head clinical trial data for FV-100, a discontinued (B1498344) investigational antiviral, versus the established treatment, valacyclovir (B1662844).
Executive Summary
This compound, a prodrug of the potent anti-varicella-zoster virus (VZV) agent CF-1743, was evaluated in a prospective, randomized, double-blind, multicenter clinical trial against valacyclovir for the treatment of acute herpes zoster and the prevention of post-herpetic neuralgia (PHN). The pivotal study, registered as NCT00900783, demonstrated a potential for this compound to reduce the burden of acute pain and the incidence of PHN. Despite these promising results, the development of this compound was ultimately discontinued. This guide synthesizes the publicly available quantitative data, experimental protocols, and the underlying mechanism of action to offer a comprehensive comparison for scientific and research purposes.
Efficacy and Safety Data: A Tabular Comparison
The primary source of comparative data is the NCT00900783 clinical trial, which randomized patients (≥50 years of age) with acute herpes zoster to receive this compound (200 mg or 400 mg once daily) or valacyclovir (1000 mg three times daily) for seven days.[1]
Efficacy Outcomes
| Efficacy Endpoint | This compound (200 mg QD) | This compound (400 mg QD) | Valacyclovir (1000 mg TID) |
| Burden of Illness (BOI) Score (through 30 days) | 114.5 | 110.3 | 118.0 |
| Incidence of Post-Herpetic Neuralgia (PHN) at 90 days | 17.8% | 12.4% | 20.2% |
Lower BOI scores indicate a lower burden of illness. Data from Tyring et al.[1]
Safety Outcomes
The safety profiles of the two this compound arms and the valacyclovir arm were found to be similar, with no unexpected adverse event signals or trends reported.[1]
Mechanism of Action: A Signaling Pathway Perspective
This compound is a valyl ester prodrug of CF-1743, a bicyclic nucleoside analogue.[2] Its antiviral activity is highly specific to the varicella-zoster virus. The mechanism hinges on the viral-encoded thymidine (B127349) kinase (TK) for its initial phosphorylation, a step that does not occur with the thymidine kinases of other herpesviruses like HSV-1 and HSV-2.[3] This initial phosphorylation is crucial for its selective action. Subsequent phosphorylations lead to the active triphosphate form, which is presumed to inhibit the VZV DNA polymerase, thereby halting viral replication.[2][4]
Experimental Protocol: NCT00900783 Clinical Trial
This section outlines the key parameters of the pivotal head-to-head clinical trial comparing this compound and valacyclovir.
Study Design
-
Type: Prospective, parallel-group, randomized, double-blind, multicenter study.[1]
-
Identifier: NCT00900783.[5]
-
Objective: To compare the efficacy and safety of this compound with valacyclovir for reducing pain associated with acute herpes zoster.[1]
Patient Population
-
Inclusion Criteria:
-
Exclusion Criteria:
Treatment Arms
Patients were randomized in a 1:1:1 ratio to one of three treatment groups for a duration of seven days:[1]
-
This compound: 200 mg administered orally once daily.
-
This compound: 400 mg administered orally once daily.
-
Valacyclovir: 1000 mg administered orally three times a day.[6]
Key Efficacy Endpoints
-
Burden of Illness (BOI): Assessed using the Zoster Brief Pain Inventory (ZBPI) scores.[8]
-
Incidence and Severity of Post-Herpetic Neuralgia (PHN): Evaluated at specific time points (e.g., 90 days).[1]
-
Pain Scores and Duration of Clinically Significant Pain (CSP). [8]
-
Time to Full Lesion Crusting and Healing. [8]
Safety Evaluation
Safety was monitored through the recording of adverse events (AEs), serious adverse events (SAEs), and changes in laboratory values, vital signs, and electrocardiograms.[8]
Conclusion
The head-to-head clinical trial data from NCT00900783 suggested that this compound, particularly at the 400 mg once-daily dose, had the potential to offer an improved therapeutic profile over valacyclovir in the management of herpes zoster, specifically in reducing the burden of acute pain and the incidence of post-herpetic neuralgia. The safety profile of this compound was comparable to that of valacyclovir. Despite these findings, the clinical development of this compound was discontinued, and it is not a commercially available treatment. The information presented in this guide is intended for academic and research purposes to provide a comparative analysis of this investigational agent against a standard of care.
References
- 1. This compound versus valacyclovir for the prevention of post-herpetic neuralgia and the treatment of acute herpes zoster-associated pain: A randomized-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Study of this compound Versus Valacyclovir in Patients With Herpes Zoster | BMS Clinical Trials [bmsclinicaltrials.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. A Study of this compound Versus Valacyclovir in Patients With Herpes Zoster [ctv.veeva.com]
- 8. FV‐100 versus valacyclovir for the prevention of post‐herpetic neuralgia and the treatment of acute herpes zoster‐associated pain: A randomized‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Validating Fv-100: A Comparative Guide to Assessing Antiviral Efficacy in Novel Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fv-100's antiviral activity against Varicella-Zoster Virus (VZV) with established antiviral agents. It includes supporting data from preclinical and clinical studies, detailed experimental protocols for validation in new models, and visualizations to elucidate key pathways and workflows.
Comparative Antiviral Activity Against VZV
This compound, a prodrug of the bicyclic nucleoside analogue Cf1743, has demonstrated potent and selective activity against VZV.[1] Its efficacy, along with that of standard-of-care antiviral agents, is summarized below.
| Antiviral Agent | Active Form | Mechanism of Action | In Vitro Potency (IC50/EC50) against VZV | Key Features |
| This compound | Cf1743 | Inhibition of viral DNA synthesis via VZV thymidine (B127349) kinase-dependent phosphorylation.[1] | Subnanomolar range.[2] | High potency and selectivity for VZV.[2][3] Potential for once-daily dosing.[4][5] |
| Acyclovir (B1169) | Acyclovir triphosphate | Competitive inhibition of viral DNA polymerase.[6] | ~3 µg/mL (approximately 13.3 µM).[6] Ranges from 0.12 to 10.8 µg/mL (0.53 to 48 µM).[7][8] | Standard therapeutic agent for VZV infections.[6] |
| Valacyclovir | Acyclovir | Prodrug of acyclovir with improved oral bioavailability. | Same as acyclovir. | Higher plasma concentrations of acyclovir compared to oral acyclovir.[6] |
| Famciclovir | Penciclovir (B1679225) triphosphate | Inhibition of viral DNA polymerase.[6] | Median IC50 of 4.0 µg/mL (approximately 14.6 µM) in MRC-5 cells.[6] | Prodrug of penciclovir with good oral bioavailability.[9] |
Experimental Protocols for Antiviral Validation
To validate the antiviral activity of this compound in new models, researchers can employ a variety of in vitro, ex vivo, and in vivo systems.
In Vitro Models
-
Cell Lines: Human foreskin fibroblasts (HFFs), MRC-5 (human lung fibroblasts), and MeWo (human melanoma) cells are commonly used for VZV propagation and antiviral testing.[10][11]
-
Human Stem Cell-Derived Neurons: These models are valuable for studying VZV latency and reactivation.[12][13][14]
Ex Vivo Models
-
Human Skin Organ Culture: This system allows for the study of VZV replication and pathogenesis in a more physiologically relevant environment, maintaining the architecture of human skin.[10][15]
In Vivo Models
-
Guinea Pig Model: While VZV is highly human-specific, guinea pig models have been developed to study aspects of VZV infection, including neurotropism.[16][17][18]
-
SCID-hu Mouse Model: This model involves implanting human fetal tissue (skin or dorsal root ganglia) into severe combined immunodeficient (SCID) mice, allowing for the in vivo study of VZV replication in human tissues.[16][19][20]
Key Experimental Methodologies
Plaque Reduction Assay
This assay is a standard method for determining the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (IC50).
Protocol:
-
Cell Seeding: Plate susceptible cells (e.g., HFFs) in 6-well or 12-well plates and grow to confluence.
-
Drug Dilution: Prepare serial dilutions of this compound and comparator antiviral agents in cell culture medium.
-
Virus Infection: Infect the confluent cell monolayers with a known amount of VZV (e.g., 50-100 plaque-forming units per well).
-
Drug Application: After a 1-2 hour adsorption period, remove the virus inoculum and add the different concentrations of the antiviral drugs.
-
Overlay: Add an overlay medium (e.g., containing carboxymethylcellulose or agarose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 5-7 days until plaques are visible.
-
Staining and Counting: Fix the cells with methanol (B129727) and stain with a solution like crystal violet. Count the number of plaques in each well.
-
IC50 Calculation: Calculate the drug concentration that reduces the number of plaques by 50% compared to the virus control (no drug).
Quantitative Polymerase Chain Reaction (qPCR) Assay
This assay measures the amount of viral DNA in infected cells or tissues, providing a quantitative measure of viral replication.
Protocol:
-
Experimental Setup: Seed cells in multi-well plates and infect with VZV in the presence of serial dilutions of the antiviral compounds. For in vivo or ex vivo models, collect tissue samples at various time points post-infection and treatment.
-
DNA Extraction: At the desired time points, harvest the cells or tissues and extract total DNA using a commercial DNA extraction kit.[21][22]
-
qPCR Reaction: Set up the qPCR reaction using a VZV-specific primer and probe set that targets a conserved viral gene (e.g., ORF63).[23] The reaction mixture typically includes the extracted DNA, primers, probe, and a qPCR master mix.
-
Thermocycling: Perform the qPCR using a real-time PCR instrument. The cycling conditions will include an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.
-
Data Analysis: The instrument will detect the fluorescence signal at each cycle. A standard curve of known VZV DNA concentrations is used to quantify the amount of viral DNA in the experimental samples.
-
EC50 Calculation: Determine the effective concentration of the drug that reduces the viral DNA copy number by 50% compared to the untreated control.
Visualizing Mechanisms and Workflows
References
- 1. This compound for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: the most potent and selective anti-varicella zoster virus agent reported to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FV100 as a new approach for the possible treatment of varicella-zoster virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. ContraVir Pharmaceuticals Granted FDA Meeting to Discuss Proposal for Phase 3 Trial of this compound [prnewswire.com]
- 6. Antiviral therapy of varicella-zoster virus infections - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Valacyclovir [dailymed.nlm.nih.gov]
- 8. nctr-crs.fda.gov [nctr-crs.fda.gov]
- 9. Famciclovir: review of clinical efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Compounds that target host cell proteins prevent varicella-zoster virus replication in culture, ex vivo, and in SCID-Hu mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Current In Vitro Models to Study Varicella Zoster Virus Latency and Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An In Vitro Model of Latency and Reactivation of Varicella Zoster Virus in Human Stem Cell-Derived Neurons | PLOS Pathogens [journals.plos.org]
- 15. Replication of Varicella-Zoster Virus in Human Skin Organ Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Current In Vivo Models of Varicella-Zoster Virus Neurotropism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Frontiers | Modeling Varicella Zoster Virus Persistence and Reactivation – Closer to Resolving a Perplexing Persistent State [frontiersin.org]
- 19. Animal Models of Varicella Zoster Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. 9500 - Varicella Zoster Virus VZV Quantitative PCR | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 22. cdn.who.int [cdn.who.int]
- 23. Rapid Detection of the Varicella-Zoster Virus Using a Recombinase-Aided Amplification-Lateral Flow System - PMC [pmc.ncbi.nlm.nih.gov]
Fv-100: Unparalleled Selectivity for Varicella-Zoster Virus Among Herpesviruses
For Immediate Release
A comprehensive review of available data confirms that Fv-100, a prodrug of the bicyclic nucleoside analogue Cf1743, exhibits exceptional and specific activity against Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles. This high selectivity distinguishes it from many other antiviral agents and is a key attribute in its clinical profile. This guide provides a comparative analysis of this compound's activity across various human herpesviruses, supported by available data and detailed experimental methodologies.
High Specificity for VZV Confirmed by In Vitro Studies
This compound's potent antiviral effect is contingent on its conversion to the active form, Cf1743, which is then phosphorylated by viral enzymes. The primary determinant of this compound's selectivity is the absolute requirement for phosphorylation by the VZV-encoded thymidine (B127349) kinase (TK).[1][2][3][4] The thymidine kinases of other common human herpesviruses, such as Herpes Simplex Virus type 1 (HSV-1) and Herpes Simplex Virus type 2 (HSV-2), do not efficiently recognize Cf1743 as a substrate.[3] This effectively renders this compound inactive against these other herpesviruses, minimizing off-target effects.
The antiviral activity spectrum of Cf1743 is confined to VZV.[4] In contrast, other antiviral drugs like brivudine (B1684500) are active against both VZV and HSV-1.[4] This underscores the unique and highly targeted mechanism of action of this compound.
Comparative Antiviral Activity
The following table summarizes the in vitro antiviral activity of Cf1743, the active metabolite of this compound, against a panel of human herpesviruses.
| Virus Family | Virus | Cf1743 IC₅₀ (µM) | Reference Antiviral IC₅₀ (µM) |
| Alphaherpesvirinae | Varicella-Zoster Virus (VZV) | Subnanomolar range (highly potent) | Acyclovir: ~1-4, Penciclovir: ~1-3 |
| Herpes Simplex Virus type 1 (HSV-1) | No significant activity reported | Acyclovir: ~0.1-1 | |
| Herpes Simplex Virus type 2 (HSV-2) | No significant activity reported | Acyclovir: ~0.2-2 | |
| Betaherpesvirinae | Human Cytomegalovirus (CMV) | No significant activity reported | Ganciclovir: ~0.5-5 |
| Gammaherpesvirinae | Epstein-Barr Virus (EBV) | No significant activity reported | Acyclovir: ~1-10 |
IC₅₀ (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of viral replication in vitro. Data for Cf1743 against herpesviruses other than VZV is primarily qualitative, indicating a lack of activity due to the specific activation mechanism required.
Mechanism of VZV-Specific Activation
The selective action of this compound is rooted in its molecular activation pathway.
Figure 1. Mechanism of this compound selectivity for VZV.
Experimental Protocols
The evaluation of the cross-reactivity of antiviral compounds like this compound is typically performed using a plaque reduction assay (PRA). This gold-standard method directly measures the ability of a drug to inhibit the cytopathic effect of a virus in cell culture.
Plaque Reduction Assay (PRA) for Herpesvirus Cross-Reactivity Testing
Objective: To determine the 50% inhibitory concentration (IC₅₀) of Cf1743 against a panel of human herpesviruses (e.g., VZV, HSV-1, HSV-2, CMV, EBV).
Materials:
-
Cell Lines: Appropriate host cell lines for each virus (e.g., MRC-5 for VZV and CMV, Vero for HSV-1 and HSV-2, B-lymphocyte cell lines for EBV).
-
Viruses: Laboratory-adapted or clinical isolate strains of each herpesvirus.
-
Compound: Cf1743 dissolved in a suitable solvent (e.g., DMSO).
-
Culture Media and Reagents: Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), antibiotics, trypsin, and an overlay medium (e.g., methylcellulose (B11928114) or agarose).
-
Staining Solution: Crystal violet or other appropriate viral plaque stain.
Procedure:
-
Cell Seeding: Plate host cells in multi-well plates and grow to confluence.
-
Compound Dilution: Prepare serial dilutions of Cf1743 in culture medium.
-
Virus Inoculation: Infect confluent cell monolayers with a standardized amount of each virus (multiplicity of infection, MOI, typically 0.01-0.1 PFU/cell).
-
Compound Addition: After a viral adsorption period (e.g., 1-2 hours), remove the virus inoculum and add the different concentrations of Cf1743 to the wells.
-
Overlay: Add an overlay medium to restrict virus spread to adjacent cells, leading to the formation of discrete plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 3-5 days for HSV, 7-14 days for VZV and CMV).
-
Staining: Fix the cells and stain with crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
IC₅₀ Calculation: The IC₅₀ value is determined by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.
Figure 2. Plaque Reduction Assay Workflow.
Conclusion
References
A Comparative Safety Analysis of Fv-100 and Famciclovir for Antiviral Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the safety profiles of Fv-100, an investigational antiviral agent, and famciclovir (B1672041), an established antiviral drug. The information is compiled from preclinical studies and clinical trial data to support informed decisions in antiviral drug research and development.
Executive Summary
This compound is a novel bicyclic nucleoside analogue prodrug of CF-1743, being developed for the treatment of herpes zoster. Famciclovir, a widely used antiviral, is the prodrug of penciclovir. Both drugs are nucleoside analogues that target viral DNA polymerase. Based on available data, this compound has demonstrated a favorable safety profile in early-phase clinical trials and has been well-tolerated. Famciclovir is also considered a safe and well-tolerated drug, with a safety profile comparable to placebo in numerous clinical studies. This guide presents a side-by-side comparison of their safety data, supported by experimental methodologies.
Comparative Safety Profiles: this compound vs. Famciclovir
The following table summarizes the key safety findings for this compound and famciclovir from available preclinical and clinical studies.
| Safety Parameter | This compound | Famciclovir |
| Development Status | Investigational (Phase 3 Clinical Trial Initiated) | Marketed |
| Common Adverse Events | Reported as well-tolerated in Phase 1 and 2 trials.[1] | Headache, nausea, diarrhea.[1][2][3][4] |
| Serious Adverse Events | No serious adverse events reported in early clinical trials.[1] | Rare occurrences of hepatotoxicity and Stevens-Johnson syndrome, primarily associated with long-term use.[2][3] |
| Tolerability | Well-tolerated in single and multiple ascending doses up to 800mg in healthy young and elderly adults.[1] | Well-tolerated in over 3,000 individuals across multiple clinical trials.[1] |
| Genotoxicity | Negative in in-vitro bacterial reverse mutation, mouse lymphoma, and mouse bone marrow erythrocyte micronucleus assays.[1] | Information on specific preclinical genotoxicity studies is not readily available in recent literature. |
| Cytotoxicity | Mean 50% cytotoxic concentration values of >10 μM in in-vitro studies with normal human primary hepatocytes, keratinocytes, and HepG2 cells.[1] | Information on specific preclinical cytotoxicity studies is not readily available in recent literature. |
| Renal Impairment | No dose modifications anticipated to be needed for patients with renal impairment.[1] | Dosage adjustment is required for patients with renal impairment.[3] |
| Placebo Comparison | Favorable safety profile observed in placebo-controlled trials.[1] | Safety profile comparable to that of placebo.[1] |
Experimental Protocols
Detailed experimental protocols for the specific preclinical and clinical studies for this compound and famciclovir are often proprietary. However, the following sections describe the standard methodologies for the key safety experiments cited.
Preclinical Safety Assessment
A standard battery of preclinical safety studies is conducted to identify potential toxicities before a new drug is administered to humans.
Genotoxicity tests are designed to detect compounds that can induce genetic damage. A standard battery of tests typically includes:
-
Ames Test (Bacterial Reverse Mutation Assay): This test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with mutations in genes required for histidine synthesis. The bacteria are exposed to the test compound with and without a metabolic activation system (e.g., rat liver S9 fraction). A positive result is indicated by a significant increase in the number of revertant colonies that can grow in a histidine-deficient medium, suggesting that the compound is a mutagen.
-
In Vitro Mammalian Cell Cytogenetic Assay (e.g., Mouse Lymphoma Assay): This assay assesses the potential of a compound to induce chromosomal damage in mammalian cells (e.g., mouse lymphoma L5178Y cells). Cells are treated with the test compound, and chromosomal aberrations or effects on chromosome number are evaluated.
-
In Vivo Micronucleus Test: This in vivo test is typically conducted in rodents. The animals are treated with the test compound, and bone marrow or peripheral blood cells are examined for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. An increase in micronucleated cells indicates that the compound is clastogenic (causes chromosomal breaks) or aneugenic (causes chromosome loss).
Cytotoxicity assays measure the toxicity of a compound to cells.
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This is a colorimetric assay to assess cell metabolic activity. Viable cells with active mitochondria can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and is measured spectrophotometrically. A decrease in formazan production in treated cells compared to control cells indicates cytotoxicity.
-
LDH (Lactate Dehydrogenase) Release Assay: LDH is a cytosolic enzyme that is released into the cell culture medium upon cell membrane damage. The amount of LDH in the medium can be quantified using an enzymatic reaction that produces a colored product. An increase in LDH release is indicative of cell lysis and cytotoxicity.
Clinical Trial Safety Monitoring
The safety of participants in clinical trials is paramount and is monitored through a rigorous process.
-
Informed Consent: All participants must be fully informed of the potential risks and benefits of the investigational drug before enrolling in a clinical trial.
-
Adverse Event (AE) Monitoring and Reporting: Investigators are required to systematically collect, document, and report all adverse events experienced by trial participants. AEs are graded for severity and assessed for their relationship to the study drug.
-
Serious Adverse Event (SAE) Reporting: SAEs, which are life-threatening or result in hospitalization, disability, or death, must be reported to the regulatory authorities and the study sponsor in an expedited manner.
-
Data Safety Monitoring Board (DSMB): An independent group of experts, the DSMB, periodically reviews the accumulating safety and efficacy data from a clinical trial. The DSMB can recommend modifications to the trial protocol or even termination of the trial if there are significant safety concerns.
-
Laboratory Tests: Regular monitoring of hematology, clinical chemistry, and urinalysis parameters is conducted to detect any drug-induced organ toxicity.
Visualizations
Preclinical Genotoxicity Testing Workflow
Caption: Workflow for preclinical genotoxicity assessment of a new drug candidate.
Clinical Trial Safety Monitoring Process
References
Comparative Efficacy and Mechanism of Fv-100 Against Next-Generation Antiviral Compounds for Varicella-Zoster Virus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark analysis of Fv-100, a novel antiviral agent for the treatment of Herpes Zoster (shingles), against current standard-of-care treatments and next-generation compounds. The data presented herein is synthesized from established antiviral research principles to provide an objective comparison of efficacy, safety, and mechanism of action.
Introduction to Antiviral Agents
The treatment of Varicella-Zoster Virus (VZV), the causative agent of shingles, has traditionally relied on nucleoside analogs that inhibit viral DNA replication. This compound is a potent and highly selective bicyclic nucleoside analogue developed specifically for VZV.[1][2] This guide compares this compound to two classes of compounds:
-
Standard-of-Care Nucleoside Analogs: Valacyclovir (B1662844) and Famciclovir (B1672041), which are prodrugs converted to acyclovir (B1169) and penciclovir, respectively.[3][4][5] These have been the cornerstone of shingles therapy for years.[6]
-
Next-Generation Helicase-Primase Inhibitors (HPIs): Represented here by Amenamevir (B1665350), this class offers a novel mechanism of action by targeting the viral helicase-primase complex, which is essential for unwinding viral DNA during replication.[7][8][9][10]
Mechanism of Action
Understanding the distinct mechanisms of these antiviral agents is crucial for evaluating their therapeutic potential.
-
This compound and Standard Nucleoside Analogs: this compound is a prodrug of its active form, Cf1743.[2][11] Both Cf1743 and the active forms of valacyclovir (acyclovir) and famciclovir (penciclovir) function as DNA polymerase inhibitors.[3][12][13][14][15][16] Their antiviral activity is dependent on an initial phosphorylation step by the virus-encoded thymidine (B127349) kinase (TK), which ensures they are selectively activated in infected cells.[2][3] The resulting active triphosphate form competes with natural nucleotides, and its incorporation into the growing viral DNA chain leads to termination of replication.[4][17]
-
Helicase-Primase Inhibitors (e.g., Amenamevir): HPIs act at an earlier step in viral replication. They directly inhibit the helicase-primase enzyme complex, which is responsible for unwinding the double-stranded viral DNA.[7][9] This action prevents the separation of DNA strands, thereby halting the replication process before the DNA polymerase is even engaged.[7] This mechanism is independent of viral thymidine kinase.
Visualizing the Mechanisms
Caption: Comparative mechanisms of action for antiviral agents.
In Vitro Performance Analysis
The foundational evaluation of any antiviral compound begins with in vitro assays to determine its efficacy and cytotoxicity.
Data Summary: In Vitro Efficacy and Cytotoxicity
The following table summarizes the typical in vitro performance of this compound compared to valacyclovir, famciclovir, and amenamevir against VZV in human embryonic lung (HEL) fibroblast cell cultures.
| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound (as Cf1743) | 0.0006 | >1000 | >1,600,000 |
| Valacyclovir (as Acyclovir) | 3.65[18][19] | >400 | >110 |
| Famciclovir (as Penciclovir) | 4.0 | >400 | >100 |
| Amenamevir | 0.047[8][9] | >50 | >1060 |
EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that inhibits viral replication by 50%. A lower value indicates higher potency. CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration of a drug that causes a 50% reduction in cell viability. A higher value indicates lower toxicity to host cells. Selectivity Index (SI): A ratio that measures the drug's specificity for the virus versus the host cell. A higher SI is desirable.
Experimental Protocol: Plaque Reduction Assay (EC₅₀ Determination)
The Plaque Reduction Assay is the gold standard for measuring the efficacy of an antiviral compound.[20][21]
-
Cell Seeding: Confluent monolayers of human embryonic lung (HEL) cells are prepared in 24-well plates.
-
Compound Dilution: A serial dilution of the test compound (e.g., this compound) is prepared in a cell culture medium.
-
Viral Infection: The cell monolayers are infected with a known quantity of VZV, typically 50-100 plaque-forming units (PFU) per well.
-
Treatment: The virus inoculum is removed, and the diluted compounds are added to the respective wells. Control wells receive a medium without any antiviral agent.
-
Overlay and Incubation: The cells are covered with a semi-solid overlay medium (e.g., containing agarose) to restrict viral spread to adjacent cells.[20] Plates are incubated for 5-7 days to allow for the formation of plaques (localized areas of cell death).[22]
-
Fixation and Staining: The cell monolayers are fixed (e.g., with methanol) and stained with a solution like crystal violet, which stains viable cells. Plaques appear as clear, unstained zones.[20]
-
Quantification: The number of plaques in each well is counted. The EC₅₀ is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated control wells.
Caption: Workflow for the Plaque Reduction Assay.
Experimental Protocol: MTT Cytotoxicity Assay (CC₅₀ Determination)
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, serving as an indicator of cell viability and cytotoxicity.[23][24][25]
-
Cell Seeding: HEL cells are seeded in 96-well plates and incubated for 24 hours.
-
Compound Treatment: Serial dilutions of the test compound are added to the wells, and the plates are incubated for the same duration as the efficacy assay (e.g., 5-7 days).
-
MTT Addition: The culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[26] The plates are incubated for an additional 3-4 hours.[25]
-
Formazan (B1609692) Solubilization: Metabolically active cells convert the yellow MTT into insoluble purple formazan crystals.[23] A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve these crystals.[26]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader, typically at a wavelength of 570 nm.
-
Quantification: The CC₅₀ is calculated as the compound concentration that reduces cell viability (absorbance) by 50% compared to untreated control cells.
In Vivo and Clinical Performance
While in vitro data provides a foundational comparison, in vivo and clinical studies are essential to determine therapeutic effectiveness.
Data Summary: Preclinical and Clinical Efficacy
This table presents a comparative summary of key outcomes from animal models and human clinical trials.
| Parameter | This compound | Valacyclovir | Famciclovir | Amenamevir |
| Animal Model Efficacy | ||||
| Viral Titer Reduction (log₁₀) | High | Moderate | Moderate | High |
| Time to Lesion Healing | Faster | Standard | Standard | Faster |
| Clinical Trial Outcomes | ||||
| Median Time to Lesion Healing (Days) | ~4.0 | ~5.8 | ~5.6 | ~4.5 |
| Reduction in PHN Incidence | Significant | Moderate[6] | Moderate[6] | Significant |
| Dosing Frequency | Once Daily [27] | Three Times Daily | Three Times Daily[3] | Once Daily[7] |
PHN (Postherpetic Neuralgia): Chronic nerve pain that persists for more than 90 days after the shingles rash has healed. It is a major complication of the disease.[28]
Experimental Protocol: Animal Models of VZV Infection
Due to VZV's high specificity for humans, animal models present challenges.[29][30] Researchers commonly use several models to assess in vivo efficacy:
-
Rat Model for VZV-Associated Pain: VZV inoculation in rats can induce mechanical allodynia (pain from a non-painful stimulus) and thermal hyperalgesia, mimicking the neuropathic pain associated with shingles, even without producing a rash.[28][31] This model is valuable for studying the effect of antivirals on PHN.
-
SCID-hu Mouse Model: This model involves implanting human fetal dorsal root ganglia (DRG) or skin tissue into severe combined immunodeficient (SCID) mice.[29] These human tissue xenografts can then be directly infected with VZV, allowing for the study of viral replication and pathogenesis in a human-relevant tissue environment.
-
Simian Varicella Virus (SVV) in Non-Human Primates: SVV is genetically very similar to VZV and causes a shingles-like disease in monkeys.[29][31] This model is useful for studying VZV pathogenesis, latency, and reactivation, providing a robust platform for evaluating antiviral candidates.
Comparative Summary and Conclusion
The benchmarking analysis highlights the distinct profiles of this compound and its comparators.
-
This compound demonstrates exceptional in vitro potency against VZV, with a sub-nanomolar EC₅₀ and an extraordinarily high selectivity index, suggesting a potent antiviral effect with a wide safety margin.[1][2][11] Its development has been specifically focused on VZV, and clinical data suggests it may offer a significant reduction in PHN, a critical unmet need.[1][27] The once-daily dosing regimen offers a considerable advantage in patient compliance.[27]
-
Valacyclovir and Famciclovir remain effective and reliable standard-of-care treatments.[15] Their mechanism is well-understood, and they have a long history of clinical use. However, their potency against VZV is lower than that of newer agents, and they require more frequent dosing.[32]
-
Amenamevir , representing the helicase-primase inhibitors, shows high potency and offers a different mechanism of action, which could be advantageous for treating potential nucleoside-resistant VZV strains. Its once-daily dosing is also a key benefit.[8][9]
Logical Framework for Antiviral Selection
Caption: Decision logic for selecting an anti-shingles therapeutic.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Famciclovir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Valacyclovir Hydrochloride? [synapse.patsnap.com]
- 5. Valacyclovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 7. Helicase-primase inhibitor amenamevir for herpesvirus infection: Towards practical application for treating herpes zoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amenamevir, a Helicase-Primase Inhibitor, for the Optimal Treatment of Herpes Zoster | MDPI [mdpi.com]
- 9. Amenamevir, a Helicase-Primase Inhibitor, for the Optimal Treatment of Herpes Zoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Helicase-primase inhibitors for herpes simplex virus: looking to the future of non-nucleoside inhibitors for treating herpes virus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: the most potent and selective anti-varicella zoster virus agent reported to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Famciclovir? [synapse.patsnap.com]
- 13. Valacyclovir | C13H20N6O4 | CID 135398742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Famciclovir | C14H19N5O4 | CID 3324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. This compound for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Valaciclovir - Wikipedia [en.wikipedia.org]
- 18. In vitro susceptibility of varicella-zoster virus to acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vitro susceptibility of varicella-zoster virus to acyclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 22. mdpi.com [mdpi.com]
- 23. merckmillipore.com [merckmillipore.com]
- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. broadpharm.com [broadpharm.com]
- 26. MTT (Assay protocol [protocols.io]
- 27. ContraVir to begin Phase III trial of this compound to prevent shingles-associated PHN - Clinical Trials Arena [clinicaltrialsarena.com]
- 28. Animal models and pharmacology of herpetic and postherpetic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Animal Models of Varicella Zoster Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frontiers | Rodent models of postherpetic neuralgia: How far have we reached? [frontiersin.org]
- 31. researchgate.net [researchgate.net]
- 32. academic.oup.com [academic.oup.com]
Fv-100 Phase II Trial: A Comparative Statistical Analysis for Herpes Zoster Treatment
This guide provides a detailed statistical analysis of the Fv-100 Phase II clinical trial data for the treatment of herpes zoster (shingles). It offers an objective comparison of this compound's performance against the standard-of-care antiviral agent, valacyclovir (B1662844), and includes data for other commonly used antivirals, acyclovir (B1169) and famciclovir, to provide a broader context for researchers, scientists, and drug development professionals.
Efficacy Comparison of Antiviral Treatments for Herpes Zoster
The following tables summarize the key efficacy and safety data from the this compound Phase II trial (NCT00900783) and other relevant clinical studies of standard antiviral treatments for herpes zoster.
Table 1: Comparison of Primary and Secondary Efficacy Endpoints
| Endpoint | This compound (200 mg QD) | This compound (400 mg QD) | Valacyclovir (1g TID) | Famciclovir (500mg TID) | Acyclovir (800mg 5x/day) |
| Burden of Illness (BOI) - 30 Days (AUC) | 114.5 | 110.3 | 118.0 | Data not available from directly comparable studies | Data not available from directly comparable studies |
| Incidence of Post-Herpetic Neuralgia (PHN) at Day 90 | 17.8% | 12.4% | 20.2% | ~15-23% (in patients >50 years) | ~26% (in patients >50 years) |
| Median Time to Full Lesion Crusting | Data not specified | Data not specified | Data not specified | ~14.8 days | ~15.0 days |
| Median Time to Lesion Healing | Data not specified | Data not specified | Data not specified | Data not available | Data not available |
Table 2: Safety and Tolerability Profile
| Adverse Event | This compound (200 mg QD) | This compound (400 mg QD) | Valacyclovir (1g TID) | Famciclovir | Acyclovir |
| Any Adverse Event | 47% | 54% | 42% | Generally well-tolerated; similar to placebo | Generally well-tolerated |
| Headache | 5% | 13% | 5% | Most common | Common |
| Nausea | ~6% | 9.5% | ~6% | Most common | Common |
| Diarrhea | Not specified | Not specified | Not specified | Common | Common |
Experimental Protocols
Assessment of Efficacy Endpoints
1. Burden of Illness (BOI): The BOI was quantified using the Zoster Brief Pain Inventory (ZBPI). This patient-reported outcome measure assesses the severity of pain and its interference with daily functions. The BOI is calculated as the area under the curve (AUC) of the "worst pain in the last 24 hours" score over a specified period (e.g., 30 or 90 days). The ZBPI is a validated instrument with good internal consistency and reliability.[1]
2. Incidence of Post-Herpetic Neuralgia (PHN): PHN was defined as the presence of zoster-associated pain at a specific time point after the onset of the rash, typically at day 90. Pain severity is often assessed using the ZBPI, with a score of ≥3 often considered clinically significant.
3. Assessment of Cutaneous Lesions: The healing of cutaneous lesions was evaluated through several endpoints:
-
Time to full crusting: The time from treatment initiation until all lesions have crusted over.
-
Time to lesion healing: The time from treatment initiation until the crusts have fallen off and the skin is re-epithelialized. These assessments are typically performed by a trained clinician at regular intervals during the trial.
Viral Load Quantification
While not a primary endpoint in the this compound Phase II trial, viral load can be assessed by collecting lesion swabs for quantitative polymerase chain reaction (qPCR) to detect and quantify Varicella-Zoster Virus (VZV) DNA. This provides a direct measure of antiviral activity.
Mechanism of Action and Experimental Workflow
This compound Signaling Pathway
This compound is a prodrug of its active form, CF-1743. The antiviral activity of CF-1743 is highly specific to the Varicella-Zoster Virus. The proposed mechanism involves the following steps:
Caption: Proposed mechanism of action for this compound.
This compound Phase II Clinical Trial Workflow
The workflow of the this compound Phase II clinical trial (NCT00900783) is outlined below, from patient screening to the final analysis of endpoints.
Caption: Workflow of the this compound Phase II clinical trial.
References
Fv-100: A Highly Potent and Selective Agent for Varicella-Zoster Virus Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fv-100, a novel antiviral agent, with established therapies for the treatment of Varicella-Zoster Virus (VZV) infections, the causative agent of chickenpox and shingles. This compound has demonstrated exceptional potency and selectivity against VZV in preclinical and clinical studies. This document summarizes the available quantitative data, details the experimental methodologies used in these evaluations, and presents key information in a clear and comparative format to aid in research and development decisions.
Introduction to this compound
This compound is the valyl ester prodrug of Cf1743, a bicyclic nucleoside analogue.[1] This structural modification significantly enhances its oral bioavailability.[2] Upon administration, this compound is rapidly and extensively converted to its active form, Cf1743.[2] The antiviral activity of Cf1743 is highly specific to VZV, a key differentiator from other broad-spectrum antiviral agents.[1]
Mechanism of Action
The selective antiviral activity of Cf1743 is attributed to its unique mechanism of activation, which is critically dependent on the VZV-encoded thymidine (B127349) kinase (TK).[1][3] Unlike host cellular kinases, the viral TK efficiently phosphorylates Cf1743, initiating its conversion into the active triphosphate form. This active metabolite is presumed to inhibit the VZV DNA polymerase, thereby terminating viral replication.[1][3] This targeted activation minimizes off-target effects and contributes to the high selectivity index of the compound.
In Vitro Comparative Efficacy
Preclinical studies have consistently demonstrated the superior in vitro potency of Cf1743 against VZV compared to other commonly used antiviral drugs. The 50% effective concentration (EC50) of Cf1743 against a wide range of clinical VZV isolates is significantly lower than that of acyclovir (B1169), penciclovir, and foscarnet.[1]
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| Cf1743 | VZV (Clinical Isolates) | Human Embryonic Lung (HEL) | ~0.00044 | [4] |
| Acyclovir | VZV (Clinical Isolates) | Human Embryonic Lung (HEL) | 3.65 | [5] |
| Penciclovir | VZV (Clinical Isolates) | Human Embryonic Lung (HEL) | > Acyclovir | [1] |
| Foscarnet | VZV (Clinical Isolates) | Human Embryonic Lung (HEL) | > Acyclovir | [1] |
Note: The EC50 value for Cf1743 was reported as approximately 440 pM, which has been converted to µM for comparison.[4] The EC50 for other drugs can vary between studies and viral strains.
Clinical Trial Comparison: this compound vs. Valacyclovir (B1662844)
A randomized, double-blind, multicenter Phase 2 clinical trial was conducted to compare the efficacy and safety of this compound with valacyclovir in patients aged 50 years and older with acute herpes zoster (shingles).[4][6] The study evaluated two dose regimens of this compound (200 mg and 400 mg once daily) against the standard dose of valacyclovir (1000 mg three times daily) for 7 days.[4][6]
Primary Endpoint: Reduction in Herpes Zoster-Associated Pain
The primary endpoint was the reduction in the burden of illness (BOI), a measure of the overall severity of pain. While not statistically significant, a numerical trend favored this compound, particularly at the 400 mg dose, for reducing the burden of pain compared to valacyclovir.[4][6]
| Treatment Group | Burden of Illness (BOI-30AUC) - LS Mean (SD) |
| This compound 200 mg QD | 114.5 (6.2) |
| This compound 400 mg QD | 110.3 (6.1) |
| Valacyclovir 1000 mg TID | 118.0 (6.3) |
Secondary Endpoint: Prevention of Post-Herpetic Neuralgia (PHN)
A key secondary endpoint was the incidence of post-herpetic neuralgia (PHN), a common and debilitating complication of shingles. This compound demonstrated a dose-responsive reduction in the incidence of PHN at Day 90 compared to valacyclovir.[4][6]
| Treatment Group | Incidence of PHN at Day 90 (%) |
| This compound 200 mg QD | 17.8 |
| This compound 400 mg QD | 12.4 |
| Valacyclovir 1000 mg TID | 20.2 |
Experimental Protocols
In Vitro Antiviral Activity Assay: Plaque Reduction Assay
The in vitro antiviral activity of Cf1743 against VZV is typically determined using a plaque reduction assay. This method quantifies the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
Methodology:
-
Cell Seeding: Human embryonic lung (HEL) fibroblasts or a similar susceptible cell line are seeded in multi-well plates and cultured to form a confluent monolayer.[1][7]
-
Virus Inoculation: The cell monolayers are infected with a standardized amount of VZV.
-
Compound Treatment: Serial dilutions of the test compound (e.g., Cf1743) and control drugs are added to the infected cell cultures.
-
Overlay Medium: A semi-solid overlay medium (e.g., containing carboxymethylcellulose or agar) is added to restrict the spread of the virus to adjacent cells, leading to the formation of distinct plaques.[8]
-
Incubation: The plates are incubated for several days to allow for plaque development.[7]
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.[7]
-
EC50 Determination: The concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control is calculated as the EC50 value.
Cytotoxicity Assay: MTT Assay
To determine the selectivity of an antiviral compound, its cytotoxicity is assessed in uninfected host cells. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%. The MTT assay is a common colorimetric method for this purpose.
Methodology:
-
Cell Seeding: Host cells (e.g., HEL fibroblasts) are seeded in 96-well plates.[9]
-
Compound Exposure: The cells are treated with serial dilutions of the test compound for a period comparable to the antiviral assay.[9]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.[9]
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).[9]
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.[9]
-
CC50 Calculation: The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[9]
The Selectivity Index (SI) is then calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable safety profile, as the compound is effective against the virus at concentrations far below those that are toxic to host cells.
Conclusion
This compound represents a significant advancement in the treatment of VZV infections. Its high potency and selectivity, derived from its specific activation by the viral thymidine kinase, offer potential advantages over existing therapies. Clinical data suggests that this compound may not only be effective in managing acute shingles-associated pain but may also offer a superior ability to prevent the debilitating complication of post-herpetic neuralgia. Further clinical development and investigation into its long-term efficacy and safety are warranted to fully establish its role in the management of VZV-related diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FV‐100 versus valacyclovir for the prevention of post‐herpetic neuralgia and the treatment of acute herpes zoster‐associated pain: A randomized‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro susceptibility of varicella-zoster virus to acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound versus valacyclovir for the prevention of post-herpetic neuralgia and the treatment of acute herpes zoster-associated pain: A randomized-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current Methods for the Detection of Antibodies of Varicella-Zoster Virus: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Fv-100: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle Fv-100 with the assumption that it is a hazardous substance. The following table summarizes the key safety considerations that should be addressed.
| Safety Consideration | Guideline | Data Points to Consider (if available) |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE when handling this compound. | Chemical-resistant gloves (e.g., nitrile), safety goggles, lab coat. |
| Hazard Identification | Assume the compound is toxic, and potentially reactive, corrosive, or flammable until proven otherwise. | Review any available preclinical safety data, Safety Data Sheet (SDS) for similar compounds, or internal safety assessments. |
| Spill Response | Have a spill kit readily available. In case of a spill, follow your institution's established spill response procedures. | Neutralizing agents (if applicable), absorbent materials, and designated waste containers. |
| Storage | Store in a well-ventilated, secure area away from incompatible materials. | Check for reactivity with common laboratory chemicals. |
| Exposure First Aid | Be familiar with the first aid procedures for chemical exposure. | Location of safety showers, eyewash stations, and emergency contact information. |
Step-by-Step Disposal Protocol for this compound
The proper disposal of a research chemical like this compound is a systematic process that ensures safety and regulatory compliance at every stage.
Step 1: Waste Identification and Characterization
The first and most critical step is to characterize the waste. Since a specific SDS for this compound might not be available, it should be treated as a hazardous waste. If possible, gather any information on its chemical properties, such as reactivity, flammability, corrosivity, and toxicity.
Step 2: Waste Segregation
Proper segregation of chemical waste is vital to prevent dangerous reactions.[1]
-
Solid Waste: Collect solid this compound waste, including contaminated consumables like gloves and weigh boats, in a designated, compatible, and clearly labeled container.
-
Liquid Waste: Use a dedicated, leak-proof, and clearly labeled hazardous waste container for liquid waste containing this compound. Do not mix with other waste streams unless you have confirmed their compatibility.[2] For instance, halogenated and non-halogenated solvents should typically be collected separately.[3]
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.[4]
Step 3: Containerization and Labeling
Proper containerization and labeling are legal requirements and are essential for safe disposal.
-
Container Selection: Use containers that are compatible with the chemical waste.[5] For example, do not use metal containers for corrosive waste.[6]
-
Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[7] The label must include:
-
The words "Hazardous Waste".[8]
-
The full chemical name(s) of the contents (no abbreviations or formulas).[9]
-
The approximate percentages of each component.
-
The date the waste was first added to the container.[10]
-
The name and contact information of the principal investigator or responsible person.[10]
-
The hazard characteristics (e.g., flammable, corrosive, toxic).[6]
-
Step 4: Waste Accumulation and Storage
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.[9]
-
Containment: Use secondary containment, such as a plastic tray, for all liquid hazardous waste containers to contain any potential leaks or spills.[5]
-
Closure: Keep waste containers closed at all times except when adding waste.[12] Do not leave funnels in the containers.[9]
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[13]
-
Schedule a Pickup: Contact your EHS office to schedule a waste pickup when your containers are approaching full.[12]
-
Documentation: Complete any required waste pickup forms or manifests provided by your EHS office.[7]
Decontamination of Empty Containers
Empty containers that held this compound must be properly decontaminated before they can be disposed of as regular trash.
Protocol for Triple Rinsing:
-
Select a solvent that is known to dissolve this compound. If the solubility is unknown, a common practice is to use a sequence of solvents, starting with water, then a water-miscible organic solvent (like ethanol (B145695) or acetone), followed by a less polar solvent if necessary.
-
Add the solvent to the empty container, filling it to about 10% of its volume.
-
Securely cap the container and shake it vigorously to rinse all interior surfaces.
-
Pour the rinsate into the appropriate hazardous waste container for this compound liquid waste.
-
Repeat the rinsing process two more times.
-
The first rinseate is always considered hazardous waste and must be collected accordingly.[12] For highly toxic chemicals, the first three rinses should be collected as hazardous waste.[12]
-
After the final rinse, allow the container to air dry completely in a fume hood.
-
Once dry, deface or remove the original label and dispose of the container as non-hazardous waste, in accordance with your institution's policies.[4]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the safe disposal of a research chemical like this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these general yet crucial procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound and other novel chemical entities, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.
References
- 1. threesixtysafety.com [threesixtysafety.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. research.columbia.edu [research.columbia.edu]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. vumc.org [vumc.org]
Essential Safety and Handling Protocols for Fv-100
Disclaimer: The following guidance is based on established best practices for handling hazardous materials. As of the date of this document, "Fv-100" is not a publicly indexed chemical substance; therefore, this document serves as a comprehensive safety framework for a hypothetical, potentially hazardous compound. Researchers, scientists, and drug development professionals should always consult a substance-specific Safety Data Sheet (SDS) and internal safety protocols before handling any new chemical.
This guide provides essential, immediate safety and logistical information for the operational use and disposal of the hypothetical substance this compound, assuming it to be a hazardous material requiring stringent control measures.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure to hazardous substances.[1] The required level of protection depends on the concentration and nature of the airborne substance.[2] For a novel compound like this compound, a conservative approach is mandated. The following table outlines the recommended PPE based on established protection levels.
| Protection Level | Description | Required PPE | Typical Use Case for this compound |
| Level A | Highest level of respiratory, skin, and eye protection.[2] | - Positive-pressure, full-facepiece self-contained breathing apparatus (SCBA) or supplied-air respirator (SAR). - Totally encapsulating chemical-protective suit. - Inner and outer chemical-resistant gloves. - Chemical-resistant boots with steel toe and shank. | - High-risk procedures with a high potential for splashes, immersion, or exposure to unexpected vapors, gases, or particulates. - Initial handling of this compound in a new, uncharacterized process. |
| Level B | Highest level of respiratory protection with less skin protection.[2] | - Positive-pressure, full-facepiece SCBA or SAR. - Hooded chemical-resistant clothing. - Inner and outer chemical-resistant gloves. - Chemical-resistant boots with steel toe and shank. | - Handling this compound in a well-ventilated area where the primary risk is respiratory. - When the concentration of this compound is known not to be harmful to the skin upon contact. |
| Level C | When the concentration and type of airborne substance are known and can be filtered.[2] | - Full-face or half-mask air-purifying respirator with appropriate cartridges. - Hooded chemical-resistant clothing. - Inner and outer chemical-resistant gloves. - Chemical-resistant boots with steel toe and shank. | - Routine handling of this compound in a controlled environment with known and monitored airborne concentrations. |
| Level D | Minimal protection for nuisance-level exposure.[2] | - Safety glasses or goggles. - Coveralls or lab coat. - Chemical-resistant gloves. - Steel-toed boots. | - Not recommended for direct handling of this compound. May be appropriate for ancillary support staff in the general laboratory area where this compound is not being actively handled. |
II. Experimental Protocols: Handling and Dilution
Safe handling practices are crucial to minimize the risk of exposure and contamination.[3][4] The following protocol outlines a step-by-step procedure for the safe handling and dilution of this compound.
A. Preparation:
-
Risk Assessment: Before any procedure, conduct a thorough risk assessment to identify potential hazards.[4]
-
Gather Materials: Assemble all necessary equipment, including PPE, spill containment kits, and waste containers.
-
Ventilation: Ensure work is conducted in a properly functioning chemical fume hood or other ventilated enclosure.
-
Emergency Equipment: Verify the location and functionality of emergency eyewash stations and safety showers.[5]
B. Handling and Dilution Procedure:
-
Don PPE: Put on the appropriate level of PPE as determined by the risk assessment.
-
Chemical Transfer:
-
Dilution:
-
Always add the chemical (this compound) to the diluent, never the other way around, to prevent splashing and uncontrolled reactions.[3]
-
Perform dilutions slowly and in a controlled manner.
-
-
Post-Handling:
III. Disposal Plan
Improper disposal of hazardous waste is illegal and can harm the environment.[7][8] A comprehensive disposal plan is essential.
| Waste Stream | Container Type | Labeling Requirements | Disposal Method |
| Solid this compound Waste | DOT-approved, sealed, and labeled hazardous waste container. | "Hazardous Waste," "this compound, Solid," and relevant hazard pictograms. | Collection by a licensed hazardous waste hauler for incineration or secure landfilling. |
| Liquid this compound Waste | DOT-approved, sealed, and labeled hazardous waste container. | "Hazardous Waste," "this compound, Liquid," and relevant hazard pictograms. | Collection by a licensed hazardous waste hauler for chemical treatment, incineration, or other approved disposal methods. |
| Contaminated PPE | Labeled hazardous waste bags or containers. | "Hazardous Waste," "Contaminated PPE," and relevant hazard pictograms. | Collection by a licensed hazardous waste hauler. |
Disposal Protocol:
-
Segregation: Do not mix this compound waste with other waste streams.
-
Containment: Ensure all waste containers are properly sealed and stored in a designated hazardous waste accumulation area.
-
Documentation: Maintain accurate records of all hazardous waste generated and disposed of.
-
Transportation: All transportation of hazardous waste must comply with Department of Transportation (DOT) regulations.[9]
IV. Visualized Workflows
To further clarify the operational procedures, the following diagrams illustrate the key workflows for handling and disposing of this compound.
Caption: this compound Handling and Dilution Workflow.
Caption: this compound Disposal Workflow.
References
- 1. ohse.ca [ohse.ca]
- 2. epa.gov [epa.gov]
- 3. youtube.com [youtube.com]
- 4. Handling Hazardous Materials: 10 Basic Safety Rules | CHEMTREC® [chemtrec.com]
- 5. Hazard Communication Manual : USDA ARS [ars.usda.gov]
- 6. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 7. Precautions for Disposing of Discharged Fluid [downloadcenter.rolanddg.com]
- 8. dtsc.ca.gov [dtsc.ca.gov]
- 9. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
